Technical Documentation Center

1-Hydroxy-3-methylpyrazin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-3-methylpyrazin-2(1H)-one
  • CAS: 105985-13-5

Core Science & Biosynthesis

Foundational

1-Hydroxy-3-methylpyrazin-2(1H)-one chemical structure and properties

Topic: 1-Hydroxy-3-methylpyrazin-2(1H)-one chemical structure and properties Content Type: In-depth Technical Guide / Whitepaper Structural Dynamics, Synthetic Pathways, and Pharmacophore Versatility Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Hydroxy-3-methylpyrazin-2(1H)-one chemical structure and properties Content Type: In-depth Technical Guide / Whitepaper

Structural Dynamics, Synthetic Pathways, and Pharmacophore Versatility

Executive Summary

1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS: 105985-13-5) represents a distinct class of heterocyclic compounds known as cyclic hydroxamic acids. Structurally characterized by a pyrazine core functionalized with an N-hydroxy group adjacent to a carbonyl, this molecule exhibits complex tautomeric equilibria and potent metal-chelating capabilities. It serves as a critical scaffold in the development of metalloenzyme inhibitors, particularly in antiviral and antimicrobial research, acting as a simplified analogue of natural products like aspergillic acid and synthetic agents such as Favipiravir. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug discovery.

Structural Characterization & Tautomeric Dynamics

The chemical identity of 1-hydroxy-3-methylpyrazin-2(1H)-one is defined by its capacity for prototropic tautomerism. Unlike simple pyrazinones, the presence of the N-hydroxyl group introduces a unique equilibrium between the cyclic hydroxamic acid (lactam) form and the amine oxide (lactim) form.

1.1 Chemical Identity[1]
  • IUPAC Name: 1-Hydroxy-3-methylpyrazin-2(1H)-one

  • CAS Number: 105985-13-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 126.11 g/mol

  • Core Scaffold: 2-Pyrazinone with N1-hydroxylation and C3-methylation.

1.2 Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium dominated by three primary forms. In polar solvents (e.g., DMSO, H


O), the 1-hydroxy-2-one (A)  form is generally favored due to the stabilization of the carbonyl dipole, though the 2-hydroxy-1-oxide (B)  form contributes significantly to its reactivity profile.

Figure 1: Tautomeric Landscape of 1-Hydroxy-3-methylpyrazin-2(1H)-one

Tautomerism FormA 1-Hydroxy-2-one (Cyclic Hydroxamic Acid) Major Form (Polar) FormB 2-Hydroxy-1-oxide (Amine Oxide / Lactim) Minor Form FormA->FormB Proton Transfer (Solvent Dependent) FormC 2-(Hydroxyamino)pyrazine (Open Tautomer) Transient Intermediate FormA->FormC Tautomerization FormB->FormC Aromatization

Caption: Tautomeric interconversion between the N-hydroxy-2-one and 2-hydroxy-1-oxide forms. The equilibrium dictates the compound's binding mode in biological systems.

Physicochemical Properties[1][2][3][4][5]

The physicochemical profile of 1-hydroxy-3-methylpyrazin-2(1H)-one is dominated by the acidity of the hydroxamic acid moiety and its propensity for bidentate chelation.

2.1 Acidity and Ionization

Cyclic hydroxamic acids are stronger acids than their acyclic counterparts.

  • Predicted pKa: ~5.5 – 6.5 (N-OH group).

  • Physiological State: At physiological pH (7.4), the compound exists primarily as the 1-oxido-3-methylpyrazin-2-one anion . This anionic species is the active chelator.

2.2 Metal Chelation Mechanism

The anion forms stable 5-membered chelate rings with hard metal ions (Fe


, Mg

, Zn

). This property is the mechanistic basis for its inhibition of metalloenzymes, such as viral RNA-dependent RNA polymerases (RdRp) which rely on Mg

/Mn

cofactors.

Table 1: Physicochemical Profile

PropertyValue / DescriptionRelevance
pKa (Acidic) 5.8 ± 0.5 (Predicted)Ionizes at physiological pH to bind metals.
LogP -0.8 (Predicted)High water solubility; low membrane permeability without prodrug modification.
H-Bond Donors 1 (N-OH)Critical for active site recognition.
H-Bond Acceptors 3 (C=O, N-O, Ring N)Facilitates water solubility and receptor binding.
Chelation Mode O,O-BidentateSequesters catalytic metal ions in enzymes.
Synthetic Methodologies

Synthesis of 1-hydroxypyrazin-2(1H)-ones requires the introduction of oxygen at the N1 position. The most robust protocol involves the nucleophilic substitution of a halopyrazine with hydroxylamine.

3.1 Protocol A: Nucleophilic Substitution (Primary Route)

This method utilizes 2-chloro-3-methylpyrazine as the starting material. The reaction proceeds via an intermediate 2-(hydroxyamino)pyrazine which spontaneously tautomerizes.

Reagents:

  • 2-Chloro-3-methylpyrazine (1.0 eq)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (2.0 eq)
    
  • Sodium Methoxide (NaOMe) or Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve NH

    
    OH·HCl in methanol. Add the base (NaOMe) at 0°C and stir for 30 minutes to generate free hydroxylamine. Filter off the NaCl precipitate if necessary.
    
  • Nucleophilic Attack: Add 2-chloro-3-methylpyrazine to the filtrate.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in a minimum amount of water and adjust pH to ~5 with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (DCM/MeOH gradient).

Figure 2: Synthetic Workflow via Nucleophilic Substitution

Synthesis Start 2-Chloro-3-methylpyrazine Inter Intermediate: 2-(Hydroxyamino)-3-methylpyrazine Start->Inter Nucleophilic Substitution Reflux, MeOH Reagent NH2OH · HCl / NaOMe Reagent->Inter Product Product: 1-Hydroxy-3-methylpyrazin-2(1H)-one Inter->Product Spontaneous Tautomerization

Caption: Conversion of chloropyrazine precursor to the target cyclic hydroxamic acid via hydroxyamination.

Pharmaceutical Relevance & Applications

The 1-hydroxy-2-pyrazinone scaffold is a "privileged structure" in medicinal chemistry, particularly for targets involving metal-dependent catalysis.

4.1 Metalloenzyme Inhibition

The structural similarity of 1-hydroxy-3-methylpyrazin-2(1H)-one to the nucleobase substrates of viral polymerases allows it to act as a pyrophosphate mimic or a metal-sequestering agent .

  • Mechanism: The O,O-chelate motif binds the two Mg

    
     ions in the active site of RNA polymerases (e.g., Influenza PA endonuclease, HIV Integrase), blocking enzymatic function.
    
4.2 Relation to Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide. While 1-hydroxy-3-methylpyrazin-2(1H)-one is not a direct metabolite, it shares the core pyrazine geometry and the potential for N-oxide/hydroxyl tautomerism that is often explored in the design of "T-705 like" analogues to improve solubility or alter metabolic stability.

4.3 Antimicrobial Activity

Analogous to Aspergillic Acid (a natural antibiotic), the hydroxamic acid moiety provides siderophore-like activity, potentially disrupting iron homeostasis in bacteria.

References
  • BenchChem. (2025).[2] 1-Hydroxy-3-methylpyrazin-2(1H)-one | 105985-13-5. Retrieved from

  • Tota, Y. A., & Elderfield, R. C. (1942).[3] Synthesis of Pyrazine Derivatives. Journal of Organic Chemistry. (Foundational synthesis of pyrazinones).

  • PubChem. (2025). 2-Hydroxy-3-methylpyrazine (Tautomer Reference). National Library of Medicine. Retrieved from

  • WuXi Biology. (2025). Tautomerism of Hydroxypyridines and Related Heterocycles. Retrieved from

  • Sato, T., et al. (2016). Reinvestigation of the tautomerism of substituted 2-hydroxypyridines and pyrazines. ARKIVOC. Retrieved from

Sources

Exploratory

The Chelation Privilege: 1-Hydroxy-2(1H)-Pyrazinones in Drug Design

Technical Guide: Design, Synthesis, and Evaluation of Cyclic Hydroxamic Acid Derivatives Executive Summary This guide addresses the medicinal chemistry and pharmacological profiling of 1-hydroxy-2(1H)-pyrazinones . These...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Design, Synthesis, and Evaluation of Cyclic Hydroxamic Acid Derivatives

Executive Summary

This guide addresses the medicinal chemistry and pharmacological profiling of 1-hydroxy-2(1H)-pyrazinones . These scaffolds represent a specific subclass of "cyclic hydroxamic acids" where the hydroxamic acid moiety (


) is embedded within the aromatic pyrazinone ring.

Unlike linear hydroxamic acids (e.g., Vorinostat), which often suffer from rapid metabolic hydrolysis and poor bioavailability, the cyclic pyrazinone congener offers a rigidified, metabolically distinct pharmacophore. It is a "privileged structure" for sequestering divalent metal cofactors (


, 

,

) within the active sites of viral endonucleases (Influenza PA) and polynucleotidyl transferases (HIV Integrase).

Part 1: Structural Logic & Pharmacophore Design[1][2]

The Chelating Warhead

The core utility of the 1-hydroxy-2-pyrazinone lies in its ability to form a planar, bidentate chelate with metal ions. In physiological pH, the


-hydroxy group (

) is ionized, forming a zwitterionic or anionic species that binds metals with high affinity.

Mechanistic Advantage:

  • Two-Metal Ion Architecture: Many viral enzymes (HIV Integrase, Influenza PA Endonuclease) utilize a two-metal ion mechanism for catalysis. The pyrazinone oxygen atoms coordinate these metals, displacing water molecules and locking the enzyme in an inactive conformation.

  • Tautomeric Equilibrium: The scaffold exists in equilibrium between the N-hydroxy-2-pyrazinone and the N-oxide-2-hydroxypyrazine forms. Drug design must account for this tautomerism to optimize binding enthalpy.

Visualization: The Pharmacophore

The following diagram illustrates the chelation logic and the structural constraints required for potency.

Pharmacophore Scaffold 1-Hydroxy-2(1H)-Pyrazinone Core Chelation Bidentate Chelation (O1 & O2) Scaffold->Chelation Provides Geometry Stability Metabolic Stability (vs. Linear Hydroxamates) Scaffold->Stability Cyclic Constraint Target Target Active Site (Mg2+ / Mn2+ Cluster) Chelation->Target Sequesters Cofactors Target->Stability Bioisostere (Diketoacid)

Figure 1: The structural logic connecting the pyrazinone scaffold to metalloenzyme inhibition.

Part 2: Synthetic Architecture

The Challenge of Oxidation

Direct cyclization of N-hydroxy amino acids often leads to over-oxidation or decomposition. The industry-standard protocol utilizes an O-benzyl protection strategy . This prevents the formation of unstable nitroxyl radicals during the ring-closure phase and allows for late-stage diversification.

Protocol: The Modified Jones-Type Condensation

This protocol describes the synthesis of a 3,6-disubstituted-1-hydroxy-2-pyrazinone.

Reagents:

  • N-Benzyloxy-amino acid amide (Precursor A)

  • Glyoxal or 1,2-dicarbonyl derivative (Precursor B)

  • Sodium Hydroxide (NaOH)

  • Palladium on Carbon (Pd/C) for deprotection

Step-by-Step Methodology:

  • Amide Formation: Coupling of O-benzylhydroxylamine with an

    
    -Boc amino acid, followed by Boc-deprotection to generate the N-benzyloxy amino acid amide.
    
  • Condensation (Ring Closure):

    • Dissolve the amide (1.0 eq) and the glyoxal derivative (1.1 eq) in Methanol/Water (4:1).

    • Cool to -20°C.

    • Add NaOH (2.5 eq) dropwise. Critical: Low temperature is essential to control regioselectivity between the N1 and N4 positions.

    • Allow to warm to room temperature over 4 hours.

    • Acidify with HCl to precipitate the 1-benzyloxy-2(1H)-pyrazinone intermediate.

  • Deprotection (The "Reveal"):

    • Dissolve the intermediate in Ethanol.[1]

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 1-2 hours. Note: Monitor strictly by LCMS; over-reduction can cleave the N-O bond entirely, destroying the pharmacophore.
      
    • Filter through Celite and concentrate to yield the cyclic hydroxamic acid.

Synthetic Workflow Diagram

Synthesis Start N-Boc Amino Acid Step1 1. Coupling (O-Bn-NH2) 2. Boc Deprotection Start->Step1 Inter1 N-(Benzyloxy) Amino Amide Step1->Inter1 Step2 Condensation (Glyoxal + NaOH) Temp: -20°C -> RT Inter1->Step2 Inter2 1-(Benzyloxy)-Pyrazinone (Protected Scaffold) Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Controlled Reduction Inter2->Step3 Final 1-Hydroxy-2(1H)-Pyrazinone (Active Inhibitor) Step3->Final

Figure 2: The O-benzyl protection route minimizes oxidative degradation during ring formation.

Part 3: Biochemical Profiling (Influenza PA Endonuclease)

To validate the efficacy of the synthesized derivatives, a FRET-based Endonuclease Assay is the gold standard. This assay measures the cleavage of a dual-labeled DNA/RNA substrate by the viral enzyme.

Assay Protocol

Objective: Determine


 values against the Influenza PA N-terminal domain (

).
  • Enzyme Prep: Recombinant

    
     (residues 1–209) expressed in E. coli.
    
  • Substrate: A synthetic single-stranded DNA oligonucleotide labeled with a fluorophore (FAM) on the 5'-end and a quencher (BHQ1) on the 3'-end.

    • Sequence: 5'-FAM-A-A-A-A-BHQ1-3' (The enzyme cleaves this, releasing FAM from quenching).

  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM

    
    -mercaptoethanol, and 1 mM 
    
    
    
    (Essential cofactor).
  • Procedure:

    • Incubate Enzyme (25 nM) with test compound (serial dilution) for 10 min at 30°C.

    • Initiate reaction by adding Substrate (50 nM).

    • Measure Fluorescence (

      
      ) kinetically for 30 minutes.
      
  • Control: Include EDTA (50 mM) as a negative control to prove metal dependence. If EDTA does not inhibit, the assay is contaminated or the mechanism is non-specific.

Data Interpretation: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends for this scaffold against viral endonucleases.

Substituent (R-Group)Effect on Potency (

)
Metabolic Liability
H (Unsubstituted) Weak (>10

M)
High (Glucuronidation)
3-Aryl (e.g., 4-F-Phenyl) High (<50 nM)Moderate
3-Heteroaryl (e.g., Pyridine) Very High (<10 nM)Improved Solubility
6-Alkyl (Bulky) ModerateShields N-OH from UGTs

Part 4: ADMET & Optimization

The Glucuronidation Liability

While cyclic hydroxamic acids resist hydrolysis better than linear analogs, they are prime targets for UDP-glucuronosyltransferases (UGTs) . Direct O-glucuronidation of the N-OH group renders the molecule inactive (unable to chelate) and leads to rapid renal clearance.

Mitigation Strategies
  • Steric Shielding: Introducing bulky groups (e.g., isopropyl, tert-butyl) at the C-6 position (adjacent to the N-OH) creates steric hindrance that blocks the UGT active site without disrupting metal chelation.

  • Prodrugs: Capping the N-OH oxygen with a hydrolyzable ester (e.g., carbonate or acetate). This improves oral bioavailability and cell permeability. The ester is cleaved by plasma esterases to reveal the active chelator.

    • Example: This strategy mirrors the design of Baloxavir marboxil (though a pyridinone, the principle is identical).

References

  • Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society.[2] Link

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry. Link

  • Credito, K., et al. (2016). Fragment-Based Identification of Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry. Link

  • RSC Advances Review. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Royal Society of Chemistry. Link

  • Huang, X., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry. Link

Sources

Foundational

Biological activity of 1-hydroxy-2(1H)-pyrazinone scaffolds

Title: Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 1-Hydroxy-2(1H)-pyrazinone Scaffolds Executive Summary: The 1-hydroxy-2(1H)-pyrazinone scaffold represents a specialized class of N-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 1-Hydroxy-2(1H)-pyrazinone Scaffolds

Executive Summary: The 1-hydroxy-2(1H)-pyrazinone scaffold represents a specialized class of N-hydroxyamide-containing heterocycles, distinct from their non-hydroxylated pyrazinone counterparts due to their unique capacity for bidentate metal chelation. While often overshadowed by hydroxypyridinones in clinical HIV integrase inhibitors (e.g., Dolutegravir), this scaffold offers a distinct physicochemical profile—specifically high water solubility and tunable acidity (pKa ~5–6)—making it a privileged structure for targeting metalloenzymes. This guide analyzes the structural biology, synthetic pathways, and therapeutic applications of 1-hydroxy-2(1H)-pyrazinones, focusing on their mechanism as inhibitors of two-metal-ion (Mg²⁺/Mn²⁺) dependent enzymes including HIV-1 Integrase and Influenza A Endonuclease.

Chemical Architecture & Pharmacophore Analysis[1][2]

The core biological activity of 1-hydroxy-2(1H)-pyrazinone stems from its cyclic hydroxamic acid moiety. Unlike simple phenolic inhibitors, the N-hydroxy group at position 1 and the ketone at position 2 form a planar, five-membered chelate ring upon deprotonation.

Tautomerism and Metal Binding

The scaffold exists in equilibrium between the N-hydroxy-2-oxo form and the 1-oxide-2-hydroxy tautomer, though the N-hydroxy form predominates in solution. Upon binding a metal ion (Mⁿ⁺), the proton is displaced, allowing the exocyclic oxygen and the N-oxide oxygen to coordinate the metal.

Key Physicochemical Advantages:

  • Acidity: The pKa of the N-hydroxyl group is typically between 5.0 and 6.5, allowing for ionization at physiological pH, which is critical for tight binding to active site metal cofactors.

  • Solubility: The polar nature of the pyrazine ring, combined with the ionizable N-hydroxy group, confers superior aqueous solubility compared to carbocyclic hydroxamates.

Mechanism of Action: The Two-Metal Ion Trap

In metalloenzymes like HIV Integrase (IN) and Influenza Endonuclease, the catalytic site contains two divalent cations (Mg²⁺ or Mn²⁺) coordinated by conserved acidic residues (DDE motif). The 1-hydroxy-2(1H)-pyrazinone scaffold acts as a "metal trap":

  • Entry: The inhibitor enters the catalytic core.

  • Displacement: It displaces labile water molecules coordinated to the metal ions.

  • Locking: The oxygen atoms of the pyrazinone coordinate to the metal ions in a square-planar or octahedral geometry, effectively freezing the enzyme's catalytic machinery and preventing substrate (viral DNA/RNA) processing.

Visualization: Mechanism of Action

The following diagram illustrates the chelation mode of the scaffold within a generic two-metal ion active site.

G cluster_enzyme Enzyme Active Site (Two-Metal Ion Center) cluster_inhibitor 1-Hydroxy-2(1H)-pyrazinone Inhibitor M1 Mg²⁺ (A) M2 Mg²⁺ (B) Asp Asp/Glu Residues (Enzyme Backbone) Asp->M1 Coordination Asp->M2 Coordination N1 N-1 (OH) N1->M1 Chelation Scaffold Pyrazinone Ring (Hydrophobic Interactions) N1->Scaffold C2 C-2 (=O) C2->M1 C2->M2 Chelation C2->Scaffold Interaction Inhibitor prevents viral DNA/RNA binding by occupying metal sites Interaction->M1

Figure 1: Bidentate chelation mechanism of 1-hydroxy-2(1H)-pyrazinone sequestering active site Mg²⁺ ions.

Therapeutic Applications

HIV-1 Integrase Inhibition

While hydroxypyridinones (e.g., Dolutegravir) are the market leaders, 1-hydroxy-2(1H)-pyrazinones serve as potent bioisosteres.

  • Activity: They inhibit the "Strand Transfer" step of viral integration.[1][2][3]

  • SAR Insight: Substitution at the C-3 and C-6 positions is critical. Bulky hydrophobic groups (e.g., benzyl, fluorobenzyl) at these positions interact with the hydrophobic pocket formed by the viral DNA and the integrase enzyme, stabilizing the binding complex.

Influenza Endonuclease

The PA subunit of the influenza polymerase cleaves host mRNA to "snatch" caps for viral replication.[4] This process is Mn²⁺/Mg²⁺ dependent.

  • Relevance: 1-hydroxy-2(1H)-pyrazinones mimic the binding mode of known inhibitors like Baloxavir acid, chelating the metals in the PA active site.

Siderophore Mimicry (Antimicrobial)

Natural products like Aspergillic Acid are 1-hydroxy-2(1H)-pyrazinone derivatives.[5]

  • Mechanism: They act as siderophores, chelating environmental iron (Fe³⁺). In a therapeutic context, synthetic analogues can be designed as "Trojan horses" to deliver antibiotics into bacteria via iron transport systems, or as iron chelators to starve pathogens.

Synthetic Protocols

The synthesis of 1-hydroxy-2(1H)-pyrazinones requires specific attention to the introduction of the N-hydroxy group, often achieved using hydroxylamine derivatives or alpha-aminohydroxamic acids.

Protocol: Condensation of α-Aminohydroxamic Acids

This method allows for the direct formation of the N-hydroxy core.

Materials:

  • α-Aminohydroxamic acid (derived from corresponding amino acid).

  • 1,2-Dicarbonyl compound (e.g., Glyoxal, 2,3-butanedione, or phenylglyoxal).

  • Solvent: Methanol or Ethanol/Water mixture.

  • Base: Sodium hydroxide (NaOH) or Sodium ethoxide.

Step-by-Step Methodology:

  • Preparation of Reagents: Dissolve 10 mmol of the α-aminohydroxamic acid in 20 mL of Methanol at 0°C.

  • Condensation: Add 10 mmol of the 1,2-dicarbonyl compound dropwise to the solution.

  • Cyclization: Adjust pH to ~9-10 using 1M NaOH. The basic environment promotes the condensation between the amine of the hydroxamic acid and the carbonyl, followed by cyclization.

  • Reaction: Stir the mixture at -20°C to 0°C for 2–4 hours. (Note: Lower temperatures favor the kinetic control often required to prevent polymerization).

  • Acidification: Carefully acidify the mixture to pH 3–4 with 1M HCl. The 1-hydroxy-2(1H)-pyrazinone product often precipitates as the free acid.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

Yield Expectations: Typical yields range from 40–70% depending on the steric bulk of the R-groups.

Biological Activity Data Summary

The following table summarizes the inhibitory potential of this scaffold class against key targets based on structure-activity relationship (SAR) studies of N-hydroxy heterocycles.

TargetCompound ClassIC₅₀ / K_i RangeMechanism
HIV-1 Integrase 3,6-Disubstituted-1-hydroxy-2(1H)-pyrazinone0.5 – 10 µMStrand Transfer Inhibition (Metal Chelation)
Influenza Endonuclease 6-Aryl-1-hydroxy-2(1H)-pyrazinone10 – 100 nMCap-snatching inhibition (Mn²⁺ sequestration)
Bacterial Growth Aspergillic Acid Analogues1 – 50 µg/mLIron deprivation / Siderophore mimicry
MMP Enzymes N-hydroxy-pyrazinone derivatives> 10 µMZinc chelation (Matrix Metalloproteinase)

Synthetic Workflow Diagram

Synthesis Start1 Amino Acid Ester Step1 Reaction with NH2OH (Hydroxylamine) Start1->Step1 Inter1 α-Aminohydroxamic Acid Step1->Inter1 Amidation Step2 Condensation (Base, -20°C) Inter1->Step2 Reagent 1,2-Dicarbonyl (e.g., Glyoxal) Reagent->Step2 Product 1-Hydroxy-2(1H)-pyrazinone Step2->Product Cyclization & Acidification

Figure 2: Synthetic route via α-aminohydroxamic acid condensation.

References

  • Ohkanda, J., & Katoh, A. (1997). Functionalized N-Hydroxyamide-Containing Heterocycles: Synthesis, Reaction, and Metal-Chelating Property. Journal of Synthetic Organic Chemistry, Japan. Link

  • Furet, P., et al. (2023).[6] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Link

  • Billamboz, M., et al. (2009). Synthesis and antiviral activity of N-hydroxy-lactam derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.
  • Shaala, L., et al. (2016). Bioactive 2(1H)-Pyrazinones and Diketopiperazine Alkaloids from a Tunicate-Derived Actinomycete Streptomyces sp. Marine Drugs. Link

  • Rogolino, D., et al. (2012). Inhibition of RNA-dependent RNA polymerases: The role of metal chelation. Coordination Chemistry Reviews. (Grounding for Two-Metal Ion Mechanism).

Sources

Exploratory

Technical Guide: N-Hydroxy Pyrazinone Natural Products

The following technical guide details the occurrence, biosynthesis, and characterization of N-hydroxy pyrazinone natural products. [1] Executive Summary N-hydroxy pyrazinones (1-hydroxy-2(1H)-pyrazinones) represent a spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the occurrence, biosynthesis, and characterization of N-hydroxy pyrazinone natural products.

[1]

Executive Summary

N-hydroxy pyrazinones (1-hydroxy-2(1H)-pyrazinones) represent a specialized class of nitrogen-containing heterocyclic natural products.[1] Distinct from their ubiquitous non-oxidized pyrazinone counterparts, these metabolites possess a cyclic hydroxamic acid moiety that confers unique metal-chelating properties (siderophores) and redox reactivity.[1] Predominantly isolated from Aspergillus fungi and select Streptomyces species, their biosynthesis involves a critical P450-mediated N-hydroxylation step that distinguishes them from standard NRPS-derived dipeptides.[1] This guide serves as a definitive reference for their isolation, structural elucidation, and biosynthetic logic.

Structural Classification & Tautomerism

The core scaffold of this family is the 1-hydroxy-3,6-disubstituted-2(1H)-pyrazinone .[1] Researchers must recognize that this structure exists in a tautomeric equilibrium, which significantly impacts spectroscopic characterization.

Tautomeric Equilibrium

Unlike simple amides, the N-hydroxy pyrazinone core oscillates between the cyclic hydroxamic acid (N-hydroxy lactam) and the pyrazine N-oxide (imidic acid) forms.[1]

  • Form A (Hydroxamic Acid): 1-hydroxy-2(1H)-pyrazinone.[1] Predominant in polar protic solvents and responsible for iron chelation.[1]

  • Form B (N-Oxide): 2-hydroxypyrazine-1-oxide.[1] Often observed in non-polar solvents or crystalline states.[1]

Critical Note: In literature, these compounds are frequently misidentified as simple pyrazinones or diketopiperazines. The presence of the N-OH group is the defining feature that enables the formation of stable, red-colored ferric complexes (e.g., ferriaspergillin).

Natural Product Occurrence

The occurrence of N-hydroxy pyrazinones is taxonomically restricted, primarily serving as metallophores or virulence factors.

The Aspergillic Acid Family (Aspergillus spp.)[1]

This is the most well-characterized class, functioning as siderophores and antimicrobials.

CompoundSource OrganismSubstituents (C3, C6)Key Feature
Aspergillic Acid Aspergillus flavusIsobutyl (Leu), sec-Butyl (Ile)Prototype; forms ferriaspergillin (red pigment).[1]
Neoaspergillic Acid Aspergillus sclerotiorumIsobutyl (Leu), Isobutyl (Leu)Isomer derived from two Leucine units.[2]
Hydroxyaspergillic Acid Aspergillus flavusIsobutyl, Hydroxylated side chainDownstream oxidation product of aspergillic acid.
Mutaaspergillic Acid Aspergillus oryzaeIsobutyl, Isopropyl (Val)Derived from Valine incorporation.
Related Bacterial Metabolites

While Aspergillus dominates this class, structurally related "N-oxide" pyrazines appear in bacteria.[1]

  • Pulcherriminic Acid: Produced by Bacillus subtilis and Metschnikowia yeasts.[1][3] It is a pyrazine-1,4-dioxide (di-N-oxide), structurally related but distinct from the mono-N-hydroxy pyrazinones.[1] It forms the insoluble red pigment pulcherrimin.[1][4][5]

  • Phaeochromycins: Often confused due to similar naming, but these are typically pyrones, not pyrazinones.

Biosynthetic Mechanism

The biosynthesis of N-hydroxy pyrazinones deviates from standard non-ribosomal peptide synthetase (NRPS) logic by requiring a specific post-cyclization oxidation.[1]

The Asa Pathway (Aspergillic Acid)

The biosynthesis is governed by the asa gene cluster.

  • Precursor Assembly (AsaC): An NRPS-like enzyme (Adenylation-Thiolation-Reductase) activates Leucine and Isoleucine.[1] Unlike standard NRPSs, AsaC facilitates a reductive release, forming a dipeptide aldehyde.

  • Cyclization: The dipeptide aldehyde undergoes cyclization (likely spontaneous or chaperone-assisted) to form deoxyaspergillic acid (a reduced pyrazinone).[1]

  • N-Hydroxylation (AsaD): A specific Cytochrome P450 monooxygenase (AsaD) inserts oxygen at the N-1 position.[1] This is the rate-limiting step for biological activity. [1]

  • Tailoring (AsaB): A hydroxylase may further oxidize the alkyl side chains.[1]

Biosynthesis AA L-Leu + L-Ile Dipep Dipeptide Aldehyde (Reductive Release) AA->Dipep Condensation Deoxy Deoxyaspergillic Acid (Pyrazinone) Dipep->Deoxy Cyclization Aspergillic Aspergillic Acid (N-Hydroxy Pyrazinone) Deoxy->Aspergillic N-Hydroxylation Complex Ferriaspergillin (Fe(III) Complex) Aspergillic->Complex + Fe(III) AsaC AsaC (NRPS-like) AsaC->AA AsaD AsaD (Cyt P450) AsaD->Deoxy

Caption: Biosynthetic pathway of Aspergillic Acid showing the critical P450-mediated N-hydroxylation step (AsaD).

Isolation & Characterization Protocols

Handling the Iron Complex

N-hydroxy pyrazinones are often excreted as stable Fe(III) complexes (red pigments).[1] Standard extraction with organic solvents (EtOAc, DCM) will often fail to extract the free acid unless the iron is removed.

Protocol: De-complexation and Extraction

  • Acidification: Adjust culture supernatant to pH 2.0 using 1M HCl. This dissociates the Fe(III) complex.

  • Solvent Extraction: Extract immediately with Ethyl Acetate (3x).[1] The free hydroxamic acid partitions into the organic phase.

  • Wash: Wash organic layer with 0.1M EDTA (pH 4.[1]0) to scavenge residual metal ions.[1]

  • Drying: Dry over anhydrous Na₂SO₄. Avoid metal spatulas during handling to prevent re-complexation.[1]

Spectroscopic Identification (NMR)

The N-OH group induces characteristic shifts.[1]

  • ¹H NMR: Look for a broad, exchangeable singlet (δ 9.0–11.0 ppm) corresponding to the N-OH/N-oxide proton.[1]

  • ¹³C NMR: The Carbonyl (C-2) typically resonates around δ 155–160 ppm.[1][6]

  • Solvent Effect: In DMSO-d₆, the tautomeric exchange is slowed, often yielding sharper signals. In CDCl₃, broadening may occur due to rapid proton exchange.

Biological Function: The Siderophore Logic

The primary ecological role of N-hydroxy pyrazinones is iron acquisition.[1] Unlike catecholate siderophores (e.g., enterobactin), these are hydroxamate-type chelators.

  • Binding Mode: The N-hydroxy oxygen and the carbonyl oxygen form a five-membered chelate ring with Fe(III).[1]

  • Stoichiometry: Three molecules of aspergillic acid bind one Fe(III) ion (3:1 complex) to form an uncharged, lipophilic complex capable of membrane diffusion.

Chelation Fe Fe(III) L1_O1 O (C=O) L1_O1->Fe L1_O2 O (N-OH) L1_O2->Fe L2_O1 O (C=O) L2_O1->Fe L2_O2 O (N-OH) L2_O2->Fe L3_O1 O (C=O) L3_O1->Fe L3_O2 O (N-OH) L3_O2->Fe

Caption: Schematic of the octahedral coordination geometry in the 3:1 Ferriaspergillin complex.

References

  • Lebar, M. D., et al. (2018). "Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus." Fungal Genetics and Biology, 116, 14-23. Link

  • Doyle, A. A., et al. (2023). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 13, 1422-1453. Link

  • Gore-Lloyd, D., et al. (2019). "Snf2 controls pulcherriminic acid biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima." Molecular Microbiology, 112(1), 317-332. Link

  • Zhang, F., et al. (2019). "Enhypyrazinones A and B, Pyrazinone Natural Products from a Marine-Derived Myxobacterium Enhygromyxa sp." Marine Drugs, 17(12), 698. Link

  • Sasaki, H., et al. (1968). "Aspergillic acid and related compounds." Tetrahedron Letters, 9(25), 2963-2966. Link

Sources

Foundational

Iron-chelating properties of 1-Hydroxy-3-methylpyrazin-2(1H)-one

An In-Depth Technical Guide to the Iron-Chelating Properties of 1-Hydroxy-3-methylpyrazin-2(1H)-one Authored by: Gemini, Senior Application Scientist Abstract Iron is a critical element for numerous biological processes,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Iron-Chelating Properties of 1-Hydroxy-3-methylpyrazin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

Iron is a critical element for numerous biological processes, yet its dysregulation leads to severe cellular toxicity, primarily through the generation of reactive oxygen species (ROS).[1] Iron overload is implicated in a range of pathologies, from hematological disorders like β-thalassemia to neurodegenerative diseases such as Parkinson's disease.[2][3][4][5] This has driven the search for effective iron chelators that can safely sequester and remove excess iron.[1][6] The hydroxypyrazinone scaffold has emerged as a promising class of chelating agents, analogous to the clinically utilized hydroxypyridinones like Deferiprone.[2][7] This guide provides a comprehensive technical overview of 1-Hydroxy-3-methylpyrazin-2(1H)-one, detailing its physicochemical properties, mechanism of iron chelation, and the rigorous experimental methodologies required for its validation as a potential therapeutic agent.

Molecular Profile and Synthesis

The efficacy of a chelator is fundamentally linked to its chemical structure and resulting physicochemical properties. 1-Hydroxy-3-methylpyrazin-2(1H)-one belongs to the 1-hydroxypyrazin-2(1H)-one class, which are structural analogues of the well-studied 1-hydroxypyridin-2(1H)-ones (1,2-HOPOs).[2]

Synthetic Pathways

The synthesis of the 1-hydroxypyrazin-2(1H)-one core can be approached through several routes. A common and effective method involves the condensation of a glycine hydroxamic acid with pyruvaldehyde.[2] This pathway allows for the formation of the heterocyclic ring structure. Alternative strategies may involve the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a versatile method for generating substituted pyrazinones.[8]

G cluster_0 Synthetic Pathway A Glycine Hydroxamic Acid C Condensation Reaction (Methanol/Water, NaOH) A->C B Pyruvaldehyde B->C D 1-Hydroxy-3-methylpyrazin-2(1H)-one C->D Cyclization

Caption: A simplified workflow for the synthesis of 1-Hydroxy-3-methylpyrazin-2(1H)-one.

Physicochemical Properties

The interaction of a chelator with iron and its behavior in a biological system are governed by its physicochemical parameters. These properties determine the strength of the iron complex, its ability to compete for iron with endogenous molecules, and its capacity to cross cellular membranes.

Studies have shown that 1-hydroxypyrazin-2(1H)-ones are generally more acidic than their 1-hydroxypyridin-2(1H)-one counterparts.[2] While they may form weaker iron complexes, their neuroprotective effects in cellular models have been found to be comparable to clinically used chelators like Deferiprone, suggesting that factors beyond raw binding affinity contribute to their biological efficacy.[2][9]

PropertyDescriptionTypical Value/ObservationSignificance
pKa Acid dissociation constant.One protonation equilibrium between pH 2-12.[2]Determines the species present at physiological pH (7.4) and influences iron binding affinity.
log β Overall stability constant of the Fe³⁺ complex.Lower than 1,2-HOPOs, indicating weaker complexes.[2]Quantifies the thermodynamic stability of the iron-chelator complex.
log D₇.₄ Distribution coefficient at pH 7.4.Comparable to 1,2-HOPOs.[2]Predicts the compound's lipophilicity and ability to cross cell membranes.
pFe -log[Fe³⁺]free at standard conditions.Lower than Deferiprone.[10]A biologically relevant measure of iron chelating efficiency, accounting for pH and competition.[10]

Mechanism of Iron Chelation

1-Hydroxy-3-methylpyrazin-2(1H)-one acts as a bidentate ligand, meaning it uses two donor atoms to bind to a central iron ion.[2] The deprotonated hydroxyl group and the carbonyl oxygen form a stable five-membered ring with the ferric ion (Fe³⁺).[11] To satisfy the six-coordinate preference of Fe³⁺, three molecules of the chelator arrange octahedrally around a single iron ion, forming a neutral and stable 3:1 (ligand:iron) complex. This stoichiometry is crucial for neutralizing the reactivity of the iron and facilitating its excretion.[3]

G cluster_L1 Ligand 1 cluster_L2 Ligand 2 cluster_L3 Ligand 3 Fe Fe³⁺ L1_O1 O⁻ Fe->L1_O1 Coordination Bond L1_O2 O Fe->L1_O2 L2_O1 O⁻ Fe->L2_O1 L2_O2 O Fe->L2_O2 L3_O1 O⁻ Fe->L3_O1 L3_O2 O Fe->L3_O2 L1_Ring Pyrazinone Ring 1 L2_Ring Pyrazinone Ring 2 L3_Ring Pyrazinone Ring 3

Caption: Chelation of a ferric ion (Fe³⁺) by three molecules of a bidentate pyrazinone ligand.

Experimental Validation: A Methodological Guide

Validating the iron-chelating properties of a novel compound requires a multi-tiered approach, progressing from basic physicochemical analysis to complex cell-based assays.

In Chemico Assessment

These methods evaluate the direct interaction between the chelator and iron in a cell-free environment.

This is a fundamental technique to determine the binding stoichiometry and stability constants of the iron-chelator complex.[12][13] The formation of the Fe³⁺-pyrazinone complex results in a distinct color change, which can be monitored by changes in the absorbance spectrum.[2][14]

Protocol: Spectrophotometric Titration for Fe³⁺ Binding

  • Preparation: Prepare a stock solution of 1-Hydroxy-3-methylpyrazin-2(1H)-one in a suitable solvent (e.g., methanol/water for solubility).[2] Prepare an aqueous stock solution of FeCl₃ or another iron salt.

  • Titration Setup: In a quartz cuvette, place a fixed concentration of the chelator solution.

  • Blank Measurement: Record the initial UV-Vis spectrum (200-800 nm) of the chelator-only solution.

  • Titration: Add incremental aliquots of the Fe³⁺ stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes.

  • Spectral Acquisition: Record the UV-Vis spectrum after each Fe³⁺ addition. Observe the formation of new absorbance bands corresponding to the iron complex.[14]

  • Data Analysis: Plot the change in absorbance at the wavelength of maximum absorbance (λmax) of the complex against the molar ratio of [Fe³⁺]/[Chelator]. The inflection point of this curve indicates the binding stoichiometry (e.g., a 0.33 ratio suggests a 1:3 Fe:Chelator complex).

  • Constant Calculation: Use specialized software to analyze the full spectral data from the titration to calculate the protonation and complex stability constants (log β).[2]

Caption: Workflow for UV-Visible Spectrophotometric Titration.

CV is an electrochemical technique used to investigate the redox properties of the iron-chelator complex.[15][16] A key function of a therapeutic chelator is to lower the redox potential of the Fe³⁺/Fe²⁺ couple, thereby preventing iron from participating in the Fenton reaction, which generates highly damaging hydroxyl radicals.[17]

Protocol: Electrochemical Analysis of the Iron Complex

  • Electrode Setup: Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[17]

  • Solution Preparation: Prepare solutions of the chelator and the pre-formed iron-chelator complex in a suitable electrolyte buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[17] De-gas the solution with nitrogen to remove dissolved oxygen.

  • CV Scan: Scan the potential within a relevant range (e.g., +1.0 V to -1.0 V).[15]

  • Data Acquisition: Record the resulting voltammogram (current vs. potential). A reversible or quasi-reversible wave will indicate the Fe³⁺/Fe²⁺ redox couple of the complex.

  • Analysis: Determine the formal reduction potential (E°') of the complex. A more negative potential compared to aqueous iron indicates stabilization of the ferric (Fe³⁺) state, which is desirable as it makes the iron less available for redox cycling.[18]

In Vitro (Cell-Based) Assessment

These assays evaluate the chelator's performance in a more biologically relevant context, assessing its ability to enter cells, bind intracellular iron, and protect against iron-induced toxicity.

To test the efficacy of a chelator, a reproducible cell model of iron overload is essential.[19] Hepatocyte (e.g., HepG2) or neuronal (e.g., SH-SY5Y) cell lines are commonly used, depending on the therapeutic target.[2][19] Iron is typically supplied as ferric ammonium citrate (FAC), which provides a source of non-transferrin bound iron.[19][20]

Protocol: Inducing Iron Overload in HepG2 Cells

  • Cell Culture: Culture HepG2 cells to ~70-80% confluency in standard medium.

  • Iron Loading: Prepare fresh medium containing FAC. A typical concentration is 50-100 µM.[19][21]

  • Treatment: Replace the standard medium with the FAC-containing medium. Incubate for 24-48 hours. For longer-term models, the medium can be replaced every 24 hours.[19]

  • Washout: After the loading period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove extracellular iron. Add fresh, iron-free medium for a maintenance period (e.g., 24 hours) to allow for internalization and establishment of an elevated intracellular iron pool.[19]

  • Verification: Confirm iron overload by measuring intracellular iron levels (e.g., via Calcein-AM assay or total iron assays).

The "labile iron pool" refers to the chelatable, redox-active iron within the cell that is a primary driver of oxidative stress. An effective chelator must access and bind this pool. The Calcein-AM assay is a standard method for this measurement.[22] Calcein-AM is a non-fluorescent probe that becomes fluorescent upon entering the cell; this fluorescence is quenched by labile iron. A chelator will bind the labile iron, releasing calcein from its quenched state and causing an increase in fluorescence.[22]

Protocol: Calcein-AM Assay for Intracellular Chelation

  • Cell Plating: Plate iron-overloaded and control cells in a 96-well black, clear-bottom plate.

  • Chelator Treatment: Treat the iron-overloaded cells with various concentrations of 1-Hydroxy-3-methylpyrazin-2(1H)-one for a defined period (e.g., 2-24 hours). Include a known chelator (e.g., Deferiprone) as a positive control.

  • Probe Loading: Wash the cells with PBS and incubate them with Calcein-AM (typically ~0.25 µM) for 15-30 minutes in the dark.

  • Fluorescence Reading: Wash away excess probe and measure the fluorescence on a plate reader (Excitation ~485 nm, Emission ~520 nm).

  • Analysis: An increase in fluorescence in the chelator-treated wells compared to the untreated iron-overloaded wells indicates successful chelation of the intracellular labile iron pool.

G cluster_0 Labile Iron Pool (LIP) Assay Workflow A Establish Iron-Overloaded Cell Model B Treat with Chelator (e.g., 1-H-3-MP) A->B C Incubate with Calcein-AM Probe B->C D Wash & Measure Fluorescence C->D E Analyze Data: Increased Fluorescence = Successful Chelation D->E

Caption: Workflow for assessing intracellular iron chelation using the Calcein-AM assay.

The ultimate goal of an iron chelator is to prevent iron-mediated cellular damage. This is evaluated by measuring reductions in oxidative stress and improvements in cell viability.

Protocol: Measuring Reduction in Reactive Oxygen Species (ROS)

  • Model Setup: Use an iron-overload cell model as described above.

  • Chelator Treatment: Treat cells with the chelator before or after iron loading.

  • ROS Probe: Incubate cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4] DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell.

  • Quantification: Measure the fluorescence intensity using a microplate reader or visualize it via fluorescence microscopy.[4]

  • Analysis: A significant decrease in fluorescence in chelator-treated cells compared to iron-overloaded controls indicates a reduction in oxidative stress.

Protocol: Cell Viability Assay (CCK-8/MTT)

  • Model Setup: Establish an iron-overload cell model that induces a measurable level of cell death.

  • Chelator Treatment: Treat cells with the chelator.

  • Assay: Add CCK-8 or MTT reagent to the cells and incubate according to the manufacturer's instructions. These reagents are converted into colored formazan products by metabolically active (i.e., living) cells.

  • Quantification: Measure the absorbance of the colored product using a microplate reader.

  • Analysis: An increase in absorbance in the chelator-treated group compared to the iron-only group signifies that the compound protects cells from iron-induced toxicity.[4]

Conclusion and Future Outlook

1-Hydroxy-3-methylpyrazin-2(1H)-one represents a promising scaffold in the development of novel iron chelators. While its raw iron binding affinity may be lower than some established compounds, its demonstrated efficacy in protecting cells from iron-induced toxicity highlights the complex nature of therapeutic chelation.[2] The neuroprotective properties observed in preliminary studies suggest a potential application in treating neurodegenerative disorders where iron dysregulation is a key pathological feature.[2][9]

Future research should focus on the synthesis of derivatives to optimize physicochemical properties, such as membrane permeability and iron complex stability. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these next-generation compounds, from fundamental chemical characterization to validation in biologically relevant systems.

References

  • Lewis, F. et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions. Available at: [Link]

  • da Silva Santos, J. et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology. Available at: [Link]

  • Liu, H. et al. (2020). Cyclic voltammetry: A simple method for determining contents of total and free iron ions in sodium ferric gluconate complex. Journal of Electrochemical Science and Engineering. Available at: [Link]

  • Chem Lab (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. University of California, Santa Cruz. Available at: [Link]

  • Malik, A. et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. Available at: [Link]

  • Crisponi, G. et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PubMed. Available at: [Link]

  • Malik, A. et al. (2020). Determination of Iron Chelating Agents by Analytical Methods: A Review. Academia.edu. Available at: [Link]

  • Agbeko, E. T. et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model. ResearchGate. Available at: [Link]

  • Wang, L. et al. (2016). [Establishment of macrophage model of iron overload in vitro and the injury induced by oxidative stress on macrophage with iron overload]. PubMed. Available at: [Link]

  • Lee, J. et al. (2021). Modeling Secondary Iron Overload Cardiomyopathy with Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. PMC. Available at: [Link]

  • Liu, H. et al. (2020). Cyclic voltammetry: A simple method for determining contents of total and free iron ions in sodium ferric gluconate complex. IAPC Journals. Available at: [Link]

  • Hider, R. C. et al. (2010). Cyclic voltammograms of iron complexes of oral chelators. ResearchGate. Available at: [Link]

  • Jiang, Y. et al. (2024). Effects and mechanisms of iron overload on the proliferation and differentiation of preosteoblastic cells via a 3D microsphere culture system. PMC. Available at: [Link]

  • Italia, K. et al. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. ScienceDirect. Available at: [Link]

  • Krewulak, K. D. (2012). Innovative polymeric iron chelators with iron binding affinity and biocompatibility for the treatment of transfusional iron overload. UBC Library Open Collections. Available at: [Link]

  • Salifu, I. et al. (2022). Cyclic Voltammetry Quantification of Iron in Ferrous Sulfate Supplements: A Method of Successive Addition to One Solution. ChemRxiv. Available at: [Link]

  • Nurchi, V. M. et al. (2024). Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. PMC. Available at: [Link]

  • Zhang, X. et al. (2024). DFO reduced cellular iron overload of PD in vitro model. ResearchGate. Available at: [Link]

  • Hatcher, H. C. et al. (2009). Synthetic and natural iron chelators: therapeutic potential and clinical use. PMC. Available at: [Link]

  • Singh, G. et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. Available at: [Link]

  • Kalinowski, D. S. et al. (2011). Structure–Activity Relationships of Novel Iron Chelators for the Treatment of Iron Overload Disease: The Methyl Pyrazinylketone Isonicotinoyl Hydrazone Series. ResearchGate. Available at: [Link]

  • Lewis, F. W. et al. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H)-one iron chelators in an in vitro cell model of Parkinson's disease. PubMed. Available at: [Link]

  • da Silva Santos, J. et al. (2022). Accuracy levels for the analytical validation of iron ion chelating quantification method with EDTA. ResearchGate. Available at: [Link]

  • Sanna, D. et al. (2014). Iron chelating agents for iron overload diseases. SciSpace. Available at: [Link]

  • Olivieri, N. F. et al. (1993). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients. PubMed. Available at: [Link]

  • Brandel, J. et al. (2019). Study of Iron Piperazine-Based Chelators as Potential Siderophore Mimetics. MDPI. Available at: [Link]

  • Weatherall, D. J. (1999). Iron Chelators. Sickle Cell and Thalassemic Disorders. Available at: [Link]

  • Gholaminejad, A. et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. PMC. Available at: [Link]

  • Hider, R. C. et al. (2019). Synthesis and characterizations of pyridazine-based iron chelators. ResearchGate. Available at: [Link]

  • Sanna, D. et al. (2014). (PDF) Iron Chelating Agents for Iron Overload Diseases. ResearchGate. Available at: [Link]

  • Karmakar, S. et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

  • Ferreira, C. L. et al. (2020). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC. Available at: [Link]

  • Cadwallader, K. R. et al. (2016). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Available at: [Link]

  • Sanna, D. et al. (2014). Iron Chelating Agents for Iron Overload Diseases. MDPI. Available at: [Link]

  • Crisponi, G. et al. (2003). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. ResearchGate. Available at: [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Cappellini, M. D. (2023). The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc. Available at: [Link]

  • CN1521166A - Preparation method of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine. Google Patents.

Sources

Exploratory

Introduction: A Serendipitous Discovery and a World of Potential

An In-depth Technical Guide to Aspergillic Acid: Structural Analogs, Derivatives, and Therapeutic Potential In 1940, a routine observation by Edwin C. White and Justina H. Hill of a fungal culture, Aspergillus flavus, re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Aspergillic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

In 1940, a routine observation by Edwin C. White and Justina H. Hill of a fungal culture, Aspergillus flavus, revealed a filtrate with potent bactericidal properties. This initial finding led to the isolation and crystallization of the active compound in 1943, which, owing to its fungal origin and acidic nature, was named aspergillic acid[1]. This discovery opened the door to a fascinating class of pyrazine-derived cyclic hydroxamic acids. Aspergillic acid and its subsequently discovered structural analogs represent a family of mycotoxins with a broad spectrum of biological activities, ranging from antimicrobial and antifungal to potential antitumor applications[1][2].

This technical guide provides an in-depth exploration of aspergillic acid, its structural analogs, and derivatives. We will delve into the molecular architecture, biosynthetic pathways, mechanisms of action, and the key methodologies employed by researchers to study these compelling molecules. The content herein is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing literature but also practical, field-proven insights into the experimental choices that drive discovery in this area.

Chapter 1: The Molecular Architecture of the Aspergillic Acid Family

The foundational structure of aspergillic acid is a 1-hydroxy-2(1H)-pyrazinone ring, substituted with aliphatic side chains derived from amino acids[1]. This core scaffold, particularly the cyclic hydroxamic acid functional group, is the epicenter of its biological activity and toxicity[1]. The identity and position of the side chains, products of the fungal biosynthetic machinery, give rise to a family of closely related analogs.

Core Structure and Key Analogs

Aspergillic acid itself is chemically known as 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone, arising from the condensation of L-isoleucine and L-leucine[1][3][4]. Its analogs are distinguished by variations in these amino acid precursors or subsequent enzymatic modifications.

Compound NameChemical FormulaMolar Mass ( g/mol )Amino Acid PrecursorsKey Structural Feature
Aspergillic Acid C₁₂H₂₀N₂O₂224.30L-Leucine & L-IsoleucineParent compound with isobutyl and sec-butyl side chains[1][3].
Neoaspergillic Acid C₁₂H₂₀N₂O₂224.30Two L-Leucine moleculesContains two isobutyl side chains, differing from aspergillic acid by the position of one methyl group[5][6].
Deoxyaspergillic Acid C₁₂H₂₀N₂O208.30L-Leucine & L-IsoleucineThe direct biosynthetic precursor to aspergillic acid; lacks the N-hydroxyl group[7][8].
Hydroxyaspergillic Acid C₁₂H₂₀N₂O₃240.30L-Leucine & L-IsoleucineAn oxidized derivative of aspergillic acid with a hydroxyl group on the sec-butyl side chain[3][4][9].
Neohydroxyaspergillic Acid C₁₂H₂₀N₂O₃240.30Two L-Leucine moleculesThe hydroxylated analog of neoaspergillic acid[6][10].
Flavacol C₁₀H₁₆N₂O180.25Two L-Leucine moleculesThe direct biosynthetic precursor to neoaspergillic acid[10].

Chapter 2: The Biosynthetic Machinery: The asa Gene Cluster

The production of aspergillic acid and its derivatives is not a random metabolic event but a tightly regulated process orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). In Aspergillus flavus, this is the asa cluster[5][7]. Understanding this pathway is critical for any attempts at metabolic engineering to improve yields or generate novel derivatives.

The biosynthesis begins with the condensation of amino acids, L-leucine and L-isoleucine, a process initiated by the core enzyme of the cluster, a nonribosomal peptide synthetase-like (NRPS-like) protein called AsaC[5][11]. This enzyme is solely responsible for creating the pyrazinone scaffold of the precursor, deoxyaspergillic acid[3][5]. The pathway then proceeds through a series of oxidative tailoring steps to yield the final products.

Key Enzymatic Steps:

  • Precursor Formation: The NRPS-like enzyme AsaC condenses L-leucine and L-isoleucine to form the first key intermediate, deoxyaspergillic acid[3][4][5][7].

  • N-Oxidation: The cytochrome P450 oxidase AsaD oxidizes the pyrazinone ring, adding a hydroxyl group to one of the nitrogen atoms. This crucial step converts deoxyaspergillic acid into the bioactive aspergillic acid, forming the characteristic cyclic hydroxamic acid moiety[3][4][7].

  • Side-Chain Hydroxylation: The desaturase/hydroxylase enzyme AsaB can further modify aspergillic acid by adding a hydroxyl group to the sec-butyl side chain, resulting in the formation of hydroxyaspergillic acid[3][4][7].

A parallel pathway exists in other Aspergillus species, such as those in section Circumdati, which utilize two L-leucine molecules to produce neoaspergillic acid via a flavacol intermediate[6][10].

Aspergillic Acid Biosynthesis cluster_0 Amino Acid Precursors cluster_1 Core Biosynthesis cluster_2 Enzymes (asa cluster) Leu L-Leucine AsaC AsaC (NRPS-like) Ile L-Isoleucine Deoxy Deoxyaspergillic Acid AsaD AsaD (P450 Oxidase) Asper Aspergillic Acid AsaB AsaB (Hydroxylase) Hydroxy Hydroxyaspergillic Acid AsaC->Deoxy Condensation AsaD->Asper N-Oxidation AsaB->Hydroxy Side-chain Hydroxylation

Caption: Biosynthetic pathway of aspergillic acid in A. flavus.

Chapter 3: Biological Activity and Mechanism of Action

The biological significance of the aspergillic acid family lies in their potent and diverse activities, which are intrinsically linked to their chemical structure.

Antimicrobial and Antifungal Activity

Aspergillic acid was first identified for its antibiotic properties and has been shown to be bactericidal against both Gram-positive and Gram-negative bacteria[1]. Neoaspergillic acid has also demonstrated significant inhibitory activities against various bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 15.62 µg/mL[12]. The antifungal properties are also notable, with activity reported against yeasts such as Candida albicans[2][12].

Antitumor Potential

Beyond their antimicrobial effects, certain analogs have shown promise as anticancer agents. Neoaspergillic acid exhibits moderate inhibitory activities against several human cancer cell lines, including lung (SPC-A-1), liver (BEL-7402), gastric (SGC-7901), and leukemia (K562) cells, with IC₅₀ values in the range of 7.99 to 24.90 µg/mL[12]. This suggests that the pyrazinone scaffold could be a valuable starting point for the development of novel chemotherapeutics. Other metabolites from Aspergillus species have also been investigated for their antitumor properties, acting through mechanisms like the inhibition of tubulin polymerization or the induction of apoptosis[13][14][15].

Mechanism of Action: The Critical Role of Ion Chelation

The primary mechanism underlying both the therapeutic bioactivity and the inherent toxicity of aspergillic acid and its analogs is the function of the hydroxamic acid group as a powerful chelating agent[1]. This functional group can bind with high affinity to physiologically essential metal ions, particularly iron (Fe³⁺)[5][7].

When aspergillic acid chelates iron, it forms a stable, reddish trimer complex known as ferriaspergillin[5][7]. By sequestering iron, the molecule can disrupt critical iron-dependent cellular processes in competing microbes or host cells, such as DNA replication, respiration, and enzyme function. This iron-binding capability is believed to be a key factor in the virulence of A. flavus during plant infections[5][7]. However, this same mechanism is responsible for its toxicity, as indiscriminate chelation of ions like calcium can disrupt vital physiological functions in higher organisms[1]. The lethal dose (LD₅₀) of neoaspergillic acid in mice has been reported as 125 mg/kg, highlighting its significant toxicity[2][12].

Chapter 4: Methodologies for Study and Characterization

A robust and reproducible methodological framework is essential for the study of aspergillic acid and its derivatives. The following protocols represent a self-validating system, from fungal culture to analytical confirmation and bioactivity assessment.

Experimental Workflow A 1. Fungal Culture (e.g., PDB for 7 days) B 2. Metabolite Extraction (EtOAc, DCM, MeOH) A->B C 3. Crude Extract (Evaporated & Resuspended) B->C D 4. Analytical Characterization (HPLC-MS/MS) C->D E 5. Bioactivity Assessment (Antimicrobial/Cytotoxicity Assay) C->E F Data Analysis & Structure Elucidation D->F E->F

Caption: General experimental workflow for aspergillic acid research.

Protocol 1: Fungal Culture and Metabolite Extraction

Rationale: This protocol is designed to maximize the production of secondary metabolites, which are typically produced during the stationary phase of fungal growth. The choice of organic solvents is based on their ability to efficiently extract semi-polar to non-polar compounds like aspergillic acid from the aqueous culture medium.

Methodology:

  • Inoculation: Inoculate 500 mL screw-cap Erlenmeyer flasks containing 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose) with spores of the Aspergillus strain.

  • Incubation: Incubate the cultures at 28-30°C in the dark for 7-10 days under static or shaking conditions[5][16].

  • Homogenization: After incubation, cut the resulting fungal mycelial mat into small pieces with a sterile scalpel.

  • Extraction: Transfer the mycelial pieces and culture filtrate into a larger flask. Add 150 mL of an extraction solvent mixture, commonly Methanol:Dichloromethane:Ethyl Acetate (10:20:30, v/v/v)[16].

  • Agitation: Agitate the mixture on an overhead shaker for 60-90 minutes to ensure thorough extraction.

  • Filtration & Evaporation: Filter the mixture to remove fungal biomass. Transfer a known volume of the organic extract to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis.

Protocol 2: Analytical Characterization by HPLC-MS/MS

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying secondary metabolites in complex extracts. A C18 column is used in reverse-phase mode, which is ideal for separating compounds like aspergillic acid based on their hydrophobicity. The acidic mobile phase (containing formic acid) aids in the protonation of the analyte, enhancing its ionization and detection by the mass spectrometer.

Methodology:

  • System: Waters ACQUITY UPLC system coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer or similar[5].

  • Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm[5].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0–1.5 min: 25% B

    • 1.5–5.0 min: Gradient to 50% B

    • 5.0–5.1 min: Gradient to 100% B

    • 5.1–7.5 min: Hold at 100% B

    • 7.6–10.0 min: Re-equilibrate at 25% B[5]

  • Flow Rate: 0.5 mL/min[5].

  • Detection:

    • Mass Spectrometry: Positive electrospray ionization (ESI+) mode. Scan for the protonated molecular ions [M+H]⁺:

      • Deoxyaspergillic Acid: m/z 209.1650[17]

      • Aspergillic Acid: m/z 225.1600[17]

      • Hydroxyaspergillic Acid: m/z 241.1550[17]

    • PDA/UV Detector: Scan from 200-500 nm for characteristic absorbance peaks[5].

  • Data Analysis: Identify compounds by comparing their retention times and MS/MS fragmentation patterns with authentic standards or literature data[17].

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency. It is a standardized, high-throughput method that allows for the direct comparison of the activity of different analogs and derivatives.

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 50 µL of the reconstituted extract (e.g., at 1 mg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Chapter 5: Applications in Drug Development & Future Perspectives

The unique structure and potent bioactivity of the aspergillic acid family make them intriguing candidates for drug development, albeit with significant challenges.

Lead Compound for Novel Therapeutics: The pyrazinone core serves as a promising scaffold for medicinal chemistry. The antitumor and antimicrobial activities suggest that derivatives could be synthesized to enhance potency against specific targets while reducing the broad-spectrum toxicity associated with non-specific ion chelation. Structure-activity relationship (SAR) studies are crucial to identify which parts of the molecule are essential for activity versus toxicity[13].

Diagnostic and Imaging Applications: A novel application has emerged in the field of medical imaging. Aspergillic acid has been successfully radiolabeled with technetium-99m ([⁹⁹ᵐTc]Tc-Aspergillic)[18]. In vivo studies in mice demonstrated that this radiolabeled compound selectively accumulates at sites of inflammation, suggesting its potential as a non-invasive imaging agent to pinpoint inflammatory processes[18].

Challenges and Future Directions: The primary hurdle for the therapeutic development of aspergillic acid derivatives is their inherent toxicity[1][12]. Future research must focus on:

  • Selective Targeting: Modifying the structure to increase affinity for microbial or cancer-specific metal-dependent enzymes over host targets.

  • Metabolic Engineering: Leveraging the known biosynthetic gene cluster to produce novel, less toxic analogs through genetic manipulation of the Aspergillus host.

  • Delivery Systems: Developing targeted drug delivery systems (e.g., nanoparticles) that concentrate the compound at the site of infection or tumor, minimizing systemic exposure.

Conclusion

From its humble discovery in an Aspergillus flavus culture, aspergillic acid has grown to represent a diverse family of bioactive natural products. Characterized by a pyrazinone core and a crucial hydroxamic acid functional group, these molecules wield potent antimicrobial and potential antitumor effects through the powerful mechanism of ion chelation. While this same mechanism imparts significant toxicity, it also presents a unique opportunity for drug design and development. Through a synergistic approach combining synthetic chemistry, metabolic engineering, and advanced analytical and biological characterization, the challenges posed by aspergillic acid and its analogs can be addressed, potentially unlocking a new class of therapeutic and diagnostic agents.

References

  • Aspergillic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link].

  • Chen, Y., et al. (2023). Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus. ACS Omega. Available at: [Link].

  • Lebar, M.D., et al. (2018). Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus. Fungal Genetics and Biology, 116, 14-23. Available at: [Link].

  • Khan, A.U., et al. (2025). Aspergillic acid from Aspergillus flavus: A dual-action discovery for combatting pathogens and pinpointing inflammation via technetium-99m radiolabeling. Applied Radiation and Isotopes, 228, 112309. Available at: [Link].

  • Lebar, M.D., et al. (2022). Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites. Frontiers in Fungal Biology. Available at: [Link].

  • MacDonald, J.C. (1965). Biosynthesis of Neoaspergillic and Neohydroxyaspergillic Acids. ResearchGate. Available at: [Link].

  • UniProt Consortium. (2009). asaF - Aspergillic acid biosynthesis cluster protein F - Aspergillus flavus. UniProtKB. Available at: [Link].

  • Perflavory. (n.d.). aspergillic acid, 490-02-8. Retrieved March 7, 2026, from [Link].

  • Lebar, M.D., et al. (2019). The aspergillic acid biosynthetic gene cluster predicts neoaspergillic acid production in Aspergillus section Circumdati. World Mycotoxin Journal, 12(3), 213-222. Available at: [Link].

  • MacDonald, J.C. (n.d.). Toxicity, Analysis, and Production of Aspergillic Acid and its Analogues. Canadian Journal of Botany. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). Aspergillic acid. PubChem Compound Database. Retrieved March 7, 2026, from [Link].

  • Majumdar, R., et al. (2023). Metabolomic analyses of aspergillic acid related products and metal homeostasis regulated by ZfpA in Aspergillus flavus. ResearchGate. Available at: [Link].

  • Bramki, A., et al. (2024). Biological activities assessment of secondary metabolites derived from Aspergillus species. DergiPark. Available at: [Link].

  • Uka, V., et al. (2018). Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus. Frontiers in Microbiology. Available at: [Link].

  • Zhu, T., et al. (2011). ANTIBIOTIC ACTIVITY OF NEOASPERGILLIC ACID. ResearchGate. Available at: [Link].

  • Dutcher, J.D. (1958). aspergillic acid: an antibiotic substance produced by aspergillus flavus. ResearchGate. Available at: [Link].

  • Kim, H.J., et al. (2020). Antitumor Activity of Asperphenin A, a Lipopeptidyl Benzophenone from Marine-Derived Aspergillus sp. Fungus, by Inhibiting Tubulin Polymerization in Colon Cancer Cells. Marine Drugs. Available at: [Link].

  • Ashour, M.L., et al. (2021). An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening. Molecules. Available at: [Link].

  • Frisvad, J.C., et al. (2013). Anticancer and antifungal compounds from Aspergillus, Penicillium and other filamentous fungi. Molecules. Available at: [Link].

  • Wang, Y., et al. (2020). Anticancer efficacy and absorption, distribution, metabolism, and toxicity studies of Aspergiolide A in early drug development. ResearchGate. Available at: [Link].

  • The Editors of Encyclopaedia Britannica. (2026). Aspergillic acid. Britannica. Available at: [Link].

  • Frisvad, J.C., et al. (2013). Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi. MDPI. Available at: [Link].

  • de Oliveira, A.L., et al. (2018). Development of an Analytical Method for Identification of Aspergillus Flavus Based on Chemical Markers Using HPLC-MS. Food Chemistry. Available at: [Link].

  • Lebar, M.D., et al. (2018). Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus. Ghent University Academic Bibliography. Available at: [Link].

  • Gilbert, M.K., et al. (2025). Strain-specific activation of aspergillic acid biosynthesis in Aspergillus oryzae NRRL 3483. Scientific Reports. Available at: [Link].

  • Waseem, S., et al. (2024). Current Analytical Methods and Challenges for the Clinical Diagnosis of Invasive Pulmonary Aspergillosis Infection. MDPI. Available at: [Link].

  • Gilbert, M.K., et al. (2025). Detection of aspergillic acid and related metabolites in Aspergillus oryzae NRRL3483 cultured in casein peptone (CP) medium. ResearchGate. Available at: [Link].

  • El-Garawani, I.M., et al. (2021). Anticancer and Antioxidant Activity by Secondary Metabolites of Aspergillus fumigatus. ResearchersLinks. Available at: [Link].

  • Al-Bedak, O.A., et al. (2024). Aspergillus Species from the Sabkha Marsh: Potential Antimicrobial and Anticancer Agents Revealed Through Molecular and Pharmacological Analysis. Biologics: Targets & Therapy. Available at: [Link].

  • Gintjee, T.J., et al. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. MDPI. Available at: [Link].

Sources

Foundational

1-Hydroxy-3-methylpyrazin-2(1H)-one: Technical Profile &amp; Synthesis Guide

This guide details the chemical identity, structural properties, synthesis, and applications of 1-Hydroxy-3-methylpyrazin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry. Chemical Identity & I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, structural properties, synthesis, and applications of 1-Hydroxy-3-methylpyrazin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Chemical Identity & Identifiers

1-Hydroxy-3-methylpyrazin-2(1H)-one is a functionalized pyrazine derivative characterized by a cyclic hydroxamic acid motif. This structural feature allows it to act as a bidentate metal chelator and a bioisostere for carboxylic acids in drug design. It exists in equilibrium with its tautomeric form, 3-methylpyrazine-2-ol 1-oxide .

Key Identifiers
Identifier TypeValueNotes
CAS Registry Number 105985-13-5 Primary identifier
IUPAC Name 1-Hydroxy-3-methylpyrazin-2(1H)-onePreferred Name
Synonyms 3-Methyl-1-hydroxypyrazin-2(1H)-one; 3-Methyl-2-hydroxypyrazine 1-oxide; 1-Hydroxy-3-methyl-2-pyrazinoneTautomer-dependent naming
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
SMILES CC1=NC=CN(C1=O)OKeto-form (N-hydroxy)
InChI Key NKOVUWPHZIJLRY-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is critical for experimental handling and binding mode analysis. The compound exists primarily in the 1-hydroxy-2-one form (cyclic hydroxamic acid) in polar solvents, which is crucial for its metal-chelating properties (e.g., inhibiting metalloenzymes).

Tautomeric Equilibrium Diagram

Tautomerism Keto 1-Hydroxy-3-methylpyrazin-2(1H)-one (Keto / Cyclic Hydroxamic Acid Form) Predominant in solution Enol 3-Methylpyrazine-2-ol 1-oxide (Enol / N-oxide Form) Aromatic character Keto->Enol Tautomerization (Proton Transfer)

Caption: Tautomeric equilibrium between the N-hydroxy-2-one form (left) and the 2-hydroxy-1-oxide form (right).

Synthesis Methodologies

The synthesis of CAS 105985-13-5 requires constructing the pyrazine ring with the N-hydroxy functionality intact, or selectively oxidizing a pyrazinone precursor.

Protocol A: Condensation Route (De Novo Ring Formation)

This is the preferred method for high regioselectivity. It involves the condensation of glycine hydroxamic acid with pyruvaldehyde (2-oxopropanal).

Mechanism:

  • Imine Formation: The primary amine of glycine hydroxamic acid attacks the aldehyde of pyruvaldehyde.

  • Cyclization: The hydroxamic acid nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water yields the unsaturated pyrazinone ring.

Step-by-Step Protocol:

  • Reagents: Glycine hydroxamic acid (1.0 eq), Pyruvaldehyde (40% aq. solution, 1.1 eq), Sodium Hydroxide (catalytic), Methanol (solvent).

  • Procedure:

    • Dissolve glycine hydroxamic acid in MeOH at 0°C.

    • Add pyruvaldehyde dropwise over 30 minutes.

    • Adjust pH to ~8-9 using NaOH to facilitate cyclization.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Workup: Acidify carefully with HCl to precipitate the product or extract with EtOAc.

    • Purification: Recrystallization from EtOH/Water.

Protocol B: Direct Oxidation (From 3-Methylpyrazin-2(1H)-one)

Less selective but uses cheaper starting materials.

  • Precursor: 3-Methylpyrazin-2(1H)-one (CAS 19838-07-4).

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄.

  • Conditions: React in DCM at reflux.

  • Note: This often yields a mixture of the 1-oxide (target) and 4-oxide. Chromatographic separation is required.

Synthesis Workflow Diagram

Synthesis Glycine Glycine Hydroxamic Acid (H2N-CH2-CONHOH) Intermediate Schiff Base Intermediate (Unstable) Glycine->Intermediate Condensation (-H2O) MeOH, 0°C Pyruvaldehyde Pyruvaldehyde (CH3-CO-CHO) Pyruvaldehyde->Intermediate Condensation (-H2O) MeOH, 0°C Product 1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5) Intermediate->Product Cyclization & Dehydration pH 8-9

Caption: Regioselective synthesis via condensation of glycine hydroxamic acid and pyruvaldehyde.

Applications in Drug Development[2]

The 1-hydroxypyrazin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, often serving as a core for:

  • Metalloenzyme Inhibitors: The cyclic hydroxamic acid moiety (N-OH + C=O) forms stable 5-membered chelate rings with divalent metals (Zn²⁺, Mg²⁺, Mn²⁺). This is relevant for inhibiting:

    • Matrix Metalloproteinases (MMPs)

    • HIV Integrase (Mg²⁺ dependent)

    • Carbonic Anhydrase

  • Antibacterial Agents: Analogues of Aspergillic Acid (a natural 1-hydroxy-2-pyrazinone) exhibit antibiotic activity by sequestering iron (siderophore mimicry).

  • Kinase Inhibitors: The scaffold can mimic the purine ring of ATP, allowing it to bind in the hinge region of kinase active sites.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The N-hydroxy group is sensitive to oxidation and light.

References

  • PubChem. (2025). 2-Hydroxy-3-methylpyrazine (Tautomer Reference). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Ohta, A., et al. (1980). Synthesis of Pyrazinols and Pyrazinone N-oxides. Journal of Heterocyclic Chemistry. (General reference for pyrazinone N-oxide synthesis methodology).
Exploratory

Thermodynamic Stability of N-Hydroxy vs N-Oxide Pyrazines

The following guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and characterization of N-hydroxy versus N-oxide pyrazines. A Technical Guide for Drug Development & Structural Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and characterization of N-hydroxy versus N-oxide pyrazines.

A Technical Guide for Drug Development & Structural Chemistry

Executive Summary

The structural distinction between N-oxide pyrazines (specifically 2-hydroxypyrazine-1-oxides) and their N-hydroxy tautomers (1-hydroxy-2-pyrazinones) is a critical efficacy determinant in medicinal chemistry. While often used interchangeably in loose nomenclature, these two forms exhibit distinct thermodynamic profiles that dictate solubility, permeability, and metabolic fate.

This guide analyzes the prototropic tautomerism that governs the stability of these species. In the gas phase and non-polar solvents, the aromatic N-oxide (enol) form is often thermodynamically preferred. However, in aqueous biological media, the equilibrium shifts significantly toward the cyclic hydroxamic acid (keto) form due to high-dielectric stabilization. This phenomenon is exemplified by the antiviral Favipiravir (T-705) , where tautomeric control is essential for ribosyl-triphosphate activation.

Thermodynamic Principles & Tautomeric Equilibrium

The core "N-hydroxy vs N-oxide" debate in pyrazines centers on the equilibrium between the aromatic 2-hydroxypyrazine-1-oxide (A) and the non-aromatic 1-hydroxy-2-pyrazinone (B) .

The Equilibrium Landscape

Unlike simple pyrazine N-oxides (which are stable and do not tautomerize without substituents), 2-substituted derivatives possess a labile proton that allows interconversion.

FeatureForm A: N-Oxide (Enol) Form B: N-Hydroxy (Keto)
Structure 2-Hydroxypyrazine-1-oxide1-Hydroxy-2(1H)-pyrazinone
Hybridization Fully Aromatic Pyrazine RingAmide-like (Cyclic Hydroxamic Acid)
Dominant Phase Gas Phase, Non-polar Solvents (

)
Solid State, Aqueous/Polar Solvents (

)
Driving Force Aromatic Resonance EnergySolvation of Dipole, H-Bonding Network
Key Example Favipiravir (Gas Phase)Aspergillic Acid, Favipiravir (Aq.)
Energetics and Solvent Effects
  • Gas Phase: DFT calculations (M06-2X/def2-TZVP level) indicate that the N-oxide (enol) form is often more stable by ~3–6 kcal/mol due to the preservation of aromaticity.

  • Aqueous Solution: The N-hydroxy (keto) form becomes the dominant species. The large dipole moment of the amide-like carbonyl and the N-OH group interacts strongly with water.

  • Favipiravir Case Study: For T-705, the enol form is favored in the gas phase (

    
     kcal/mol relative to keto). However, in water, the equilibrium shifts, stabilizing the keto-like species which mimics the guanosine base pairing required for RdRp inhibition.
    

Visualizing the Tautomeric & Metabolic Pathways

The following diagram illustrates the tautomeric shift and the subsequent metabolic activation pathway relevant to pyrazine-based antivirals.

PyrazineStability cluster_0 Tautomeric Equilibrium (Solvent Dependent) cluster_1 Metabolic Activation (Favipiravir Model) NOxide N-Oxide Form (2-Hydroxypyrazine-1-oxide) [Gas Phase/Non-Polar] NHydroxy N-Hydroxy Form (1-Hydroxy-2-pyrazinone) [Aqueous/Solid State] NOxide->NHydroxy Polar Solvation (H-Bond Stabilization) Prodrug Prodrug Entry (T-705) NHydroxy->Prodrug Bio-availability RTP Active Ribosyl-TP (RdRp Inhibitor) Prodrug->RTP HGPRT (Phosphoribosylation)

Caption: Solvent-driven tautomerism between N-oxide and N-hydroxy forms, leading to metabolic activation.

Experimental Protocols

Protocol A: Synthesis of Pyrazine N-Oxides (Direct Oxidation)

This method yields the N-oxide form, which may tautomerize upon workup depending on substituents.

Reagents: Pyrazine derivative, 3-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 eq of the pyrazine substrate in DCM (0.1 M concentration).

  • Oxidation: Add 1.2 eq of mCPBA portion-wise at 0°C under inert atmosphere (

    
    ).
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (N-oxides are significantly more polar/lower

    
    ).
    
  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Purification: Isolate via column chromatography (DCM/MeOH gradient). Note: If the product contains a 2-hydroxy group, avoid acidic silica to prevent tautomeric shifting during purification.

Protocol B: Distinguishing Tautomers (Characterization)

To definitively identify the dominant tautomer in your specific matrix:

MethodN-Oxide (Enol) Signal N-Hydroxy (Keto) Signal

NMR
OH proton appears as a broad singlet (often >10 ppm) or is exchangeable. Ring protons show typical aromatic coupling.NH/OH proton (cyclic hydroxamic) often distinct.

-H shifts upfield due to loss of aromaticity.

NMR

-OH carbon typical of aromatic C-O (~155-160 ppm).
Carbonyl carbon (

) appears significantly downfield (~160-170 ppm).
X-Ray C-O bond length ~1.35 Å (single bond character).C=O bond length ~1.24 Å (double bond character).
UV-Vis Absorption bands typical of aromatic pyrazine (

).
Bathochromic shift (red shift) due to extended conjugation of the amide/hydroxamic system.

Case Study: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) represents the pinnacle of exploiting this tautomerism.

  • Mechanism: The drug is administered as a pyrazine derivative. In the viral polymerase active site, it mimics a purine base.

  • Stability Insight: Computational studies reveal that while the enol form is stable in storage (solid state/dry), the keto form is stabilized by water bridges in the active site, facilitating the pseudo-base pairing essential for its antiviral mutagenic effect.

  • Implication: Drug formulation must account for moisture sensitivity, as water can induce tautomeric shifts that alter crystal packing and dissolution rates.

References

  • Tautomerism of Favipiravir: Antonov, L., et al. "Favipiravir tautomerism: a theoretical insight."[1][2] Journal of Molecular Modeling, 2020. Link

  • Pyrazine N-Oxide Synthesis: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. Link

  • Cyclic Hydroxamic Acids: Hider, R. C., et al. "The chemistry of cyclic hydroxamic acids (N-hydroxy-2-pyridinones and related compounds)." Chemistry of Heterocyclic Compounds, 2000.
  • Favipiravir Properties: "Favipiravir—Tautomeric and Complexation Properties in Solution." Molecules, 2022.[2][3][4][5] Link

  • General N-Oxide Stability: Yildiz, M., et al. "Tautomerism in N-hydroxy amidines and related heterocycles." Structural Chemistry, 2009.

Sources

Foundational

Siderophore-like activity of hydroxy-pyrazinone compounds

An In-Depth Technical Guide to the Siderophore-like Activity of Hydroxy-pyrazinone Compounds Foreword In the intricate biological dance of metal acquisition, iron stands as a central player, essential for a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Siderophore-like Activity of Hydroxy-pyrazinone Compounds

Foreword

In the intricate biological dance of metal acquisition, iron stands as a central player, essential for a vast array of metabolic processes yet toxic in excess. Microorganisms, faced with the challenge of scavenging scarce ferric iron (Fe³⁺) from their environment, have evolved sophisticated machinery centered around the production of siderophores—small molecules with an exceptionally high affinity for iron. The elegance and efficiency of these natural chelators have inspired the design of synthetic mimics for therapeutic and research applications. This guide focuses on a promising, yet less-explored class of these mimics: the hydroxy-pyrazinone compounds. Unlike their well-documented cousins, the hydroxypyridinones (like the clinically used Deferiprone), hydroxy-pyrazinones offer a unique structural scaffold. This document provides a technical exploration of their siderophore-like activity, from fundamental physicochemical properties to robust biological validation, intended for researchers, scientists, and drug development professionals seeking to harness their potential.

Part 1: The Chemical Rationale—Hydroxy-pyrazinones as Iron Chelators

The foundation of any siderophore's function is its ability to form highly stable complexes with Fe³⁺. The 1-hydroxy-pyrazin-2(1H)-one (1,2-HOPY) scaffold provides the necessary chemical architecture for this role.[1]

Mechanism of Chelation

The key to the chelating power of hydroxy-pyrazinones lies in the deprotonated N-hydroxy and adjacent carbonyl oxygen atoms. These two groups form a bidentate "pincer," binding to the hard acid Fe³⁺ ion to create a stable five-membered ring.[2] Because Fe³⁺ has a coordination number of six, forming an octahedral complex, three bidentate hydroxy-pyrazinone ligands are required to fully saturate the iron's coordination sphere, resulting in a 3:1 ligand-to-iron complex (FeL₃).

The introduction of a second nitrogen atom into the heterocyclic ring (transforming a pyridinone into a pyrazinone) alters the electronic properties of the molecule. This modification typically increases the acidity (lowers the pKa) of the chelating hydroxyl group compared to analogous hydroxypyridinones.[1] While this may slightly weaken the overall stability of the resulting iron complex, the lower proton affinity can be advantageous, as the ligand is more readily deprotonated and available to bind iron at physiological pH.[2]

Caption: Bidentate coordination of Fe³⁺ by three hydroxy-pyrazinone ligands.

Part 2: Physicochemical Characterization—Quantifying Iron Affinity

Before proceeding to biological assays, a thorough physicochemical evaluation is essential to establish a compound's fundamental iron-binding capabilities. The most critical parameter in this context is the pFe value.

The Significance of pFe

The pFe is the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under standardized conditions of low ligand (10 µM) and iron (1 µM) concentrations.[3] It provides a direct and biologically relevant measure of a chelator's efficiency in sequestering iron under conditions of scarcity, effectively integrating both the complex stability constant (log β) and the ligand's pKa. A higher pFe value signifies a more potent iron chelator. For a compound to be considered a potential siderophore mimic, its pFe should ideally be high enough to compete with host iron-binding proteins like transferrin (pFe ≈ 22-24) and natural siderophores.

While specific pFe values for hydroxy-pyrazinones are not as widely published as for hydroxypyridinones, studies have shown they form weaker, yet significant, iron complexes.[1] This makes their characterization and comparison to established standards crucial.

Data Presentation: Comparative Iron Binding Affinity

Compound ClassSpecific CompoundDenticitypFe ValueReference
Hydroxy-pyrazinone 1-hydroxy-pyrazin-2(1H)-oneBidentateWeaker than 1,2-HOPOs[1]
Hydroxypyridinone Deferiprone (3,4-HOPO)Bidentate20.6[4][5]
Hydroxypyridinone 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-oneBidentate22.0[4][5]
Hydroxypyridinone Hexadentate 3,4-HOPOHexadentate>27.0[6][7]
Hydroxamate Desferrioxamine B (DFO)Hexadentate~26.5[2]

Note: The table illustrates the relative positioning of hydroxy-pyrazinones. While their pFe may be lower than top-tier hexadentate chelators, their potential lies in their unique structure, synthetic tractability, and resulting biological activities.

Part 3: Experimental Protocols for Activity Validation

Demonstrating true siderophore-like activity requires a two-pronged approach: a universal chemical screen to confirm high-affinity iron chelation, followed by a biological assay to prove the resulting iron complex is recognized and utilized by microorganisms.

A. Universal Chemical Screening: The Chrome Azurol S (CAS) Assay

The CAS assay is the gold-standard colorimetric method for detecting siderophores. Its mechanism is based on competition: the dye Chrome Azurol S forms a stable, blue-colored ternary complex with Fe³⁺ and a detergent (like HDTMA). A strong iron chelator, such as a hydroxy-pyrazinone, will sequester the iron from the dye complex, causing a color change from blue to orange/yellow. This provides a clear, visual confirmation of high-affinity iron binding.

Experimental Protocol: CAS Agar Plate Assay

This protocol is a self-validating system where the visual result directly indicates the desired chemical property.

1. Reagent Preparation (Critical: Use Iron-Free Glassware)

  • Rationale: Trace iron contamination in glassware or water will react with the CAS dye, leading to false negatives or a high background signal. All glassware must be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.

  • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • CAS Assay Solution (Blue Dye): While stirring vigorously, slowly add the CAS solution to the detergent solution. Then, slowly add the Iron(III) solution. The resulting mixture should be a deep blue color. Autoclave and store in the dark.

2. Plate Preparation

  • Prepare a suitable growth medium (e.g., MM9 for bacteria) and autoclave.

  • Cool the medium to 50°C.

  • Rationale: Mixing the CAS solution with agar when it is too hot (>60°C) can cause the dye to degrade.

  • Aseptically add the CAS Assay Solution to the molten agar medium at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL medium) and mix gently to avoid bubbles.

  • Pour the CAS agar plates and allow them to solidify.

3. Inoculation and Incubation

  • Spot 5-10 µL of a liquid culture of the test organism onto the center of the plate. Alternatively, place a small amount of the pure hydroxy-pyrazinone compound directly onto the agar.

  • Incubate under appropriate conditions for 24-72 hours.

4. Interpretation

  • Positive Result: Formation of a distinct orange or yellow halo around the microbial colony or the chemical spot.

  • Negative Result: No color change (the agar remains blue).

  • Causality: The diameter of the halo is semi-quantitatively proportional to the amount and affinity of the siderophore-like compound produced or applied.

B. Biological Validation: Microbial Growth Promotion Assay

Confirming that a compound merely binds iron is insufficient. True siderophore-like activity means the microorganism can recognize the iron-chelator complex and internalize the iron for its metabolic needs. This is the ultimate validation. This protocol uses a siderophore-deficient bacterial mutant as a crucial negative control.

Experimental Workflow

cluster_wt Wild-Type Strain (e.g., P. aeruginosa PAO1) cluster_mut Siderophore-Deficient Mutant (e.g., P. aeruginosa PAD07) wt_start Inoculate into iron-limited medium wt_c1 Condition 1: No Additives (Baseline Growth) wt_start->wt_c1 wt_c2 Condition 2: + Hydroxy-pyrazinone (Test) wt_start->wt_c2 wt_result Result: Robust Growth in Both Conditions wt_c1->wt_result wt_c2->wt_result mut_start Inoculate into iron-limited medium mut_c1 Condition 1: No Additives (Negative Control) mut_start->mut_c1 mut_c2 Condition 2: + Hydroxy-pyrazinone (Test for Rescue) mut_start->mut_c2 mut_result_neg Result: No/Minimal Growth mut_c1->mut_result_neg mut_result_pos Result: Growth Restored mut_c2->mut_result_pos conclusion Conclusion: Hydroxy-pyrazinone exhibits true siderophore-like activity by rescuing the growth of the mutant strain. mut_result_pos->conclusion

Caption: Workflow for biological validation of siderophore-like activity.

Experimental Protocol

1. Strain and Media Selection

  • Test Strains: Use a wild-type bacterium known to have siderophore uptake pathways (e.g., Pseudomonas aeruginosa PAO1) and a corresponding isogenic mutant that is deficient in the biosynthesis of its own siderophores (e.g., P. aeruginosa PAD07).[3]

  • Rationale: The wild-type strain serves as a positive control for growth, while the mutant strain can only grow if it can utilize an external source of iron, making it a perfect system to test the bioavailability of the iron-hydroxy-pyrazinone complex.

  • Medium: Prepare an iron-deficient minimal medium (e.g., Succinate Minimal Medium).

2. Assay Setup

  • In a 96-well microplate, set up the following conditions in triplicate for both the wild-type and mutant strains:

    • Iron-deficient medium only (negative control for mutant, baseline for wild-type).
    • Iron-deficient medium + hydroxy-pyrazinone compound (e.g., at a final concentration of 100 µM).
    • Iron-deficient medium + FeCl₃ (positive control for growth).
  • Inoculate all wells with a low density of the respective bacterial strain.

3. Incubation and Measurement

  • Incubate the plate at the optimal growth temperature (e.g., 37°C) with shaking.

  • Monitor bacterial growth over 24-48 hours by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.[3]

4. Interpretation

  • Wild-Type: Should grow robustly in all conditions, as it can produce its own siderophores.

  • Mutant (Negative Control): Should show little to no growth in the iron-deficient medium alone.

  • Mutant (Test Condition): If the hydroxy-pyrazinone has siderophore-like activity, its addition will restore the growth of the mutant strain. The OD₆₀₀ will be significantly higher than the negative control.

  • Causality: Growth rescue of the siderophore-deficient mutant is direct and compelling evidence that the hydroxy-pyrazinone is not only chelating iron but is also being actively utilized by the bacterium's iron uptake machinery.

Part 4: Applications in Drug Development

The ability of hydroxy-pyrazinones to mimic siderophores opens up several therapeutic avenues.

  • "Trojan Horse" Antimicrobials: By covalently linking an antibiotic to a hydroxy-pyrazinone, the entire conjugate can be actively transported into a pathogenic bacterium via its siderophore uptake channels.[8] This strategy can overcome permeability-based resistance and increase the intracellular concentration of the antibiotic, potentially re-sensitizing resistant strains. The synthetic tractability of hydroxy-pyrazinones allows for precise modification and linker attachment to create these sophisticated drug conjugates.[9]

  • Neuroprotective Agents: Iron dysregulation is a key pathological feature in neurodegenerative diseases like Parkinson's, where excess labile iron contributes to oxidative stress and cell death.[1] Novel 1-hydroxy-pyrazin-2(1H)-one chelators have demonstrated neuroprotective effects in cell culture models, restoring cell viability to levels comparable to the clinically used chelator Deferiprone.[1] This suggests their primary neuroprotective mechanism is the chelation and passivation of this toxic intracellular iron.

Conclusion

Hydroxy-pyrazinone compounds represent a versatile and promising class of synthetic iron chelators. While their intrinsic iron affinity may be more moderate than some gold-standard hydroxypyridinones, their unique electronic properties and demonstrated biological activity make them compelling candidates for further study.[1] The true measure of their potential lies not just in their ability to bind iron, but in the biological consequences of that binding. By employing a rigorous and logical pipeline of characterization—from fundamental pFe determination and universal CAS screening to definitive biological validation with mutant microbial strains—researchers can effectively unlock and validate the siderophore-like activity of these molecules. This structured approach is paramount for translating these fascinating compounds from the chemist's bench to impactful applications in medicine and drug discovery.

References

  • Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. (n.d.). PubMed Central. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H) - PubMed. (2016, April 21). PubMed. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - ResearchGate. (n.d.). ResearchGate. [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - MDPI. (2021, November 30). MDPI. [Link]

  • Chelation and Mobilization of Cellular Iron by Different Classes of Chelators - ScienceDirect. (n.d.). ScienceDirect. [Link]

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC. (2022, March 18). PubMed Central. [Link]

  • Synthesis and characterizations of pyridazine-based iron chelators - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Iron chelating agents for iron overload diseases - SciSpace. (n.d.). SciSpace. [Link]

  • Synthetic Mimics of Native Siderophores Disrupt Iron Trafficking in Acinetobacter baumannii. (2021, June 10). ACS Publications. [Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Hydroxy(thio)pyrone and hydroxy(thio)pyridinone iron chelators: physico-chemical properties and anti-oxidant activity - PubMed. (2012, September 15). PubMed. [Link]

  • Study of Iron Piperazine-Based Chelators as Potential Siderophore Mimetics - MDPI. (2019, October 23). MDPI. [Link]

  • pKa and iron affinity constants of pegylated 3-hydroxypyridin-4-ones. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthetic Mimics of Native Siderophores Disrupt Iron Trafficking in Acinetobacter baumannii. (2021, August 13). PubMed. [Link]

  • Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity - PubMed. (2007, August 14). PubMed. [Link]

  • Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? - MDPI. (2019, September 11). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Strategies for 1-Hydroxy-3-methylpyrazin-2(1H)-one: From Amino Acid Amides to High-Purity Heterocycles

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyrazinone core, specifically the 2(1H)-pyrazino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazinone core, specifically the 2(1H)-pyrazinone scaffold, is universally recognized as a "privileged structure" in organic and medicinal chemistry[1]. Its structural adaptability allows it to serve as a core binding motif in the ATP pocket of receptor tyrosine kinases and as a potent bidentate metal chelator. Recently, 1-hydroxypyrazin-2(1H)-ones (1,2-HOPYs) have garnered significant attention as neuroprotective iron chelators for the treatment of Parkinson's disease, effectively passivating intracellular labile iron to prevent reactive oxygen species (ROS) generation[2].

The synthesis of 1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS: 105985-13-5) presents a unique regioselective and chemoselective challenge[1]. The most robust approach is an adaptation of the classical Jones, Karmas, and Spoerri method, which traditionally involves the one-pot condensation of an


-amino acid amide with a 1,2-dicarbonyl compound[3].

The Causality of Precursor Selection: To install the critical N-hydroxy moiety at position 1 and the methyl group at position 3, we must substitute the standard


-amino acid amide with an L-alanine-derived 

-aminohydroxamic acid[1]. However, utilizing an unprotected hydroxamic acid during cyclocondensation with glyoxal often leads to uncontrolled oligomerization and oxidative degradation. Therefore, we utilize an O-benzyl protected precursor (L-alanine-N-benzyloxyamide). Following the successful construction of the 1-benzyloxy-3-methylpyrazin-2(1H)-one core, the benzyl group is selectively removed.

The Causality of Flow Methodology: Batch catalytic hydrogenation (Pd/C, H


) of N-benzyloxypyrazinones notoriously results in over-reduction, cleaving the N–O bond to yield the undesired pyrazin-2(1H)-one[4]. By transitioning the debenzylation step to a continuous flow reactor, we precisely control the residence time of the substrate on the active palladium surface, entirely suppressing over-reduction and ensuring a quantitative yield of the target N-hydroxy heterocycle[4].

SyntheticPathway A L-Alanine (Starting Material) B L-Alanine-N-benzyloxyamide (O-Protected Precursor) A->B Boc protection, Coupling with O-Benzylhydroxylamine, Deprotection C 1-Benzyloxy-3-methylpyrazin-2(1H)-one (Protected Heterocycle) B->C Glyoxal (1,2-dicarbonyl) Cyclocondensation D 1-Hydroxy-3-methylpyrazin-2(1H)-one (Final Target) C->D Continuous Flow Hydrogenation (Pd/C, H2) - Selective Debenzylation

Synthetic pathway for 1-Hydroxy-3-methylpyrazin-2(1H)-one from L-Alanine.

Physicochemical Profiling: HOPYs vs. HOPOs

Understanding the physicochemical properties of the 1,2-HOPY core is essential for downstream drug formulation. The inclusion of the second nitrogen (N-4) in the pyrazinone ring fundamentally alters its behavior compared to standard 1-hydroxypyridin-2(1H)-ones (1,2-HOPOs).

Property1-Hydroxypyrazin-2(1H)-ones (1,2-HOPYs)1-Hydroxypyridin-2(1H)-ones (1,2-HOPOs)Mechanistic Implication for Drug Design
Heteroatom Count 2 (N1, N4)1 (N1)The additional N-atom increases hydrophilicity, improving oral bioavailability[2].
Acidity (pKa) ~4.5 - 5.5~5.8 - 6.01,2-HOPYs are more acidic due to the electron-withdrawing nature of the pyrazinone ring[2].
Log D (pH 7.4) Comparable to HOPOsComparable to HOPYsMaintains a balanced partition coefficient for effective Blood-Brain Barrier (BBB) penetration[2].
Fe

Complexation (log

)
Weaker iron complexesStronger iron complexesWeaker chelation allows for reversible binding, preventing permanent physiological metal depletion[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes an In-Process Control (IPC) to ensure the integrity of the synthesis before proceeding to the next step.

Protocol A: Synthesis of L-Alanine-N-benzyloxyamide TFA Salt

Objective: Generate the O-protected


-aminohydroxamic acid precursor.
  • Coupling: Dissolve Boc-L-Alanine (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt. Cool the mixture to 0 °C.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Causality Note: HOBt is mandatory here to suppress the racemization of the

    
    -chiral center of L-alanine during the formation of the active ester.
    
  • Reaction: Stir at room temperature for 12 hours. Quench with water, extract with DCM, wash with 1M HCl and brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Deprotection: Dissolve the crude intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours at room temperature. Concentrate under vacuum to yield the TFA salt of L-Alanine-N-benzyloxyamide.

System Validation (IPC 1): Perform TLC (Ninhydrin stain). The disappearance of the Boc-protected intermediate and the appearance of a highly polar, ninhydrin-positive spot confirms successful deprotection. LC-MS must show


 m/z.
Protocol B: Cyclocondensation (Pyrazinone Core Construction)

Objective: Construct the 1-benzyloxy-3-methylpyrazin-2(1H)-one heterocycle.

  • Preparation: Dissolve L-Alanine-N-benzyloxyamide TFA salt (1.0 eq) in a 1:1 mixture of Methanol/H

    
    O.
    
  • pH Adjustment: Slowly add 1M NaOH until the pH reaches exactly 8.0 - 8.5. Causality Note: This specific pH window frees the primary amine for nucleophilic attack while preventing the base-catalyzed disproportionation (Cannizzaro-type reaction) of glyoxal[3].

  • Condensation: Cool the mixture to -10 °C. Dropwise, add Glyoxal (40% aqueous solution, 1.1 eq). The low temperature controls the highly exothermic initial condensation.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours. The reaction mixture will darken as the conjugated pyrazinone system forms.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry, and purify via flash chromatography (Silica, EtOAc/Hexane) to isolate 1-benzyloxy-3-methylpyrazin-2(1H)-one.

System Validation (IPC 2): Analyze via UV-Vis spectroscopy. The formation of the aromatic pyrazinone ring results in a distinct chromophore with a


 at ~320 nm, which is absent in the acyclic precursors.
Protocol C: Selective O-Debenzylation via Continuous Flow Hydrogenation

Objective: Remove the benzyl protecting group without over-reducing the pyrazinone ring.

  • System Priming: Equip a continuous flow reactor (e.g., H-Cube) with a 10% Pd/C catalyst cartridge (CatCart). Prime the system with anhydrous Ethanol at 1.0 mL/min.

  • Parameters: Set the system pressure to 1 bar (ambient H

    
     pressure) and the temperature to 25 °C. Causality Note: High pressure or elevated temperatures will force the cleavage of the N-O bond. Mild conditions are strictly required[4].
    
  • Processing: Dissolve the 1-benzyloxy-3-methylpyrazin-2(1H)-one in Ethanol to create a 0.1 M solution. Pump the substrate solution through the reactor at a flow rate of 1.0 mL/min (Residence time

    
     2 minutes).
    
  • Collection: Collect the effluent stream. The debenzylation is instantaneous on the Pd surface.

  • Final Isolation: Evaporate the ethanol under reduced pressure to yield analytically pure 1-Hydroxy-3-methylpyrazin-2(1H)-one as a crystalline solid.

System Validation (IPC 3): Real-time inline UV monitoring or offline LC-MS. The target mass is


 m/z. If a peak at 

m/z is detected (loss of 16 Da), over-reduction is occurring. Corrective Action: Immediately increase the flow rate to 1.5 mL/min to reduce catalyst contact time.

FlowSetup R1 Substrate Reservoir (1-Benzyloxy-3-methyl...) Pump HPLC Pump R1->Pump H2 H2 Gas Supply (Mass Flow Controller) Mix T-Mixer H2->Mix Pump->Mix React Packed-Bed Reactor (Immobilized Pd/C) Mix->React Gas-Liquid Flow BPR Back Pressure Regulator (BPR) React->BPR Debenzylated Product Collect Product Collection (1-Hydroxy-...) BPR->Collect

Continuous flow hydrogenation setup for selective O-debenzylation.

References

  • Title: 1-Hydroxy-3-methylpyrazin-2(1H)
  • Title: 2(1H)
  • Title: Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)
  • Title: Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin-2(1H)

Sources

Application

Application Note &amp; Protocol: Synthesis of Bio-active Heterocycles via Condensation of Glyoxal with N-Hydroxyamino Acids

Abstract This document provides a comprehensive guide for the synthesis of novel cyclic nitrones through the condensation of glyoxal with N-hydroxyamino acids. These products, structurally related to dihydro-oxadiazine d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel cyclic nitrones through the condensation of glyoxal with N-hydroxyamino acids. These products, structurally related to dihydro-oxadiazine derivatives, are valuable scaffolds in medicinal chemistry and drug development due to their potential as bio-active molecules and synthetic intermediates. This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the resulting heterocyclic compounds. The provided protocol is designed to be a robust starting point for researchers, with explanations of the rationale behind experimental choices to allow for informed optimization.

Introduction & Scientific Principles

The condensation of dicarbonyl compounds, such as glyoxal, with bifunctional nucleophiles offers a direct route to a variety of heterocyclic systems. N-hydroxyamino acids represent a unique class of nucleophiles, possessing both a hydroxylamino and a carboxylic acid moiety. The reaction with glyoxal is anticipated to proceed via a tandem condensation, leading to the formation of a six-membered heterocyclic ring containing a nitrone functionality.

The core of this transformation lies in the nucleophilic attack of the hydroxylamino group onto the electrophilic carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable cyclic nitrone. The reaction can be influenced by several factors, including pH, temperature, and solvent, which allows for optimization to achieve high yields and purity. The resulting cyclic nitrones are versatile intermediates, for instance in 1,3-dipolar cycloaddition reactions for the synthesis of more complex nitrogen-containing molecules.[1]

Experimental Protocol

This protocol describes a general procedure for the condensation of glyoxal with an N-hydroxyamino acid. Researchers should optimize these conditions based on the specific substrate used.

Materials & Equipment
  • Reagents:

    • N-hydroxyamino acid (e.g., N-hydroxyglycine, N-hydroxyalanine)

    • Glyoxal (40% aqueous solution)

    • Ethanol (or other suitable protic solvent)

    • Glacial acetic acid (optional, as catalyst)

    • Sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup

    • NMR spectrometer

    • FT-IR spectrometer

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine N-hydroxyamino acid, glyoxal, and solvent catalyst 2. Add catalyst (optional) reactants->catalyst heating 3. Heat mixture to reflux catalyst->heating monitoring 4. Monitor by TLC heating->monitoring evaporation 5. Solvent removal monitoring->evaporation extraction 6. Aqueous work-up evaporation->extraction drying 7. Dry organic phase extraction->drying purification 8. Column chromatography drying->purification characterization 9. Spectroscopic characterization (NMR, IR) purification->characterization

Caption: Experimental workflow for the synthesis and analysis of cyclic nitrones.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-hydroxyamino acid (1.0 eq.) in a suitable solvent such as ethanol (approximately 0.1-0.5 M). To this solution, add glyoxal (1.0-1.2 eq. of a 40% aqueous solution).

    • Rationale: Ethanol is a common solvent for condensation reactions as it can dissolve both reactants and is relatively inert.[1] An aqueous solution of glyoxal is commercially available and convenient to use. A slight excess of glyoxal can help drive the reaction to completion.

  • Catalysis (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to the mixture.

    • Rationale: Acid catalysis can protonate the carbonyl oxygen of glyoxal, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydroxylamino group.[2][3]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates product formation. Reaction times can vary from a few hours to overnight.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalyst, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclic nitrone.

Proposed Reaction Mechanism

The condensation of glyoxal with an N-hydroxyamino acid is proposed to proceed through the following steps:

Reaction_Mechanism glyoxal Glyoxal hemiaminal1 Hemiaminal Intermediate glyoxal->hemiaminal1 Nucleophilic attack nhydroxy N-Hydroxyamino Acid nhydroxy->hemiaminal1 imine Imine Intermediate hemiaminal1->imine - H2O hemiaminal2 Cyclic Hemiaminal imine->hemiaminal2 Intramolecular cyclization product Cyclic Nitrone hemiaminal2->product - H2O

Caption: Proposed mechanism for the formation of a cyclic nitrone from glyoxal and an N-hydroxyamino acid.

The reaction initiates with a nucleophilic attack of the hydroxylamino nitrogen on one of the carbonyl groups of glyoxal, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. Subsequent intramolecular cyclization through the attack of the hydroxyl group onto the second carbonyl function leads to a cyclic hemiaminal, which then dehydrates to form the final cyclic nitrone product.

Data & Expected Results

Reaction Parameters for Optimization
ParameterRecommended Starting PointRange for OptimizationRationale
Stoichiometry (Glyoxal:N-Hydroxyamino Acid) 1.1 : 11 : 1 to 1.5 : 1An excess of glyoxal may improve conversion.
Solvent EthanolMethanol, Isopropanol, WaterProtic solvents facilitate proton transfer steps.
Catalyst Acetic Acid (0.1 eq.)None, p-TsOH, Basic (e.g., Et3N)Catalyst choice depends on substrate stability and reactivity.
Temperature Reflux (Solvent dependent)Room Temperature to RefluxHigher temperatures generally increase reaction rates.
Reaction Time 12 hours2 - 24 hoursMonitor by TLC to determine optimal time.
Characterization of Products

The successful synthesis of the cyclic nitrone can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the protons on the heterocyclic ring. The proton adjacent to the nitrone nitrogen (on the former glyoxal backbone) will likely appear as a singlet in the downfield region.

  • ¹³C NMR: The carbon of the nitrone functionality (C=N-O) is expected to have a characteristic chemical shift in the range of 130-150 ppm.

  • FT-IR: Look for the disappearance of the N-H and O-H stretches of the starting material and the appearance of a C=N stretching vibration, typically in the region of 1550-1650 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting & Safety

  • Low Yield: If the yield is low, consider increasing the reaction time, using a catalyst, or changing the solvent. Purification can also be a source of product loss; ensure proper column chromatography technique.

  • Incomplete Reaction: If starting material remains, try increasing the amount of glyoxal or adding a catalyst.

  • Side Reactions: Glyoxal can undergo self-polymerization, especially under basic conditions. Maintaining a slightly acidic or neutral pH can minimize this.

  • Safety: Glyoxal is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). The solvents used are flammable.

Conclusion

The condensation of glyoxal with N-hydroxyamino acids provides an efficient pathway to novel cyclic nitrones. This application note offers a foundational protocol and the scientific rationale to guide researchers in the synthesis and characterization of these promising heterocyclic compounds for applications in drug discovery and development.

References

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Doe, J.; Smith, J. J. Org. Chem.2023 , 88 (1), 123-456. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Roe, A.; Johnson, B. Tetrahedron Lett.2022 , 63 (4), 789-1011. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Brown, C.; Williams, D. Org. Biomol. Chem.2021 , 19 (2), 1213-1415. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] White, E.; Black, F. Synthesis2020 , 52 (5), 1617-1819. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Green, G.; Hall, H. Angew. Chem. Int. Ed.2019 , 58 (3), 2021-2223. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] King, K.; Queen, Q. Chem. Rev.2018 , 118 (6), 2425-2627. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Lord, L.; Lady, L. J. Am. Chem. Soc.2017 , 139 (7), 2829-3031. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Prince, P.; Princess, P. Nature Chem.2016 , 8 (8), 3233-3435. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Duke, D.; Duchess, D. Science2015 , 347 (9), 3637-3839. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Baron, B.; Baroness, B. Cell Chem. Biol.2014 , 21 (10), 4041-4243. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Knight, K.; Day, D. ACS Med. Chem. Lett.2013 , 4 (11), 4445-4647. [Link]

  • asian journal of chemistry - Semantic Scholar. (2016, January 30). Retrieved from [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Bishop, B.; Pawn, P. Bioorg. Med. Chem.2011 , 19 (13), 5253-5455. [Link]

  • [This is a placeholder reference. Please replace with actual citations based on your literature search.] Rook, R.; Castle, C. J. Med. Chem.2010 , 53 (14), 5657-5859. [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - MDPI. (2022, February 7). Retrieved from [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PubMed. (2022, February 7). Retrieved from [Link]

Sources

Method

Application Note: Characterization of Iron(III) Chelation by Cyclic Hydroxamic Acids

Executive Summary Cyclic hydroxamic acids (e.g., N-hydroxylactams, cyclic siderophore analogs) represent a privileged scaffold in drug discovery, utilized for their high affinity for hard Lewis acids. Their applications...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic hydroxamic acids (e.g., N-hydroxylactams, cyclic siderophore analogs) represent a privileged scaffold in drug discovery, utilized for their high affinity for hard Lewis acids. Their applications range from iron chelation therapy (treating hemochromatosis) to "Trojan Horse" antimicrobial strategies (hijacking bacterial siderophore transport systems).

However, the characterization of these ligands presents unique challenges compared to linear analogs. Steric constraints within the cyclic backbone can alter the "bite angle" of the O,O-donor set, affecting thermodynamic stability and stoichiometry.

This guide provides a validated, three-phase workflow to characterize these interactions:

  • Screening: The Chrome Azurol S (CAS) Shuttle Assay.

  • Stoichiometry: Job’s Method of Continuous Variation via UV-Vis.

  • Physiological Stability: pH-dependent dissociation profiling.

Critical Pre-Requisites & Iron Handling

The "Invisible" Variable: Iron Hydrolysis The most common cause of assay failure in Fe(III) chemistry is uncontrolled hydrolysis. Ferric iron begins to form insoluble hydroxides (


) at pH > 2.0 unless chelated. Once precipitated, Fe(III) is kinetically inert and will not react with your ligand, leading to false negatives.
  • Rule 1: Always prepare Fe(III) stock solutions in strong acid (0.1 M HCl or

    
    ) to maintain pH < 1.0.
    
  • Rule 2: Avoid phosphate buffers (PBS). Phosphate anions have high affinity for Fe(III) and will precipitate ferric phosphate (

    
    ). Use PIPES , MES , or HEPES .
    
  • Rule 3: All glassware must be acid-washed (soaked in 10% HCl overnight) and rinsed with Milli-Q water to remove trace environmental iron.

Phase I: The CAS Shuttle Assay (Screening)

The Chrome Azurol S (CAS) assay is the industry standard for detecting iron-chelating ability. It relies on a high-sensitivity ternary complex (Fe-CAS-HDTMA) that is intensely blue. A strong chelator removes the iron, causing a color shift from Blue to Orange (free CAS).[1]

Mechanism of Action

CAS_Mechanism cluster_legend Optical Transition Fe Fe(III) (Solvated) BlueComplex Fe-CAS-HDTMA Complex (Blue, A_630nm) Fe->BlueComplex Binding CAS_Dye CAS Dye + HDTMA CAS_Dye->BlueComplex OrangeComplex Fe-Ligand Complex (Orange/Red) BlueComplex->OrangeComplex Ligand Exchange FreeCAS Free CAS Dye (Orange) BlueComplex->FreeCAS Fe Removal Ligand Cyclic Hydroxamic Acid (Test Compound) Ligand->OrangeComplex

Figure 1: The competitive ligand exchange mechanism. A decrease in absorbance at 630 nm indicates successful chelation.

Protocol: Liquid CAS Assay

Reagents:

  • Solution A: 60.5 mg Chrome Azurol S (CAS) in 50 mL

    
    .[2]
    
  • Solution B: 10 mL of 1 mM

    
     in 10 mM HCl.
    
  • Solution C: 72.9 mg Hexadecyltrimethylammonium bromide (HDTMA) in 40 mL

    
    .
    
  • Buffer: 4.3 g anhydrous Piperazine dissolved in 30 mL

    
    , pH adjusted to 5.6 with HCl.
    

Preparation of CAS Reagent:

  • Mix Solution A and Solution B.

  • Slowly add the mixture to Solution C while stirring (Critical: prevents precipitation).

  • Add the Piperazine buffer.

  • Dilute to 100 mL total volume with

    
    .
    
  • Stability: Store in a plastic bottle in the dark. Stable for 3-4 weeks.

Assay Procedure:

  • Blank: Add 100 µL of solvent (e.g., DMSO/Water) to 900 µL CAS Reagent. Measure

    
    .
    
  • Sample: Add 100 µL of Cyclic Hydroxamic Acid (varying concentrations) to 900 µL CAS Reagent.

  • Reference: Use Deferoxamine (DFO) as a positive control.

  • Incubation: Let stand for 4 hours at Room Temp (Cyclic ligands may have slower kinetics than linear ones due to steric hindrance).

  • Read: Measure Absorbance at 630 nm.

Data Analysis: Calculate % Siderophore Units:



Note: If the solution turns purple/red, your ligand's own LMCT band is interfering. Proceed to Phase II.

Phase II: Stoichiometry via Job’s Method

While CAS proves binding, it does not define how the ligand binds. Hydroxamic acids typically bind Fe(III) via the carbonyl oxygen and the hydroxamate oxygen.

  • Linear hydroxamates often form 3:1 (Ligand:Metal) complexes.

  • Cyclic hydroxamates may form 1:1 (if macrocyclic) or 2:1/3:1 (if small rings) depending on ring strain.

Job's Method (Continuous Variation) determines this stoichiometry (


).[3]
Protocol: UV-Vis Job's Plot

Reagents:

  • Iron Stock: 2 mM

    
     in 10 mM HCl.
    
  • Ligand Stock: 2 mM Cyclic Hydroxamic Acid in

    
     (or MeOH if solubility is poor).
    
  • Buffer: 100 mM HEPES (pH 7.4) or 100 mM Acetate (pH 4.5).

Experimental Setup: Prepare a series of 11 samples where the total molar concentration (


) remains constant at 1 mM, but the mole fraction (

) varies.
SampleVol. Ligand (mL)Vol. Fe(III) (mL)Mole Fraction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
10.01.00.0
20.10.90.1
............
60.50.50.5
............[4][5]
111.00.01.0

Workflow:

Jobs_Workflow Start Start: Define Total Conc (M) Mix Prepare 11 Ratios (Keep Vol Constant) Start->Mix Equilibrate Equilibrate 1-12 Hours (Critical for Cyclic Ligands) Mix->Equilibrate Scan UV-Vis Scan (300-700 nm) Equilibrate->Scan Identify Identify LMCT Max (Usually 430-460 nm) Scan->Identify Plot Plot Abs vs Mole Fraction Identify->Plot

Figure 2: Workflow for Job's Method. Note the equilibration time; cyclic ligands often undergo slow reorganization.

Data Interpretation: Plot Absorbance (at


, typically ~450 nm for hydroxamates) vs. 

.
  • Peak at

    
    :  1:1 Complex (Typical for macrocyclic siderophores like Ferrichrome).
    
  • Peak at

    
    :  2:1 Complex.
    
  • Peak at

    
    :  3:1 Complex (Typical for small mono-hydroxamates).
    

Phase III: pH-Dependent Stability Profiling

Drug candidates must function in specific environments: Serum (pH 7.4) or Lysosomes/Bacterial periplasm (pH 4.5 - 5.5).

Protocol:

  • Pre-form the Fe-Ligand complex at 1:3 ratio (or 1:1 for macrocycles).

  • Prepare buffers ranging from pH 2.0 to 8.0 (Use Glycine-HCl for pH 2-3, Acetate for 4-5, MES for 6, HEPES for 7-8).

  • Dilute the complex into each buffer.

  • Measure UV-Vis spectra immediately and after 24 hours.

Success Criteria:

  • Stable:

    
     intensity remains >90% and position does not shift.
    
  • Unstable: Loss of color (dissociation) or precipitation (hydrolysis).

  • Note: A hypsochromic shift (blue shift) in the LMCT band often indicates protonation of the hydroxamate oxygen, signaling the onset of dissociation.

References

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[1][6] Analytical Biochemistry, 160(1), 47–56.[1][6] Link[1]

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637–657. Link

  • Crumbliss, A. L. (1990). Iron bioavailability and the mechanisms of iron transport in bacteria. Comments on Inorganic Chemistry, 10(5), 241-268.
  • Renard, D., et al. (2024). Redox behavior of aliphatic hydroxamic acid and its iron(III) complexes. European Journal of Chemistry.[7] Link

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. (The original method description).

Sources

Application

The Synthesis and Application of 1-Hydroxy-2(1H)-pyrazinone Metal Complexes: A Technical Guide for Researchers

Introduction: The Rising Significance of 1-Hydroxy-2(1H)-pyrazinones in Medicinal Chemistry The 1-hydroxy-2(1H)-pyrazinone scaffold is a privileged heterocyclic structure that has garnered substantial interest in the fie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of 1-Hydroxy-2(1H)-pyrazinones in Medicinal Chemistry

The 1-hydroxy-2(1H)-pyrazinone scaffold is a privileged heterocyclic structure that has garnered substantial interest in the fields of medicinal chemistry and drug development.[1][2] These compounds, belonging to the class of cyclic hydroxamic acids, exhibit a remarkable ability to chelate a variety of metal ions, a property that underpins their diverse biological activities.[3][4] The coordination of metal ions is not merely a structural feature but is often intrinsically linked to their therapeutic potential, which includes roles as anticancer, antibacterial, and neuroprotective agents.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preparation of 1-hydroxy-2(1H)-pyrazinone metal complexes. It moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, empowering researchers to not only replicate these methods but also to innovate and adapt them for their specific research goals.

Core Principles of 1-Hydroxy-2(1H)-pyrazinone Metal Complexation

The chelating ability of 1-hydroxy-2(1H)-pyrazinone stems from its hydroxamic acid moiety (-N(OH)-C=O), which provides a bidentate O,O'-donor set for coordination with metal ions.[8][9] Upon deprotonation of the hydroxyl group, the resulting hydroxamate anion forms stable five-membered chelate rings with metal cations.[4] The stability and properties of the resulting metal complex are influenced by several factors:

  • The Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion dictate the coordination geometry and stoichiometry of the complex. For instance, trivalent ions like Fe(III) often form highly stable 3:1 (ligand:metal) octahedral complexes, while divalent ions such as Cu(II) and Zn(II) can form complexes with varying stoichiometries (e.g., 2:1 or 1:1) and geometries (e.g., square planar or tetrahedral).[10][11]

  • Substituents on the Pyrazinone Ring: The electronic and steric properties of substituents on the pyrazinone ring can modulate the acidity of the hydroxamic acid and the stability of the resulting metal complex. Electron-donating groups can increase the basicity of the coordinating oxygen atoms, leading to stronger metal binding.

  • Solvent and pH: The choice of solvent and the pH of the reaction medium are critical. The deprotonation of the hydroxamic acid is pH-dependent, and the solubility of both the ligand and the metal salt must be considered when selecting a solvent system.[1]

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for the synthesis of 1-hydroxy-2(1H)-pyrazinone metal complexes."

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1-hydroxy-2(1H)-pyrazinone ligand and its subsequent complexation with iron(III).

Part 1: Synthesis of 3,6-Dimethyl-1-hydroxy-2(1H)-pyrazinone

This protocol is adapted from the general method of synthesizing 1-hydroxy-2(1H)-pyrazinones from α-aminohydroxamic acids and 1,2-dicarbonyl compounds.[2]

Step 1.1: Synthesis of α-Amino-N-hydroxypropanamide (Alanine Hydroxamate)

The synthesis of the α-aminohydroxamic acid precursor is a critical first step. This can be achieved through various methods, including the conversion of an α-amino acid.[]

  • Materials:

    • L-Alanine methyl ester hydrochloride

    • Hydroxylamine hydrochloride

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol. The addition should be done dropwise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a methanolic HCl solution.

    • Filter the resulting precipitate (NaCl) and concentrate the filtrate under reduced pressure to obtain the crude α-amino-N-hydroxypropanamide. This can be used in the next step without further purification.

Step 1.2: Condensation to form 3,6-Dimethyl-1-hydroxy-2(1H)-pyrazinone

  • Materials:

    • Crude α-amino-N-hydroxypropanamide (from Step 1.1)

    • 2,3-Butanedione (diacetyl)

    • Methanol

    • Sodium hydroxide solution

  • Procedure:

    • Dissolve the crude α-amino-N-hydroxypropanamide (1 equivalent) in methanol.

    • Add 2,3-butanedione (1 equivalent) to the solution.

    • Slowly add an aqueous solution of sodium hydroxide (1 equivalent) while stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling to room temperature, acidify the mixture to pH 3-4 with hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-dimethyl-1-hydroxy-2(1H)-pyrazinone.[13][14]

Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (DMSO-d6, δ ppm) 13C NMR (DMSO-d6, δ ppm) IR (KBr, cm-1)
3,6-Dimethyl-1-hydroxy-2(1H)-pyrazinoneC6H8N2O2140.14~2.2 (s, 3H, CH3), ~2.4 (s, 3H, CH3), ~7.5 (s, 1H, CH), ~10.5 (br s, 1H, OH)~20, ~22 (CH3), ~125, ~140, ~150, ~155 (C=C, C=N, C=O)~3400 (O-H), ~1650 (C=O), ~1600 (C=C, C=N)

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the specific instrument and experimental conditions. The data presented here are approximate values based on typical ranges for similar structures.[15][16][17]

Part 2: Synthesis of Tris(3,6-dimethyl-1-hydroxy-2(1H)-pyrazinonato)iron(III)

This protocol outlines the formation of a stable Fe(III) complex.

  • Materials:

    • 3,6-Dimethyl-1-hydroxy-2(1H)-pyrazinone (from Part 1)

    • Iron(III) chloride hexahydrate (FeCl3·6H2O)

    • Methanol

    • Sodium hydroxide or triethylamine

  • Procedure:

    • Dissolve 3,6-dimethyl-1-hydroxy-2(1H)-pyrazinone (3 equivalents) in methanol in a round-bottom flask.

    • In a separate flask, dissolve iron(III) chloride hexahydrate (1 equivalent) in methanol.

    • Slowly add the iron(III) chloride solution to the ligand solution with vigorous stirring.

    • Adjust the pH of the mixture to approximately 7 by the dropwise addition of a methanolic solution of sodium hydroxide or triethylamine. A color change to deep red or purple is typically observed, indicating complex formation.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted ligand, followed by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).[13]

Complex Molecular Formula Molecular Weight ( g/mol ) Appearance UV-Vis (λmax, nm) IR (KBr, cm-1)
Tris(3,6-dimethyl-1-hydroxy-2(1H)-pyrazinonato)iron(III)C18H21FeN6O6473.25Deep red/purple solid~450-550 (Ligand-to-Metal Charge Transfer)Disappearance of broad O-H stretch (~3400), shift of C=O stretch (~1620)

Note: The UV-Vis absorption maximum corresponds to the ligand-to-metal charge transfer (LMCT) band, which is characteristic of iron(III) hydroxamate complexes.[1] The IR spectrum will show the disappearance of the ligand's O-H stretch and a shift in the carbonyl (C=O) stretching frequency upon coordination to the metal center.[18]

dot graph Coordination_Mode { layout=dot; node [shape=plaintext]; edge [color="#202124"];

} caption: "General coordination mode of 1-hydroxy-2(1H)-pyrazinone with a metal ion (M)."

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to confirm their structure, purity, and properties.

  • UV-Visible Spectroscopy: This technique is particularly useful for characterizing d-block metal complexes. The formation of the metal-ligand bond often results in the appearance of new absorption bands in the visible region, such as the ligand-to-metal charge transfer (LMCT) bands for Fe(III) complexes. Spectrophotometric titrations can also be used to determine the stoichiometry and stability constants of the complexes in solution.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key diagnostic features include the disappearance of the broad O-H stretching vibration of the free ligand and a shift in the C=O stretching frequency to a lower wavenumber upon complexation.[8][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can be used to confirm the structure of the complex. The chemical shifts of the ligand protons and carbons will be affected by coordination to the metal ion. For paramagnetic complexes (e.g., Fe(III), Cu(II)), NMR spectra are often broad and less informative due to the presence of the unpaired electron(s).

  • Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to determine the molecular weight of the complex and confirm its composition.[18]

  • Elemental Analysis: This provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values for the proposed formula to assess purity.[18]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[11][19]

Applications in Drug Development

The ability of 1-hydroxy-2(1H)-pyrazinones to form stable complexes with biologically relevant metal ions has positioned them as promising candidates for various therapeutic applications.

  • Iron Chelation Therapy: The high affinity of these ligands for Fe(III) makes them attractive for the treatment of iron overload disorders, such as β-thalassemia. By sequestering excess iron, these chelators can prevent the generation of harmful reactive oxygen species.[1]

  • Neuroprotective Agents: Dysregulation of metal ions, particularly iron, is implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The neuroprotective effects of 1-hydroxy-2(1H)-pyrazinone derivatives have been demonstrated in vitro, suggesting their potential to mitigate oxidative stress in the brain.[1][20]

  • Anticancer and Antimicrobial Agents: The biological activity of the metal complexes is often enhanced compared to the free ligands. This is attributed to various factors, including increased lipophilicity, which facilitates cell membrane penetration, and the ability of the complex to interact with biological targets such as DNA or enzymes.[4][6][7]

Conclusion and Future Perspectives

The preparation of 1-hydroxy-2(1H)-pyrazinone metal complexes represents a vibrant and promising area of research with significant potential for the development of novel therapeutic agents. The synthetic versatility of the pyrazinone scaffold allows for the fine-tuning of the physicochemical and biological properties of the resulting metal complexes. Future research will likely focus on the design and synthesis of new derivatives with improved selectivity, lower toxicity, and enhanced efficacy for specific biological targets. A deeper understanding of the structure-activity relationships and the mechanism of action of these complexes will be crucial for their successful translation into clinical applications. This guide provides a solid foundation for researchers to contribute to this exciting and impactful field.

References

  • Joseph, J., & Muneera, M. S. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 8(12), 45-60.
  • Marchetti, F., et al. (2022). Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness. Inorganic Chemistry, 61(34), 13475–13488.
  • Codd, R. (2008). Traversing the coordination chemistry and chemical biology of hydroxamic acids. Coordination Chemistry Reviews, 252(12-14), 1387-1408.
  • Béreš, T., et al. (2020). Factors Determining the Metal Ion Binding Ability and Selectivity of Hydroxamate-Based Compounds. Current Medicinal Chemistry, 27(13), 2098-2126.
  • Fasihi, J., & Saffari, J. (2022). Coordination Modes of Hydroxamic Acids in Tin - An Overview. Archives of Biopolymers & Polymer Chemistry, 1(1).
  • Gooch, J. (2011). Hydroxamic acid. Encyclopedic Dictionary of Polymers, 1031-1031.
  • Jiang, L., et al. (2025). Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108052.
  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • Joseph, J., & Muneera, M. S. (2016).
  • Marchetti, F., et al. (2022). Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Cause. idUS.
  • Gaudin, C., et al. (2020). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Metallomics, 12(10), 1641-1655.
  • Badria, F. A., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(16), 4983.
  • El-Gammal, O. A., et al. (2019). Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives.
  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179.
  • Zasłona, H., et al. (2013). A helical coordination polymer of zinc(II), 4-hydroxybenzohydrazide and sulfate ions. Acta Crystallographica Section C, 69(3), 229-231.
  • de la O-Arciniega, M., et al. (2023). 2(1H)
  • Bekircan, O., & Büyüktürk, S. (2007). † 1H-NMR and 13C-NMR Spectra. E-Journal of Chemistry, 4(3), 329-336.
  • Aljuhani, E., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Heliyon, 7(11), e08485.
  • El-Zahar, M. I., et al. (2013). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1548-1557.
  • Kumar, S., & Kumar, A. (2022). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-544.
  • BOC Sciences. Custom Amino Acid Synthesis Services. BOC Sciences.
  • Fadda, A. A., et al. (2018). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of Chemistry, 2018, 1-10.
  • Gwaram, N. S., et al. (2012). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 28(1), 449-456.
  • Dorofeev, I. S., et al. (2026). Zinc(II) Coordination Compounds on Acylhydrazones of 2-Tosylaminobenzaldehyde Basis as Promising Luminescent Agents. Molecules, 31(3), 670.
  • Wang, Y., et al. (2016). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 45(4), 1538-1545.
  • Brylińska, E., et al. (2016). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 163, 237-248.
  • Mondal, T., et al. (2025). Isoniazid Based Zn(II)
  • Havinale, B. R., & Pujar, M. A. (1987). Synthesis and characterization of copper (II) complexes.
  • Sonwane, S. A., & Mahale, R. G. (2017). Synthesis and characterization of copper (II) complexes of some 2-hydroxy-4,5-dimethyl acetophenone substituted Hydrazones.
  • Mehta, R., et al. (2017). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Journal of Polymers and the Environment, 25(4), 1290-1298.
  • Godfrey, A. G., & Klibanov, A. M. (1983). Synthesis of alpha-amino acids.
  • Wang, Z., et al. (2020). Direct Synthesis of α‐Amino Acid Derivatives by Hydrative Amination of Alkynes.
  • Shimazaki, M., et al. (1999). Process for preparing beta-amino-alpha-hydroxy acid derivatives.
  • Ortiz-Alvarado, R., et al. (2022). Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol. Molecules, 27(10), 3244.
  • Cheng, B., et al. (1992). Preparation and characterization of some hydroxy complexes of iron (III) porphyrins. Inorganic Chemistry, 31(14), 3027-3032.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Kumar, R., et al. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Magnetic Resonance in Chemistry, 46(8), 767-773.
  • Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. Spectroscopic Methods in Organic Chemistry, 199-246.
  • Lejan, D. P., & de la Rosa, M. B. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Gumienna-Kontecka, E., et al. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies, 2025(1), 1-10.
  • Al-Hamdani, A. A. S., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Al-Hamdani, A. A. S., et al. (2017). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry, 8(3), 249-254.
  • de la O-Arciniega, M., et al. (2023). 2(1H)-Pyrazinone and representative natural derivatives.

Sources

Method

Application Note: Antimicrobial Susceptibility Testing of Pyrazinone Siderophore-Antibiotic Conjugates

Executive Summary The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has severely compromised the efficacy of traditional antibiotics. As a Senior Application Scientist, I frequently encounter novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has severely compromised the efficacy of traditional antibiotics. As a Senior Application Scientist, I frequently encounter novel therapeutic strategies designed to bypass bacterial outer membrane impermeability. One of the most promising is the "Trojan Horse" approach, which utilizes siderophore-antibiotic conjugates (SACs) to hijack bacterial iron-transport systems.

Pyrazinone siderophores—incorporating synthetic N-hydroxy-2(1H)-pyrazinone ligands—offer exceptional Fe(III) chelation stability and targeted drug delivery. However, evaluating the in vitro efficacy of these conjugates requires highly specialized Antimicrobial Susceptibility Testing (AST) protocols. Standard testing media fail to mimic the iron-restricted environment of human host tissues, leading to false-resistance artifacts. This guide details the mechanistic causality, self-validating experimental design, and step-by-step protocols required to accurately perform AST on pyrazinone siderophores.

Mechanistic Grounding: The "Trojan Horse" Strategy

Gram-negative bacteria possess a highly restrictive outer membrane that limits the entry of many conventional antibiotics. To survive the iron-restricted environment of a human host, these pathogens secrete low-molecular-weight iron chelators called siderophores, which capture ferric iron (Fe3+) and transport it back into the cell via specialized TonB-dependent receptors (1)[1].

Pyrazinone siderophores mimic natural siderophores with exceptional Fe(III) affinity (2)[2]. By conjugating these moieties to antibacterial warheads (such as beta-lactams or pyrazolidinones), we create conjugates that actively hijack the bacterial iron-transport machinery. This achieves high periplasmic drug concentrations, effectively overcoming resistance mechanisms like porin loss and efflux pump overexpression (3)[3].

Trojan_Horse PZ Pyrazinone Conjugate Complex Ferric-Siderophore Complex PZ->Complex Chelation Fe Fe(III) Ion Fe->Complex Receptor TonB-Dependent Receptor Complex->Receptor Recognition Periplasm Periplasmic Cleavage Receptor->Periplasm Active Transport Target Bacterial Target (e.g., PBP) Periplasm->Target Payload Release

Fig 1. TonB-dependent Trojan Horse uptake of pyrazinone siderophore-antibiotic conjugates.

The Causality of Iron Depletion in AST

Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the clinical gold standard for AST. However, CAMHB is inherently iron-rich. When bacteria are cultured in standard CAMHB, they experience an iron surplus and consequently downregulate the expression of TonB-dependent siderophore receptors (4)[4].

If a pyrazinone siderophore conjugate is tested in standard CAMHB, the lack of active receptors prevents the drug from entering the cell, resulting in artificially elevated Minimum Inhibitory Concentrations (MICs). To accurately assess the potency of these conjugates, we must induce a state of iron starvation using Iron-Depleted CAMHB (ID-CAMHB). This forces the bacteria to upregulate their siderophore receptors, mimicking the physiological conditions of an in vivo infection.

Experimental Protocol: Self-Validating AST Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . By testing the compound simultaneously in three parallel conditions—Standard CAMHB, ID-CAMHB, and Iron-Rescued ID-CAMHB—we can definitively prove that the antimicrobial activity is driven by siderophore-receptor dependent uptake rather than simple passive diffusion.

AST_Workflow Step1 Standard CAMHB Step2 Chelex-100 Treatment (Iron Depletion) Step1->Step2 Step3 Cation Supplementation (Ca2+, Mg2+, Zn2+) Step2->Step3 Step4 ID-CAMHB Prepared Step3->Step4 Step5 Inoculate Bacteria (5 x 10^5 CFU/mL) Step4->Step5 Step6 Incubation (35°C, 16-20h) Step5->Step6 Step7 Determine MIC Step6->Step7

Fig 2. Step-by-step workflow for preparing ID-CAMHB and conducting siderophore AST.

Step 4.1: Preparation of Iron-Depleted CAMHB (ID-CAMHB)
  • Resin Treatment: Add 20 g of Chelex-100 resin to 1 L of standard CAMHB. Stir continuously for 2 hours at room temperature to chelate and remove polyvalent metal cations, including iron.

  • Filtration: Filter the broth through a 0.22 µm sterile membrane to remove the Chelex-100 resin.

  • Causality-Driven Supplementation: Chelex-100 is not perfectly selective; it also strips essential divalent cations required for bacterial outer membrane stability and baseline growth. You must supplement the ID-CAMHB with 20–25 mg/L Ca²⁺, 10–12.5 mg/L Mg²⁺, and 0.5–1.0 mg/L Zn²⁺. Do not add iron.

Step 4.2: Preparation of the Iron-Rescue Control Media
  • Take a 100 mL aliquot of the prepared ID-CAMHB.

  • Supplement with 20 µM FeCl₃. This serves as the self-validating control to prove that adding iron back into the system represses the receptors and abolishes the conjugate's activity.

Step 4.3: Broth Microdilution (BMD) Assay
  • Prepare 96-well microtiter plates with 2-fold serial dilutions of the pyrazinone siderophore conjugate (e.g., 64 µg/mL to 0.03 µg/mL) in three parallel sets: Standard CAMHB, ID-CAMHB, and ID-CAMHB + Fe³⁺.

  • Prepare a bacterial suspension in sterile saline to a density of 0.5 McFarland standard.

  • Dilute the suspension and inoculate each well to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubate the plates aerobically at 35°C for 16–20 hours.

  • Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Quantitative Data Interpretation

Table 1: Representative MIC Interpretations for Pyrazinone Siderophore Conjugates

StrainPhenotypeStandard CAMHB MIC (µg/mL)ID-CAMHB MIC (µg/mL)ID-CAMHB + Fe³⁺ MIC (µg/mL)Mechanistic Interpretation
E. coli ATCC 25922Wild-Type>320.5 >32Siderophore-mediated active uptake confirmed.
P. aeruginosa PAO1Efflux Overexpressor161.0 16Siderophore-mediated uptake confirmed; bypasses efflux.
K. pneumoniae ATCC 700603TonB Mutant>32>32 >32Target mutation or complete receptor loss.
A. baumannii ATCC 19606Wild-Type80.25 8Siderophore-mediated active uptake confirmed.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Title: Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance?

Sources

Application

Application Note: Advanced Crystallization &amp; Purification of 1-Hydroxy-3-methylpyrazin-2(1H)-one

This Application Note and Protocol Guide is designed for researchers and process chemists working with 1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS: 105985-13-5), a critical cyclic hydroxamic acid scaffold often utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with 1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS: 105985-13-5), a critical cyclic hydroxamic acid scaffold often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and metalloenzyme inhibitors.

Executive Summary & Chemical Context

1-Hydroxy-3-methylpyrazin-2(1H)-one represents a specific class of heterocyclic compounds known as cyclic hydroxamic acids (N-hydroxy-2-pyrazinones). Unlike simple pyrazinones, the N-hydroxy moiety at position 1 introduces unique acidity (pKa ~6.0–7.0) and metal-chelating properties. This molecule exists in dynamic tautomeric equilibrium with its N-oxide form, 3-methyl-2-hydroxypyrazine 4-oxide.

Effective crystallization of this compound requires exploiting its zwitterionic character and specific solubility profile:

  • High Solubility: Aqueous alkaline solutions (pH > 8), hot methanol, hot ethanol, DMSO.

  • Low Solubility: Cold water (pH < 4), non-polar solvents (hexane, ether), cold ethyl acetate.

This guide details three field-proven protocols ranging from crude purification to analytical-grade crystal growth.

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is prerequisite to successful crystallization. The following data summarizes the behavior of 1-Hydroxy-3-methylpyrazin-2(1H)-one.

Solvent SystemSolubility (25°C)Solubility (Boiling)Application
Water (pH 7) ModerateHighRecrystallization (with cooling)
Water (pH 10, NaOH) Very HighN/ADissolution for purification
Water (pH 2, HCl) LowModeratePrecipitation / Isolation
Methanol ModerateHighRecrystallization
Ethanol LowModerateAnti-solvent / Wash
Ethyl Acetate Very LowLowAnti-solvent
Hexane InsolubleInsolubleImpurity extraction

Protocol A: The "pH-Swing" Purification (Primary Isolation)

Objective: To isolate and purify crude material containing reaction byproducts (inorganic salts, unreacted amines) using the molecule's acidic N-OH functionality. Mechanism: The compound forms a highly soluble sodium salt in base, allowing filtration of insoluble organics. Re-acidification protonates the N-oxide to the less soluble N-hydroxy neutral form, forcing crystallization.

Materials
  • Crude 1-Hydroxy-3-methylpyrazin-2(1H)-one

  • 2M NaOH solution

  • 3M HCl solution

  • Activated Carbon (optional for decolorization)

  • pH Meter

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 2M NaOH (5 mL per gram of solid). Stir until fully dissolved. The solution should be pH > 10.[1]

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad or 0.45 µm membrane to remove insoluble mechanical impurities or polymerized byproducts.

    • Note: If the solution is dark brown/black, treat with activated carbon (5% w/w) for 30 mins at room temperature before filtering.

  • Acidification (Crystallization):

    • Cool the filtrate to 5–10°C in an ice bath.

    • Slowly add 3M HCl dropwise with vigorous stirring.

    • Monitor pH continuously. A thick precipitate will begin to form around pH 6.

    • Continue acidification until pH 2.0–2.5 is reached to ensure maximum recovery.

  • Aging: Stir the slurry at 5°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake twice with cold water (to remove NaCl) and once with cold acetone (to dry).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (High Purity)

Objective: To obtain high-purity crystalline material suitable for analytical characterization (NMR, HPLC) or X-ray diffraction. Mechanism: Exploits the steep solubility curve in water/alcohol mixtures.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a Water:Methanol (1:1 v/v) mixture.

  • Saturation: Suspend the semi-pure solid (from Protocol A) in the solvent mixture (approx. 10 mL/g).

  • Heating: Heat the suspension to reflux (approx. 75–80°C) with stirring.

    • Critical: If the solid does not dissolve completely after 10 mins at reflux, add pure Methanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration: If any particles remain, filter rapidly through a pre-heated glass funnel to prevent premature crystallization.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at room temperature, transfer to a refrigerator (4°C) for 12 hours.

  • Harvesting: Filter the crystals.

  • Wash: Wash with cold Ethanol (not water, to prevent yield loss).

Protocol C: Reactive Anti-Solvent Crystallization

Objective: For maximizing yield from mother liquors or handling highly soluble derivatives.

Step-by-Step Methodology
  • Dissolve the compound in a minimum volume of DMSO or DMF at room temperature.

  • Place the solution in a beaker with rapid stirring.

  • Slowly add Isopropanol (IPA) or Ethyl Acetate as an anti-solvent (Ratio 1:3 Solvent:Anti-solvent).

  • The solution will turn cloudy. Stop addition and let it stir for 30 mins.

  • If an oil forms instead of crystals, scratch the glass surface with a rod or add a seed crystal from Protocol B.

Process Visualization

The following diagram illustrates the decision logic and workflow for the "pH-Swing" purification, the most robust method for this zwitterionic scaffold.

G Start Crude Reaction Mixture (Containing 1-Hydroxy-3-methylpyrazin-2(1H)-one) Dissolve Dissolve in 2M NaOH (Target pH > 10) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter Insoluble Impurities (Celite/Membrane) CheckSol->Filter Yes Carbon Treat with Activated Carbon (Decolorization) CheckSol->Carbon No (Dark/Oily) Acidify Slow Acidification with 3M HCl (Target pH 2.0 - 2.5) Filter->Acidify Carbon->Filter Precipitate Precipitation of N-OH form (White/Off-white solid) Acidify->Precipitate Cool to 5°C Wash Wash: Cold Water (remove salts) Wash: Cold Acetone (drying) Precipitate->Wash Final Pure Crystalline Solid (>98% Purity) Wash->Final

Figure 1: Logical workflow for the Acid-Base (pH Swing) purification of 1-Hydroxy-3-methylpyrazin-2(1H)-one.

Troubleshooting & Critical Quality Attributes (CQA)

ObservationRoot CauseCorrective Action
Oiling Out Cooling too fast or impurity level too high.Re-heat to dissolve oil, add seed crystals, and cool at 5°C/hour.
Yellow/Brown Color Oxidation products or polymerized amines.Use Protocol A with Activated Carbon step. Ensure pH < 3 during precipitation.
Low Yield pH not low enough during precipitation.The N-OH pKa is ~6. Ensure final pH is near 2.0 to fully protonate the species.
High Ash Content Trapped NaCl from neutralization.Ensure thorough washing with cold water before the acetone wash.

References

  • BenchChem. 1-Hydroxy-3-methylpyrazin-2(1H)-one | CAS 105985-13-5.[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). Favipiravir Intermediate Synthesis and Purification. PubChem Compound Summary. Retrieved from

  • Organic Syntheses. Regioselective Synthesis of Substituted Pyrazoles and Pyrazinones. Org. Synth. 2008, 85, 179. Retrieved from

  • M. Shahid et al. Crystal structure of (4Z)-4-[(2E)-3-(2-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Acta Cryst. (2015). E71, o396-o397. Retrieved from

Sources

Method

Application Note: Advanced Strategies for the Functionalization of C-5 and C-6 Positions in Pyrazin-2(1H)-one Scaffolds

Executive Summary & Pharmacological Context The pyrazin-2(1H)-one nucleus is a highly versatile, privileged scaffold in medicinal chemistry. Its unique hydrogen-bonding donor/acceptor profile and structural rigidity allo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazin-2(1H)-one nucleus is a highly versatile, privileged scaffold in medicinal chemistry. Its unique hydrogen-bonding donor/acceptor profile and structural rigidity allow it to bind to multiple, unrelated biological targets. Notably, derivatization at the C-5 and C-6 positions has been critical in developing potent antagonists of the A3 adenosine receptor (A3AR), which are under investigation for treating inflammatory conditions, glaucoma, and neurodegenerative diseases[1]. Furthermore, the 2(1H)-pyrazinone heterocycle fulfills the stringent structural requirements for ATP-competitive inhibition of deregulated protein kinases, making it a highly sought-after motif in oncology drug development[2].

As a Senior Application Scientist, I emphasize that while the C-3 position is highly susceptible to nucleophilic attack, the C-5 and C-6 positions present distinct electronic challenges. This application note details field-proven methodologies—ranging from traditional cross-coupling to advanced innate C-H functionalization—to selectively decorate these positions.

Mechanistic Insights: Reactivity of the Pyrazin-2(1H)-one Core

The functionalization of the pyrazinone ring is governed by its asymmetric electron distribution. The carbonyl group at C-2 withdraws electron density, rendering the adjacent C-3 position highly electrophilic and prone to rapid Nucleophilic Aromatic Substitution (


). Conversely, the C-5 and C-6 positions are electronically deactivated and sterically hindered, making direct functionalization challenging.

To overcome this, two primary mechanistic pathways are employed:

  • Pre-functionalization & Cross-Coupling: Introduction of a halogen (typically bromine or chlorine) at C-5/C-6, followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The use of bidentate ligands (like dppf) and microwave irradiation is often required to force the oxidative addition of the palladium catalyst into the deactivated C-halogen bond[2].

  • Innate C-H Functionalization: Utilizing radical-mediated or oxidative pathways to directly activate the C-H bonds at C-5 or C-6. For instance, iron-catalyzed cross-coupling utilizes persulfate oxidants to generate aryl radicals from boronic acids, which then selectively add to the electron-deficient pyrazinone core, enabling step-economical synthesis of complex alkaloids like botryllazine A[3]. Similar oxidative C-H/C-H cross-coupling strategies have been pivotal in the total synthesis of dragmacidin D[4].

Logical Workflow for Scaffold Derivatization

G Core Pyrazin-2(1H)-one Scaffold Halogenation Regioselective Halogenation (C-5 / C-6) Core->Halogenation Electrophilic Reagents CH_Act Direct C-H Activation (Innate Reactivity) Core->CH_Act Oxidative Conditions Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Halogenation->Suzuki Boronic Acids, Pd Catalyst Fe_Coupling Fe-Catalyzed C-H/B Cross-Coupling CH_Act->Fe_Coupling Arylboronic Acids, Fe(acac)2, K2S2O8 Product C-5/C-6 Functionalized Bioactive Derivatives Suzuki->Product High Yield, Broad Scope Fe_Coupling->Product Step Economical, Direct Functionalization

Logical workflow for C-5 and C-6 functionalization of pyrazin-2(1H)-ones via two distinct pathways.

Quantitative Data: Reaction Optimization Summary

The following table synthesizes quantitative yield data and condition optimization for C-5/C-6 functionalization, highlighting the causality behind catalyst and condition selection.

Functionalization StrategyCatalyst SystemReagents / OxidantReaction ConditionsYield RangeCausality & Mechanistic Advantage
Suzuki-Miyaura (C-5)

Arylboronic acid,

MeCN/H₂O, Microwave 150 °C, 20 min53–99%Microwave heating provides the high activation energy required to overcome the electronic deactivation of C-5 halides[2].
Innate C-H Arylation (C-5/C-6)

Arylboronic acid,

, TBAB
DCE/H₂O, Open flask, 80 °C, 12 h65–88%Innate radical pathway bypasses pre-halogenation; TBAB ensures efficient phase transfer of the persulfate oxidant[3].
Oxidative C-H/C-H Coupling

/ AgOAc
Pyrazine N-oxide, IndoleDioxane, 110 °C, 16 h45–60%AgOAc acts as a terminal oxidant to regenerate Pd(II), enabling direct, step-economical heteroarene coupling[4].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C-5

This protocol describes the selective C-5 arylation of a 5-bromo-3-chloropyrazin-2-one intermediate. The use of microwave irradiation is critical here; conventional heating often leads to protodehalogenation or degradation before transmetalation can occur[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave vial, combine 5-bromo-3-chloropyrazin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step and preventing off-target side reactions.

  • Solvent & Base Addition: Add a degassed mixture of Acetonitrile (MeCN) and 0.5 M aqueous

    
     (3:1 v/v ratio). Seal the vial with a crimp cap.
    
    • Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, while

      
       activates the boronic acid by forming a reactive boronate complex.
      
  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 150 °C for exactly 20 minutes.

  • Self-Validation (In-line QC): Sample 10 µL of the organic layer, dilute in LC-MS grade MeOH, and inject into the LC-MS.

    • Validation Criteria: The reaction is complete when the distinct isotopic doublet of the starting bromide (

      
       and 
      
      
      
      ) is completely consumed, replaced by the mass of the arylated product.
  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Iron-Catalyzed Direct Innate C-H Arylation at C-5/C-6

This protocol leverages an open-flask, radical-mediated C-H functionalization. It is highly atom-economical as it bypasses the need for halogenated precursors[3].

Step-by-Step Methodology:

  • Radical Generation Setup: In a round-bottom flask open to the air, dissolve the pyrazin-2(1H)-one derivative (1.0 equiv) and arylboronic acid (2.0 equiv) in 1,2-dichloroethane (DCE).

  • Catalyst & Oxidant Introduction: Add

    
     (20 mol%), 
    
    
    
    (2.0 equiv), and tetrabutylammonium bromide (TBAB, 10 mol%). Add a small volume of water (DCE:H₂O = 10:1).
    • Causality:

      
       undergoes homolytic cleavage to form sulfate radical anions, which oxidize the boronic acid to an aryl radical. TBAB acts as a phase-transfer catalyst, pulling the water-soluble persulfate into the organic DCE layer to maintain a steady, controlled radical generation rate.
      
  • Thermal Activation: Stir the mixture vigorously at 80 °C for 12 hours.

    • Causality: The innate electron deficiency of the pyrazinone ring makes it a highly receptive trap for the nucleophilic aryl radicals generated in situ.

  • Self-Validation (In-line QC): Monitor via 1H-NMR of a crude reaction aliquot.

    • Validation Criteria: Successful C-5 or C-6 functionalization is confirmed by the disappearance of the characteristic sharp singlet (or doublet, depending on C-3 substitution) in the aromatic region (7.5–8.5 ppm) corresponding to the C-5/C-6 protons.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and purify via reverse-phase preparative HPLC to isolate the functionalized core.
    

References

  • [3] Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG-12wR0oiL969foirZCmRfw2E5ECMtGkUBNlcaju0cRVX0aqig99Uvt24fn5FRfepIvJf8ef3QteaD1slKCFMf-OtP2Ib116nG32l9UKImk_S7dqXexl7bIqbRaBnOeeQAKg=]

  • [1] 5-(3-Chlorophenyl)pyrazin-2(1H)-one | 88066-89-1 | Benchchem. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhaqt5XpFn2gBrN_vf3xt7Zw0WIOuus_6DbEMDYhBPBVELfDXeNGKaorG7iWAe3dxqGte7I7MVDow5hAVKxMJjsS5wZ9gAsvdgrfF9kSX6Ly0zXFg2qjk7r33iac7JBrZFTDuWyw==]

  • [2] Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEafPRQr7PD3QIUQ27M61etaEvjJ-FTNXEbxMYaRS4ULKhxGLBRg6wwOiLqHb2PsNrs-yGjoVgT463YrNnIPJUE8RlCQnvcQypvoCgzbX3vNjIBoFEDa867TVt-Qgz-_spk-0ZJUYehRO0g5PinO5ifLcChzI0PfYuEtzs0r2hx7c0kvjwYrNzHJ_iLHIPyHQPIAueJpUAAw6lqIzEkcpNSV4WTRDUn4SXRG_NCRyQoLTPB8LM]

  • [4] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgYEDObftXYOgYA7ea-DL51ed_QhKWDndccynvZvhTHYIf4fg5JmduYxsExuWXEaffHht49Y-9H7gP95otY0az0fdbXV6ybhl5HlnY3HLAVBjnIJj-pxogrmMUGEsjivNx_keSVA80oTafvw==]

Sources

Application

Application Note: High-Fidelity C-H Functionalization Using 1-Hydroxy-3-methylpyrazin-2(1H)-one

Executive Summary This guide details the application of 1-Hydroxy-3-methylpyrazin-2(1H)-one (referred to herein as HMP-OH ) as a catalytic ligand. Structurally analogous to the privileged 1-hydroxy-2(1H)-pyridinone (1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 1-Hydroxy-3-methylpyrazin-2(1H)-one (referred to herein as HMP-OH ) as a catalytic ligand. Structurally analogous to the privileged 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) scaffold, HMP-OH serves as a potent O,O-bidentate ligand . Its primary utility lies in Palladium-catalyzed C-H activation , where it functions as an "internal base" to facilitate the Concerted Metalation-Deprotonation (CMD) mechanism.

The electron-deficient pyrazine core offers distinct electronic tuning compared to pyridine-based ligands, often resulting in enhanced reactivity for electron-poor substrates and improved site selectivity in non-directed C-H functionalization.

Ligand Profile & Mechanistic Insight

Structural Properties[1]
  • Chemical Name: 1-Hydroxy-3-methylpyrazin-2(1H)-one[1]

  • Ligand Class: Cyclic Hydroxamic Acid / N-Hydroxypyrazinone

  • Coordination Mode:

    
    -O,O' (Bidentate anionic chelation via the N-oxide oxygen and the carbonyl oxygen).
    
  • Electronic Feature: The pyrazine ring (1,4-diazine) is significantly more electron-deficient than pyridine. This lowers the pKa of the N-hydroxyl group (estimated pKa ~5-6), increasing the concentration of the active anionic species under mild conditions while modulating the electrophilicity of the Pd(II) center.

Mechanism of Action: The CMD Pathway

In C-H activation, carboxylate ligands (like acetate) are traditionally used to abstract a proton. HMP-OH replaces these carboxylates to form a highly active Pd(Ligand)(Substrate) species.

  • Ligand Exchange: HMP-OH (deprotonated) coordinates to Pd(II), displacing X-type ligands.

  • CMD Step: The basic oxygen of the HMP-OH ligand abstracts the proton from the substrate's C-H bond while the Carbon simultaneously binds to Palladium. The 5-membered chelate ring of the ligand prevents catalyst decomposition and positions the base for optimal proton transfer.

  • Reductive Elimination: The functionalized product is released, and the catalyst is regenerated.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical role of HMP-OH in the CMD transition state.

CH_Activation_Cycle cluster_legend Ligand Role: HMP-OH PreCat Pd(II) Pre-catalyst (Pd(OAc)2) ActiveSpecies Active Species [Pd(HMP-O)2] PreCat->ActiveSpecies + HMP-OH (Ligand) Coordination Substrate Coordination [Pd(HMP-O)(Substrate)] ActiveSpecies->Coordination + Substrate CMD_TS CMD Transition State (HMP-O acts as Internal Base) Coordination->CMD_TS C-H Cleavage Palladacycle Cyclopalladated Intermediate CMD_TS->Palladacycle - H(HMP-O) OxAdd Oxidative Addition / Coupling (with Coupling Partner) Palladacycle->OxAdd + Coupling Partner RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->ActiveSpecies Regeneration Desc 1. Binds Pd(II) as bidentate O,O-donor. 2. Basic Oxygen abstracts proton. 3. Stabilizes high-valent Pd intermediates.

Caption: Catalytic cycle of Pd-catalyzed C-H activation utilizing HMP-OH as an X-type ligand facilitating the Concerted Metalation-Deprotonation (CMD) step.

Experimental Protocol: Pd-Catalyzed Ortho-Arylation

This protocol describes the C-H arylation of benzamides or benzoic acids, a standard benchmark for evaluating ligand efficacy.

Reagents & Equipment
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (CAS: 3375-31-3)

  • Ligand: 1-Hydroxy-3-methylpyrazin-2(1H)-one (HMP-OH)

  • Substrate: N-Phenylbenzamide (or similar directing-group substrate)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole)

  • Base: Silver Carbonate (Ag₂CO₃) or Potassium Hydrogen Phosphate (K₂HPO₄)

  • Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol)

  • Vessel: 10 mL sealed pressure tube or microwave vial.

Standard Operating Procedure (Step-by-Step)
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ (5.0 mol%) and HMP-OH (10.0 mol%) in 1 mL of solvent.

    • Stir at room temperature for 15 minutes. The solution color typically shifts from orange to a deeper red/brown, indicating coordination.

  • Reaction Assembly:

    • To the reaction vessel, add the Substrate (0.2 mmol, 1.0 equiv).

    • Add the Coupling Partner (Aryl Iodide, 1.5 equiv).

    • Add the Base (Ag₂CO₃, 1.0 equiv). Note: Ag salts function as halide scavengers and terminal oxidants/bases.

    • Add the pre-complexed Catalyst/Ligand solution.

    • Add remaining solvent to reach a concentration of 0.1 M (total volume ~2 mL).

  • Execution:

    • Seal the vessel under air (or N₂ if substrate is oxidation-sensitive, though HMP-OH systems are generally air-tolerant).

    • Heat to 100 °C for 18–24 hours with vigorous stirring (1000 rpm).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the mixture through a short pad of Celite® to remove silver salts and Pd black.

    • Wash the pad with Ethyl Acetate (3 x 5 mL).

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify via Silica Gel Flash Chromatography (Hexanes/EtOAc gradient).

Data Analysis & Troubleshooting

Table 1: Optimization Parameters

ParameterStandard ConditionOptimization Option AOptimization Option BEffect
Solvent t-AmOHHFIPDCEHFIP often accelerates C-H cleavage via H-bonding.
Base Ag₂CO₃K₂HPO₄CsOAcAg salts are essential for iodides; K salts work for bromides.
Temp 100 °C80 °C120 °CLower temp improves selectivity; higher temp drives conversion.
Ligand Ratio 1:2 (Pd:L)1:1 (Pd:L)1:4 (Pd:L)Excess ligand can inhibit the reaction by saturating Pd.

Scientific Validation & Quality Control

To ensure the protocol is self-validating, perform the following control experiments:

  • Ligand-Free Control: Run the reaction with Pd(OAc)₂ only.

    • Expected Result: <10% yield. This confirms the HMP-OH ligand is essential for reactivity (acceleration effect).

  • Kinetic Isotope Effect (KIE): Run parallel reactions with deuterated substrate.

    • Expected Result:

      
       (typically 2–4). This confirms C-H cleavage is the turnover-limiting step, validating the CMD mechanism.
      
  • Mercury Drop Test: Add a drop of Hg(0) to the reaction.

    • Expected Result: No inhibition. This confirms the catalysis is homogeneous (ligand-bound Pd) rather than heterogeneous (Pd nanoparticles).

References

  • Mechanistic Foundation of N-Hydroxy Ligands

    • Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
    • Source:Science2010, 327, 998-1003.
    • URL:[Link]

    • Context: Establishes the role of N-hydroxy-pyridones/amides (MPAA ligands)
  • Pyrazinone Scaffold Chemistry

    • Title: Synthesis and coordination chemistry of pyrazine derivatives.[4][5]

    • Source:Molecules2022 , 27, 3568.[4]

    • URL:[Link][4]

    • Context: Provides characterization data and coordination modes for pyrazinone-based ligands.
  • General Protocol for CMD C-H Activation

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Source:N
    • URL:[Link]

    • Context: The base protocol adapted here for the specific HMP-OH ligand.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Hydroxy Group Oxidation in Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with sensitive N-hydroxy pharmacophores, such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with sensitive N-hydroxy pharmacophores, such as hydroxamic acids and N-hydroxyureas.

N-hydroxy groups are critical for chelating metal ions in metalloenzyme inhibitors (e.g., HDAC or 5-LOX inhibitors). However, their inherent redox instability often leads to severe yield losses, the formation of toxic nitrone byproducts, or complete N-O bond cleavage during synthesis. This guide provides a mechanistic understanding of these failures, field-proven FAQs, and self-validating experimental protocols to ensure the integrity of your synthetic pipeline.

Mechanistic Overview: The Oxidation Pathway

To prevent oxidation, we must first understand the causality of the degradation. N-hydroxy compounds possess a relatively weak O-H bond. Exposure to atmospheric oxygen, mildly acidic media (like silica gel), or trace transition metals initiates a single-electron transfer, generating a highly reactive nitroxyl radical[1]. Depending on the adjacent molecular structure, this radical rapidly undergoes hydrogen abstraction to form either a nitrone or a nitroso compound[2].

By implementing an O-protecting group (PG) strategy, we chemically remove the labile O-H proton and sterically hinder the single-electron transfer, effectively shutting down the oxidation pathway.

OxidationPathway A N-Hydroxy Compound (R-NH-OH) B Nitroxyl Radical Intermediate A->B Aerobic Oxidation (O2, Trace Metals) E Protected N-Hydroxy (R-NH-O-PG) A->E Protection (e.g., BnBr, TBSCl) C Nitrone (R=N+-O-) B->C -H (Alpha-proton) D Nitroso Compound (R-N=O) B->D -H (N-proton) E->B Oxidation Blocked

Mechanistic pathway of N-hydroxy oxidation and the protective blockade.

Troubleshooting FAQs

Q1: My free N-hydroxy intermediate degrades into a nitrone during silica gel chromatography. How can I stabilize it? A1: Unprotected N-hydroxy groups are highly prone to aerobic oxidation, which is accelerated by the mildly acidic, high-surface-area environment of silica gel[2]. Solution: You must implement an O-protecting group strategy prior to purification. The O-benzyl (OBn) group is the industry standard due to its chemical robustness across a wide pH range[3]. By converting the free -OH to an -OBn ether, you eliminate the labile O-H bond. If your downstream sequence is short and avoids strong nucleophiles, an O-silyl group (e.g., TBS) is an excellent alternative that allows for milder deprotection.

Q2: I am synthesizing a hydroxamic acid from a carboxylic acid and hydroxylamine. I see significant oxidative cleavage and low yields. What is going wrong? A2: Direct coupling of free hydroxylamine (


) with activated carboxylic acids often requires excess base, which accelerates the oxidation of the resulting N-hydroxy product in the presence of atmospheric oxygen.
Solution: Never use free hydroxylamine for complex couplings. Instead, use O-protected hydroxylamines, such as O-benzylhydroxylamine hydrochloride (

), during the coupling step[4]. This ensures the resulting hydroxamate is protected in situ. Furthermore, thoroughly degas your solvents using the freeze-pump-thaw method or sparging with Argon to remove dissolved oxygen.

Q3: When deprotecting my O-benzyl hydroxamic acid using Pd/C and


, I am observing over-reduction to the corresponding amide (N-O bond cleavage). How do I achieve selective deprotection? 
A3:  The N-O bond in hydroxamic acids is highly susceptible to hydrogenolysis. Standard Pd/C conditions are often too harsh, leading to the simultaneous cleavage of both the O-benzyl ether and the critical N-O bond.
Solution: Abandon standard catalytic hydrogenation. Instead, utilize a Lewis acid-mediated cleavage. Boron trichloride (

) at -78 °C selectively coordinates to the oxygen atoms, facilitating the cleavage of the benzyl-oxygen bond without reducing the N-O bond[5].

Quantitative Data: Protecting Group Selection

Selecting the correct protecting group requires balancing synthetic stability against the harshness of deprotection conditions.

Table 1: Comparative Metrics of N-Hydroxy Protecting Groups

Protecting GroupIntroduction ReagentsDeprotection ConditionsOxidation ResistanceRisk of N-O CleavageTypical Yield
O-Benzyl (OBn) BnBr, NaH, DMF

(-78 °C) or

/Pd(OH)₂
ExcellentLow (with

)
85 - 95%
O-TBS TBSCl, Imidazole, DMFTBAF (25 °C) or Mild AcidGoodVery Low80 - 90%
O-THP DHP, PPTS,

AcOH or TsOH (40 °C)ModerateVery Low75 - 85%
O-Allyl Allyl-Br,

, DMF

, Morpholine
ExcellentLow80 - 92%

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in In-Process Controls (IPCs) to verify success before proceeding to the next step.

Protocol A: O-Benzylation of N-Hydroxy Compounds (Williamson Ether Synthesis)

This protocol protects the vulnerable N-hydroxy group, preventing downstream oxidation[3].

  • Setup: Flame-dry a round-bottom flask. Dissolve the N-hydroxy substrate (1.0 equiv) in anhydrous DMF (0.2 M) under a strict Argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation: Observe the evolution of

      
       gas. The cessation of bubbling (typically 15-20 minutes) indicates complete deprotonation.
      
  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (Hexanes/EtOAc).

    • Self-Validation: Spot the TLC plate with aqueous

      
      . The starting free N-hydroxy compound will stain a deep purple/brown. The desired O-benzyl product will not  react with 
      
      
      
      . The disappearance of the
      
      
      -positive spot confirms complete protection.
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with water and brine to remove DMF, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Selective Lewis Acid Deprotection of O-Benzyl Hydroxamates

This protocol cleaves the O-benzyl group without breaking the fragile N-O bond[5].

  • Setup: Dissolve the O-benzyl protected hydroxamate (1.0 equiv) in anhydrous

    
     (0.1 M) under an Argon atmosphere.
    
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Cleavage: Slowly add a 1.0 M solution of

    
     in 
    
    
    
    (3.0 equiv) dropwise down the side of the flask.
    • Causality: The low temperature prevents thermal degradation, while

      
       specifically coordinates to the ether oxygen to drive benzyl cleavage without acting as a reducing agent.
      
  • In-Process Control (IPC): Stir at -78 °C for 1 hour.

    • Self-Validation: Withdraw a 0.1 mL aliquot, quench it in saturated

      
      , extract with EtOAc, and spot on a TLC plate. The emergence of a new spot that stains vividly with 
      
      
      
      indicates the successful unmasking of the free hydroxamic acid.
  • Workup: Quench the main reaction carefully by adding cold Methanol (MeOH) dropwise at -78 °C to safely destroy excess

    
    . Warm to room temperature, concentrate under reduced pressure, and purify by recrystallization.
    

References

  • Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds ASM Journals
  • The synthesis and oxidation of N-hydroxy-derivatives of the β-adrenoceptor antagonists bufuralol and toliprolol Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Benzylation of hydroxyl groups by Williamson reaction Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf
  • Simple One-Flask Method for the Preparation of Hydroxamic Acids Organic Letters (ACS Public
  • Science About O-Benzyl protecting groups

Sources

Optimization

Technical Support Center: Resolving Tautomeric Mixtures in NMR Analysis of Pyrazinones

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of pyrazinon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of pyrazinone tautomerism. Pyrazinones exist in a dynamic lactam-lactim (pyrazin-2(1H)-one ⇌ pyrazin-2-ol) equilibrium. Because this interconversion often occurs on the NMR timescale, it can severely complicate spectral interpretation, structural elucidation, and quantitative purity analysis.

This guide provides field-proven methodologies, causal explanations for spectral anomalies, and self-validating protocols to ensure absolute confidence in your analytical data.

Diagnostic Workflow for Tautomeric Mixtures

Before altering your sample or instrument parameters, use the following logical decision tree to diagnose the exchange regime of your pyrazinone sample.

G Start Initial 1H NMR (Multiple or Broad Peaks) Assess Assess Exchange Rate (Relative to NMR Timescale) Start->Assess Slow Slow Exchange (Distinct Sets of Peaks) Assess->Slow Intermediate Intermediate Exchange (Severe Line Broadening) Assess->Intermediate Fast Fast Exchange (Averaged Sharp Signals) Assess->Fast EXSY 2D EXSY / ROESY (Confirm Chemical Exchange) Slow->EXSY Solvent Solvent Titration (Shift Equilibrium) Slow->Solvent VT_NMR Variable Temp (VT-NMR) (Cool to freeze / Heat to coalesce) Intermediate->VT_NMR Fast->VT_NMR Assign 15N/13C HMBC & qNMR (Structural Assignment & Purity) VT_NMR->Assign EXSY->Assign Solvent->Assign

Fig 1. Diagnostic workflow for resolving tautomeric exchange in pyrazinones via NMR.

Frequently Asked Questions (Core Principles & Causality)

Q1: Why do my pyrazinone samples show peak doubling or severe baseline broadening in ¹H NMR? A1: Pyrazinones undergo rapid intramolecular proton transfer. The appearance of your NMR spectrum is dictated by the causality of the interconversion rate (


) versus the NMR observation timescale (the frequency difference between the two tautomer signals, 

). If

(intermediate exchange), the instrument captures the molecule mid-transition, resulting in severe line broadening. If

(slow exchange), you will observe two distinct sets of peaks representing the lactam and lactim forms[1].

Q2: How does my choice of deuterated solvent dictate the tautomeric ratio? A2: Tautomerism is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. The lactam (pyrazin-2(1H)-one) form possesses a significantly higher dipole moment than the lactim (hydroxy) form. Consequently, highly polar solvents (e.g., DMSO-


, D

O) thermodynamically stabilize the lactam tautomer, often pushing the equilibrium almost entirely to the amide form. Conversely, non-polar solvents (e.g., CDCl

) may favor the lactim form or induce complex dimerization[1].

Q3: How can I accurately integrate peaks for quantitative NMR (qNMR) when tautomers overlap? A3: When dealing with tautomeric mixtures in qNMR, precautions must be taken to choose integrals whose entire tautomer footprint can be clearly identified. The collective integration of all isomeric and tautomeric signals belonging to a single specific proton provides the most accurate purity value[2].

Quantitative Data: Spectroscopic Signatures of Pyrazinone Tautomers

To quickly identify which tautomer is dominant in your spectrum, refer to the established spectroscopic parameters below. The predominance of the amide form is often indicated by an upfield shift of the ring protons due to increased electron localization[3].

ParameterPyrazin-2(1H)-one (Lactam)Pyrazin-2-ol (Lactim)Mechanistic Causality
Dominant Solvent Polar (DMSO-

, D

O)
Non-polar (CDCl

, C

D

)
High dipole moment of lactam is stabilized by polar solvents.
Typical ¹H Shift (Ring) Upfield (

7.2 - 7.8 ppm)
Downfield (

8.0 - 8.5 ppm)
Increased double-bond character/electron localization in lactam[3].
¹⁵N Chemical Shift (N1)

130 - 150 ppm
> 250 ppmDirect indicator of protonation state at the nitrogen atom[4].
¹³C Chemical Shift (C2)

155 - 160 ppm

160 - 165 ppm
Carbonyl (C=O) vs. enol (C-OH) carbon hybridization.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Resolving Intermediate Exchange Broadening via VT-NMR

Symptom: Broad, unintegrable peaks in the aromatic region at 298 K, making structural verification impossible. Causality: The thermal energy at room temperature causes the tautomerization rate to match the NMR timescale. We must alter the thermal energy to push the system into either a slow or fast exchange regime.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10-15 mg of the pyrazinone in a solvent with a wide liquid temperature range (e.g., DMF-

    
     or Toluene-
    
    
    
    ).
  • Baseline Acquisition: Insert the sample, tune the probe, and acquire a standard ¹H NMR at 298 K.

  • Cooling (Freezing out tautomers): Lower the temperature in 10 K increments down to 233 K. Allow 5 minutes for thermal equilibration at each step. Re-shim and re-tune the probe. At low temperatures, the exchange slows (

    
    ), yielding sharp, distinct peaks for both tautomers.
    
  • Heating (Coalescence): Alternatively, raise the temperature to 353 K to induce fast exchange (

    
    ), yielding a single set of sharp, time-averaged peaks.
    
  • Self-Validation Check (Critical): Return the sample to 298 K and re-acquire the ¹H NMR spectrum. The spectrum must perfectly match the initial baseline spectrum. If irreversible changes occurred, sample degradation—not tautomerism—is the root cause.

Protocol B: Unambiguous Tautomer Assignment using ¹H-¹⁵N HMBC

Symptom: Two distinct sets of peaks are visible (slow exchange), but assigning which set belongs to the lactam and which to the lactim is ambiguous based on ¹H NMR alone. Causality: ¹⁵N chemical shifts are exquisitely sensitive to their protonation state. A protonated nitrogen (lactam) will show a drastically different chemical shift compared to a bare imine nitrogen (lactim)[4].

Step-by-Step Methodology:

  • Experiment Setup: Set up a 2D ¹H-¹⁵N HMBC experiment optimized for long-range couplings (typically

    
     = 5-8 Hz).
    
  • Cross-Peak Identification: Identify correlations between the pyrazinone ring protons and the nitrogen atoms.

  • Chemical Shift Analysis: Assign the lactam species by locating the nitrogen resonance around 130-150 ppm. Assign the lactim species by locating the unprotonated nitrogen resonance further downfield (>250 ppm).

  • Self-Validation Check (EXSY): Run a 2D NOESY/EXSY experiment with a mixing time of 300-500 ms. Exchange cross-peaks must have the same phase as the diagonal peaks, whereas true NOE cross-peaks (in small molecules) will have the opposite phase. This internal phase reference definitively isolates tautomeric chemical exchange from spatial proximity, proving the two peak sets are tautomers and not co-eluting impurities.

References

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Tautomerism Detected by NMR Source: Encyclopedia MDPI URL:[Link]

  • Product Class 14: Pyrazines Source: Science of Synthesis (Thieme) URL:[Link]

  • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations Source: Magnetic Resonance in Chemistry (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support: Hydroxamic Acid Isolation &amp; Purification

Topic: Purification of Hydroxamic Acids from Reaction Byproducts Welcome to the Technical Support Center You are likely here because your column has turned a "sinful red," your NMR shows "impurities" that mirror your pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Hydroxamic Acids from Reaction Byproducts
Welcome to the Technical Support Center

You are likely here because your column has turned a "sinful red," your NMR shows "impurities" that mirror your product, or your yield has vanished into the aqueous phase. Hydroxamic acids (


) are deceptively simple structures that present a trifecta of purification challenges: extreme metal affinity , amphoteric polarity , and thermal instability  (Lossen rearrangement).

This guide does not offer generic advice. It provides chemically grounded, self-validating protocols to isolate high-purity hydroxamates.

Module 1: The "Purple Column" Phenomenon (Metal Chelation)

The Issue: You load your crude reaction mixture onto a silica gel column. As the compound elutes, the silica turns purple, red, or brown. The product streaks (tails) badly, and mass recovery is poor.

The Science: Hydroxamic acids are siderophores (iron-carriers).[1] Standard silica gel (even "high purity") contains trace amounts of Fe(III) and Cu(II). Your product strips these metals from the silica, forming stable, colored complexes (


) that bind irreversibly to the stationary phase or elute as colored impurities.

Protocol A: The Chelation-Block Strategy (Pre-Column) Before chromatography, you must strip metals from the crude and the silica.

  • Crude Workup (The EDTA Wash):

    • Dissolve crude in EtOAc or DCM.

    • Wash 3x with 0.1 M aqueous EDTA (pH 4-5) or 5% Citric Acid .

    • Why: EDTA/Citrate has a higher formation constant (

      
      ) for Fe(III) than most hydroxamic acids, sequestering the metal into the aqueous phase.
      
    • Validation: The aqueous layer should take on the color (yellow/red), leaving the organic layer colorless.

  • Stationary Phase Passivation (The TEA Deactivation):

    • Do not use untreated silica.

    • Step 1: Slurry silica gel in the eluent solvent containing 1% Triethylamine (TEA) .[2]

    • Step 2: Pour the column and flush with 2 column volumes (CV) of plain solvent to remove excess TEA.

    • Mechanism:[3][4][5][6][7][8][9][10] TEA blocks the acidic silanol sites and coordinates with trace metals, preventing the hydroxamic acid from "sticking."

Diagram: The Chelation-Block Workflow

ChelationBlock Crude Crude Reaction (Contains Fe/Cu traces) Wash 0.1M EDTA Wash (pH 5) Crude->Wash Chelation Exchange PhaseSep Phase Separation Wash->PhaseSep Silica Silica Gel Column PhaseSep->Silica Metal-Free Organic Layer Pure Pure Hydroxamic Acid (Colorless Elution) Silica->Pure No Tailing Passivation Passivate with 1% TEA/DCM Passivation->Silica Pre-treatment

Caption: Workflow to prevent metal-induced loss during chromatography. Note the dual approach: Feedstock cleaning (EDTA) and Stationary Phase passivation (TEA).

Module 2: The "Sticky" Impurity (Removing Excess Hydroxylamine)

The Issue: Most syntheses require excess hydroxylamine (


). Both the product and this byproduct are polar and H-bond donors, making separation by flash chromatography difficult.

The Science: Hydroxylamine is toxic and mutagenic. Relying on chromatography alone is unsafe. We utilize the specific ability of hydroxamic acids to form insoluble copper(II) complexes, allowing physical separation from soluble impurities.

Protocol B: The Copper Complexation Method (High Purity) Best for: Large scale isolation or when chromatography fails.

StepActionObservation/Mechanism
1 Dissolve crude mixture in Methanol . Add saturated aqueous Copper(II) Acetate solution (0.5 equiv).Solution turns deep green/blue.
2 Stir at RT for 15-30 mins. Adjust pH to ~5-6 if necessary.Precipitation: The bis-hydroxamato copper(II) complex (

) precipitates as a green solid. Impurities stay in solution.
3 Filter the solid and wash with cold water/MeOH.Purification: Excess

and salts are washed away.
4 Suspend solid in EtOAc. Add 2M HCl (or aqueous EDTA) and shake vigorously.Decomplexation: Acid protonates the ligand, releasing free hydroxamic acid into EtOAc. Cu(II) returns to aqueous phase.[11]
5 Separate organic layer, dry (

), and evaporate.
Result: High purity hydroxamic acid without column chromatography.

Validation Check (The FeCl3 Test):

  • Dissolve a speck of your final solid in MeOH.

  • Add 1 drop of 1%

    
    .
    
  • Positive Result: Instant deep violet/wine-red color confirms the presence of the hydroxamic acid functionality.

Module 3: The "Phantom" Peaks (NMR & Rotamers)

The Issue: You isolate a clean spot on TLC, but the


 NMR in DMSO-

shows doubled peaks or broad "humps," suggesting a ~80:20 mixture of impurities.

The Science: Hydroxamic acids exhibit Restricted Rotation around the C-N bond, possessing significant double-bond character. They exist as Z (cis) and E (trans) rotamers. In DMSO, these interconvert slowly on the NMR timescale.

  • Diagnosis:

    • Do the peaks integrate to integers (e.g., 0.8H + 0.2H = 1H)?

    • Does the ratio change with temperature?

    • Action: Run the NMR at elevated temperature (e.g., 60-80°C). The peaks should coalesce into sharp singlets as rotation becomes rapid. Do not discard this "impure" fraction.

Module 4: Stability & The Lossen Rearrangement

The Issue: Upon heating or attempting to distill solvents, the product decomposes into an amine or urea.

The Science: Under basic conditions or high heat, O-acylated hydroxamic acids (or even free acids if activated) undergo the Lossen Rearrangement , converting to an isocyanate (


).[4][6]

Protocol C: Stability Rules

  • Never heat hydroxamic acids above 50°C under basic conditions.

  • Avoid strong bases (NaOH/KOH) during workup if possible; stick to Bicarbonate or Carbonate.

  • Storage: Store dry solids at -20°C. Hydrolysis to the carboxylic acid is slow but inevitable at RT in solution.

Diagram: The Lossen Threat Pathway

Lossen HA Hydroxamic Acid (R-CO-NH-OH) Inter Intermediate (R-CO-N-O-Acyl) HA->Inter O-Acylation (Side Reaction) Base Base/Heat/Activation Iso Isocyanate (R-N=C=O) Inter->Iso Lossen Rearrangement (- Carboxylate) Urea Urea/Amine (Decomposition Product) Iso->Urea Hydrolysis

Caption: The degradation pathway. Avoid O-activation and high pH to prevent the irreversible rearrangement to isocyanates.

FAQ: Troubleshooting Quick-Hits

Q: My product is water-soluble and won't extract into EtOAc. How do I desalt it? A: Use Amberlyst A-21 (weakly basic resin).

  • Load aqueous solution onto resin.

  • Wash with water (removes salts/hydroxylamine).

  • Elute product with 10% Acetic Acid in MeOH .

  • Lyophilize.

Q: Can I use C18 (Reverse Phase) chromatography? A: Yes, and it is often superior to silica. Use Water/Acetonitrile with 0.1% Formic Acid . Avoid TFA if your compound is acid-sensitive. The C18 surface minimizes metal chelation issues compared to silica.

Q: I used HATU/EDC to make the hydroxamic acid, but isolated the O-acyl byproduct. A: This is a selectivity issue. Hydroxylamine is an ambident nucleophile (N vs O attack).

  • Fix: Pre-generate the free hydroxylamine base carefully, or use O-protected hydroxylamine (

    
     or 
    
    
    
    ), couple, and then deprotect (acid or hydrogenation). This guarantees N-selectivity.
References
  • Metal Chelation & Silica: Methods to Remove Metals from Silica Gel? (2024).[9][12] Reddit ChemPros. Link

  • Surface Chemistry: Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. (2016).[2] Yale University Research. Link

  • Copper Complexation Protocol: Synthesis and characterization of hydroxamic acid... and its copper (II) complex. (2024).[9][12] OA Publishing. Link

  • Lossen Rearrangement: Lossen Rearrangement Mechanisms and Conditions. (2020).[4] L.S. College. Link

  • NMR Rotamers: NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (2006). ResearchGate. Link

Sources

Optimization

Stability of 1-Hydroxy-3-methylpyrazin-2(1H)-one at physiological pH

Technical Support Center: Stability & Handling of 1-Hydroxy-3-methylpyrazin-2(1H)-one Executive Summary & Chemical Profile 1-Hydroxy-3-methylpyrazin-2(1H)-one is a cyclic hydroxamic acid derivative, structurally related...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Hydroxy-3-methylpyrazin-2(1H)-one

Executive Summary & Chemical Profile

1-Hydroxy-3-methylpyrazin-2(1H)-one is a cyclic hydroxamic acid derivative, structurally related to the pyrazine carboxamide antiviral Favipiravir (T-705) .[1] Often encountered as a metabolite, process impurity, or siderophore-mimic scaffold, its stability at physiological pH (7.4) is governed by three dominant mechanisms: ionization , metal chelation , and redox susceptibility .

Unlike simple amides, this molecule possesses an N-hydroxy group adjacent to a carbonyl, forming a bidentate ligand site. At pH 7.4, it exists primarily in its ionized (anionic) form, which drastically alters its solubility, reactivity, and spectroscopic properties compared to the neutral species found in acidic media.

Physicochemical Snapshot
ParameterValue / CharacteristicImplication for pH 7.4
Functional Class Cyclic Hydroxamic Acid (N-hydroxy-2-pyrazinone)High affinity for Fe(III), Zn(II), and Cu(II).[1]
pKa (Estimated) 6.0 – 7.0 (Acidic N-OH)>80% Ionized at pH 7.[1]4. Exists as a conjugate base anion.[1]
Redox Potential ModerateSusceptible to reduction (to deoxy-pyrazinone) or oxidation.[1]
UV/Vis Shift Bathochromic shift upon ionizationAbsorbance max shifts significantly between pH 5 and 7.[1]4.

Critical Stability Mechanisms (Visualized)

The following diagram illustrates the dynamic equilibrium and degradation pathways active at physiological pH.

StabilityPathways Neutral Neutral Form (pH < 6.0) Protonated N-OH Anion Anionic Form (pH 7.4) Deprotonated N-O⁻ Neutral->Anion Deprotonation (pKa ~6.5) Chelate Metal Complex (Fe³⁺/Cu²⁺) Red/Brown Solution Anion->Chelate + Trace Metals (Fast) Deoxy Reduction Product 3-methylpyrazin-2(1H)-one Anion->Deoxy Reduction (e.g., DTT/TCEP) Oxidized Oxidative Degradation (Ring Opening) Anion->Oxidized Photo-oxidation High pH

Caption: Mechanistic pathway of 1-Hydroxy-3-methylpyrazin-2(1H)-one showing ionization at physiological pH and the high risk of metal chelation.[1]

Troubleshooting Guide: FAQs & Solutions

Issue 1: "My buffer solution turned pink/red overnight at pH 7.4."

Diagnosis: Trace Metal Chelation (Pseudo-instability). The anionic form of 1-hydroxy-3-methylpyrazin-2(1H)-one is a potent siderophore mimic.[1] It chelates trace Iron (Fe³⁺) present in standard phosphate/buffer salts or leached from glassware, forming a highly colored (red/orange) complex. This is often mistaken for oxidative degradation.[1]

  • Immediate Action: Add 1 mM EDTA to the buffer. If the color fades or does not form, the molecule is intact but chelated.

  • Prevention: Use metal-free water (Milli-Q), plasticware instead of glass, and high-purity buffer salts.[1]

Issue 2: "HPLC retention time shifts between runs or looks split."

Diagnosis: Incomplete Ionization / pKa Proximity. Since the pKa is likely near 6.0–7.0, a pH 7.4 buffer places the molecule on the "flat" part of the titration curve, but minor pH drifts can shift the neutral/anion ratio.

  • Technical Fix: Do not use water/acetonitrile gradients without buffering. Use a mobile phase buffer at least 2 pH units away from the pKa (e.g., pH 3.0 formate or pH 9.0 ammonium acetate) to force a single species.

  • Note: At pH 7.4, the molecule is much more polar (anionic) and will elute earlier on C18 columns compared to acidic conditions.

Issue 3: "The compound disappears in the presence of reducing agents (DTT, TCEP)."

Diagnosis: Reductive Deoxygenation. N-hydroxy compounds are susceptible to reduction, converting them back to the parent lactam (3-methylpyrazin-2(1H)-one).

  • Protocol Adjustment: Avoid thiol-based reducing agents (DTT, β-mercaptoethanol) in assay buffers. If a reducing environment is required for proteins, monitor the formation of the deoxy-analog (Mass shift: -16 Da).

Issue 4: "Is the molecule light sensitive?"

Diagnosis: Yes, Photolability. Pyrazinones, particularly N-oxides/N-hydroxy derivatives, can undergo photochemical rearrangement or radical decomposition under UV/ambient light.

  • Standard: Store solid and solution samples in amber vials. Perform long-term stability studies in the dark.

Experimental Protocols

Protocol A: Preparation of Stability-Optimized Physiological Buffer

Purpose: To assess intrinsic stability without metal interference.[1]

  • Reagents:

    • PBS (Phosphate Buffered Saline) or HEPES (25 mM).[1]

    • Crucial Additive: Diethylenetriaminepentaacetic acid (DTPA) or EDTA (50 µM final concentration) to sequester trace metals.[1]

  • Procedure:

    • Dissolve buffer salts in Milli-Q water (Resistivity >18.2 MΩ[1]·cm).

    • Add chelator (EDTA/DTPA).[1]

    • Adjust pH to 7.4 using NaOH/HCl (trace metal grade).[1]

    • Filter through 0.22 µm PES membrane (do not use Nylon if sensitive to N-binding).[1]

    • Spike 1-Hydroxy-3-methylpyrazin-2(1H)-one to 50 µM.[1]

    • Incubate at 37°C in Amber Glass or Polypropylene tubes.

Protocol B: Stability-Indicating HPLC Conditions

Purpose: To separate the N-hydroxy parent from potential deoxy-degradation products.[1]

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (Keeps molecule neutral/protonated)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 min (Compound is polar).[1]
Detection UV at 230 nm (Pyrazine ring) and 320 nm (N-oxide/N-hydroxy band).[1]
Key Marker Look for a peak at -16 Da (M-16) in MS, indicating reduction to 3-methylpyrazin-2-one.[1]

References

  • BenchChem. (n.d.).[1] 1-Hydroxy-3-methylpyrazin-2(1H)-one Structure and Properties. Retrieved from [1]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Link

  • Santos, M. A., et al. (2012). Hydroxypyridinone and hydroxypyrazinone: Cyclic hydroxamic acids as siderophore mimics. Journal of Inorganic Biochemistry.
  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[1] Antiviral Research, 100(2), 446-454. (Reference for pyrazine carboxamide scaffolds and metabolites). Link

  • PubChem. (2023).[1] Compound Summary: 2-Hydroxy-3-methylpyrazine (Tautomer/Analog Reference).[1] National Library of Medicine.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Jones-Karmas-Spoerri Pyrazinone Synthesis

Welcome to the technical support center for the Jones-Karmas-Spoerri pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Jones-Karmas-Spoerri pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this versatile one-pot condensation reaction.

Introduction to the Jones-Karmas-Spoerri Synthesis

The Jones-Karmas-Spoerri synthesis is a cornerstone method for the preparation of 2(1H)-pyrazinones, which are key structural motifs in numerous natural products and pharmacologically active compounds.[1] The reaction involves the one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound, leading to the formation of the pyrazinone ring.[1] While elegant in its simplicity, this reaction can present challenges related to yield, purity, and regioselectivity. This guide will address these challenges systematically.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Jones-Karmas-Spoerri synthesis?

A1: The reaction proceeds through a series of condensation and cyclization steps. Initially, the α-amino group of the amino acid amide attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group, forming a dihydropyrazinone intermediate. Subsequent dehydration leads to the final aromatic 2(1H)-pyrazinone product.

Q2: Should I use the free α-amino acid amide or its hydrohalide salt?

A2: While the original Jones method utilized the free α-amino acid amide, a significant drawback is the difficulty in preparing and handling low molecular weight free amides.[1] Karmas and Spoerri later demonstrated that the more stable and readily accessible hydrohalide salts of α-amino acid amides can be used directly.[1] The use of the hydrohalide salt often provides more consistent results.

Q3: What is the role of the base in this reaction?

A3: A base, such as sodium or potassium hydroxide, is typically required to neutralize the hydrohalide salt of the α-amino acid amide, liberating the free amine for the initial nucleophilic attack on the dicarbonyl compound.[1] The choice and amount of base can influence the reaction rate and the formation of side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2][3] A suitable mobile phase, often a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol, can be used to separate the starting materials from the pyrazinone product. The visualization of spots can be done under UV light.

II. Troubleshooting Guide: Low Yield

Low product yield is one of the most common issues encountered in the Jones-Karmas-Spoerri synthesis. The following sections detail potential causes and their corresponding solutions.

Poor Quality or Reactivity of Starting Materials

The purity and stability of the α-amino acid amide and the 1,2-dicarbonyl compound are critical for a successful reaction.

Potential Cause Troubleshooting Steps & Explanation Recommended Action
Degradation of α-amino acid amide α-amino acid amides, especially in their free base form, can be unstable and prone to hydrolysis or self-condensation.Use the more stable hydrohalide salt of the amino acid amide. Ensure the starting material is pure and dry.
Impurity in 1,2-dicarbonyl compound Commercially available 1,2-dicarbonyl compounds can contain polymeric or hydrated forms, which are less reactive.Purify the dicarbonyl compound before use, for example, by distillation or crystallization.
Steric Hindrance Bulky substituents on either the α-amino acid amide or the 1,2-dicarbonyl compound can sterically hinder the reaction, leading to lower yields.Increase reaction temperature and/or prolong reaction time. Consider using a less sterically hindered starting material if possible.
Suboptimal Reaction Conditions

The reaction conditions, including temperature, solvent, and base, play a crucial role in the reaction outcome.

Potential Cause Troubleshooting Steps & Explanation Recommended Action
Inappropriate Reaction Temperature The optimal temperature can vary depending on the substrates. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of starting materials or products.Perform small-scale test reactions at a range of temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.
Incorrect Choice of Solvent The solvent should be able to dissolve the reactants and intermediates. Polar protic solvents like ethanol or methanol are commonly used.If solubility is an issue, consider using a co-solvent system or a different polar aprotic solvent like DMF, though this may require more rigorous purification.
Improper Base Concentration or Addition The amount and rate of addition of the base can affect the reaction. Too much base can promote side reactions, while too little will result in incomplete neutralization of the amino acid amide hydrohalide.Use a stoichiometric amount of base relative to the amino acid amide hydrohalide. Consider slow, dropwise addition of the base to control the reaction rate.

III. Troubleshooting Guide: Side Product Formation & Regioselectivity

The formation of side products, particularly regioisomers when using unsymmetrical 1,2-dicarbonyls, can significantly complicate purification and reduce the yield of the desired product.

Formation of Regioisomers

When an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal) is used, two different regioisomers of the pyrazinone can be formed.

Potential Cause Troubleshooting Steps & Explanation Recommended Action
Similar Reactivity of Carbonyl Groups The two carbonyl groups of the unsymmetrical dicarbonyl may have similar reactivity towards the nucleophilic attack of the amino group, leading to a mixture of products.Modify the dicarbonyl to increase the reactivity difference between the two carbonyl groups. For example, one carbonyl can be temporarily protected as a ketal. Alternatively, explore methods that offer better regiocontrol.
Reaction Conditions Favoring Mixture The choice of solvent and additives can influence the regioselectivity.Some studies have shown that the addition of sodium bisulfite can favor the formation of one regioisomer over the other.[4]
Other Common Side Products

Besides regioisomers, other side products can arise from self-condensation of starting materials or degradation.

Potential Cause Troubleshooting Steps & Explanation Recommended Action
Self-condensation of 1,2-dicarbonyl Under basic conditions, some 1,2-dicarbonyl compounds can undergo self-condensation reactions.Add the 1,2-dicarbonyl compound slowly to the reaction mixture containing the amino acid amide and base to minimize its concentration at any given time.
Formation of Imidazoles In some cases, imidazole derivatives can be formed as byproducts.[5]Careful control of reaction stoichiometry and temperature can help minimize the formation of these byproducts.
Diketopiperazine Formation Self-condensation of the α-amino acid amide can lead to the formation of diketopiperazines.Ensure that the 1,2-dicarbonyl compound is present in the reaction mixture to react with the amino acid amide.

IV. Purification Strategies

Effective purification is essential to obtain the desired pyrazinone in high purity. A combination of the following techniques is often employed.

Liquid-Liquid Extraction

This is a common first step in the work-up procedure to remove inorganic salts and highly polar impurities.

Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent like ethanol, add water to the reaction mixture.

  • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Column Chromatography

Column chromatography is a powerful technique for separating the desired pyrazinone from side products and unreacted starting materials.[6]

Parameter Recommendation
Stationary Phase Silica gel is the most commonly used stationary phase.
Mobile Phase A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[5] The optimal ratio will depend on the polarity of the specific pyrazinone.
Monitoring Use TLC to monitor the separation and identify the fractions containing the pure product.
Crystallization

Crystallization is an excellent final purification step to obtain highly pure, crystalline pyrazinone.

Protocol:

  • Dissolve the crude or partially purified pyrazinone in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizing the Workflow

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A α-Amino Acid Amide (or Hydrohalide Salt) D One-Pot Condensation (Jones-Karmas-Spoerri) A->D B 1,2-Dicarbonyl Compound B->D C Base (e.g., NaOH) C->D E Liquid-Liquid Extraction D->E Reaction Mixture F Column Chromatography E->F Crude Product G Crystallization F->G Partially Purified H Pure 2(1H)-Pyrazinone G->H

Caption: A typical experimental workflow for the Jones-Karmas-Spoerri pyrazinone synthesis.

Troubleshooting Logic

G cluster_check1 Starting Materials cluster_check2 Reaction Conditions cluster_check3 Side Reactions cluster_check4 Purification Start Low Yield or Impure Product SM_Purity Check Purity of α-Amino Acid Amide & Dicarbonyl Start->SM_Purity RC_Temp Optimize Temperature Start->RC_Temp SR_Regio Address Regioselectivity Start->SR_Regio P_LLE Optimize Extraction Start->P_LLE SM_Form Use Hydrohalide Salt of Amino Amide SM_Purity->SM_Form End Optimized Yield & Purity SM_Form->End RC_Base Optimize Base Concentration & Addition RC_Temp->RC_Base RC_Solvent Check Solvent RC_Base->RC_Solvent RC_Solvent->End SR_Other Identify & Minimize Other Byproducts SR_Regio->SR_Other SR_Other->End P_CC Optimize Chromatography P_LLE->P_CC P_Cryst Optimize Crystallization P_CC->P_Cryst P_Cryst->End

Caption: A logical flow for troubleshooting common issues in the synthesis.

VI. References

Sources

Optimization

Controlling regioselectivity in methylglyoxal condensation reactions

Welcome to the technical support center for controlling regioselectivity in methylglyoxal (MGO) condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in methylglyoxal (MGO) condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this highly reactive dicarbonyl compound. Instead of a rigid manual, you will find a dynamic resource of troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to not only solve common experimental issues but also to proactively design more robust and selective reaction protocols.

Fundamentals: The Dual Reactivity of Methylglyoxal

Methylglyoxal is a reactive electrophile produced endogenously from metabolic processes like glucose metabolism.[1][2][3] Its synthetic utility is derived from its two carbonyl groups: an aldehyde and a ketone. However, this dual functionality is also the source of significant challenges in controlling reaction regioselectivity. The aldehyde carbonyl is generally more electrophilic and sterically accessible than the ketone carbonyl, but this inherent preference can be easily overridden by reaction conditions.

A critical, and often overlooked, factor is the hydration equilibrium of MGO in aqueous solutions. In water, MGO exists as a mixture of its unhydrated dicarbonyl form, a monohydrate, and a dihydrate.[2][4] The unhydrated form is the most reactive species for many condensation reactions, and its concentration is highly dependent on the solvent environment.[2]

MGO_Equilibrium cluster_equilibrium Hydration Equilibrium in Aqueous Media cluster_solvent Solvent Effect MGO_dicarbonyl Methylglyoxal (Dicarbonyl) (Most Reactive) MGO_mono Monohydrate MGO_dicarbonyl->MGO_mono + H₂O MGO_di Dihydrate (Less Reactive) MGO_mono->MGO_di + H₂O Solvent Reduced Water Activity (e.g., DMSO, Acetonitrile) Solvent->MGO_dicarbonyl Shifts Equilibrium (Favors)

Caption: Hydration equilibrium of methylglyoxal in aqueous solution.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions based on chemical principles.

Issue 1: Poor Regioselectivity with Amine Nucleophiles (e.g., in Pyrazine Synthesis)

Question: "I'm reacting methylglyoxal with a 1,2-diamine to synthesize a specific substituted pyrazine, but I'm getting a mixture of regioisomers. How can I favor the formation of one isomer over the other?"

  • Potential Cause 1: pH Imbalance. The pH of the reaction medium is one of the most critical parameters influencing regioselectivity. It dictates the protonation state of both the nucleophile and any catalytic species. For amine nucleophiles, a pH that is too high may deprotonate both amino groups in a diamine, leading to competitive reactions at both sites. Conversely, a pH that is too low may fully protonate the nucleophile, rendering it unreactive. Higher pH values can accelerate the condensation of amino groups with carbonyl groups.[5]

  • Solution 1: Systematic pH Screening.

    • Perform a series of small-scale reactions across a range of pH values (e.g., from pH 4 to pH 9) using appropriate buffer systems.

    • The optimal pH will often be near the pKa of the more nucleophilic amine, ensuring it is sufficiently deprotonated to react without activating the second amine.[6][7]

    • Monitor the reaction progress and product distribution using HPLC or LC-MS.[8][9] This allows for the precise determination of the isomer ratio at each pH point.

  • Potential Cause 2: Lack of Steric or Electronic Differentiation. If the nucleophile is symmetric or lacks significant steric or electronic bias, the inherent reactivity difference between MGO's aldehyde and ketone groups may not be sufficient to drive selectivity.

  • Solution 2: Introduce a Directing Group.

    • Temporarily install a bulky protecting group on one of the nucleophilic centers of your substrate. This will sterically hinder its approach to the more accessible aldehyde carbonyl of MGO, forcing the reaction to occur at the desired site.

    • Alternatively, use a substrate with inherent electronic differences. For example, in a substituted o-phenylenediamine, an electron-donating group will enhance the nucleophilicity of the adjacent amine, while an electron-withdrawing group will decrease it, thus directing the initial condensation step.

Issue 2: Unwanted Self-Condensation and Oligomerization

Question: "My reaction is producing a significant amount of yellow-to-brown, insoluble material, and the yield of my desired product is low. What's happening?"

  • Potential Cause: Acid- or Base-Catalyzed Aldol Condensation. Methylglyoxal can undergo self-aldol condensation, especially under acidic or basic conditions, to form oligomers and colored products.[10][11] This is a common side reaction that consumes starting material and complicates purification.

  • Solution: Re-evaluate Catalysis and Temperature.

    • Neutral Conditions: If your desired reaction does not strictly require an acid or base catalyst, attempt the reaction under neutral conditions.

    • Mild Catalysis: If a catalyst is necessary, switch to a milder one. For example, if you are using a strong acid like H₂SO₄, consider a weaker organic acid or an acid-resin that can be easily filtered off. For base-catalyzed reactions, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like NaOH or K₂CO₃.

    • Lower Temperature: Aldol condensations often have a higher activation energy than the desired primary condensation. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can significantly suppress the rate of this side reaction.

    • Control Stoichiometry: Add the methylglyoxal slowly to a solution of the other reactant. This keeps the instantaneous concentration of MGO low, minimizing the chance of self-condensation.

Issue 3: Product Distribution Varies Between Aqueous and Organic Solvents

Question: "I get one major product when I run my reaction in water, but a completely different one when I use acetonitrile or DMSO. Why does this happen and how can I use it to my advantage?"

  • Potential Cause: Solvent-Dependent Hydration Equilibrium. As discussed in the fundamentals, this is a classic sign that you are manipulating the MGO hydration equilibrium. In water, the less reactive hydrated forms of MGO predominate. In polar aprotic solvents with low water activity, the equilibrium shifts to favor the highly reactive (and less selective) dicarbonyl form.[2]

  • Solution: Leverage Solvent Effects for Control.

    • For reactions requiring high reactivity (e.g., with weak nucleophiles): Use a solvent with low water activity like anhydrous DMSO or acetonitrile to maximize the concentration of the dicarbonyl MGO species.[2]

    • For reactions requiring higher selectivity: Use an aqueous or mixed aqueous/organic solvent system. The hydrated forms of MGO are sterically bulkier and may exhibit greater selectivity between two competing nucleophilic sites on your substrate.

    • This principle is well-documented in the reaction of MGO with deoxyguanosine, where decreased water activity favors the formation of the kinetic product (cMG-dG).[2][12] You can apply this same logic to your system.

Sources

Troubleshooting

Troubleshooting mass spectrometry ionization of cyclic hydroxamic acids

The following is a comprehensive technical support guide designed for the Cyclic Hydroxamic Acid (cHA) analytical workflow. Topic: Troubleshooting Ionization, Stability, and Adduct Formation in LC-MS/MS Lead Scientist: D...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for the Cyclic Hydroxamic Acid (cHA) analytical workflow.

Topic: Troubleshooting Ionization, Stability, and Adduct Formation in LC-MS/MS Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 06, 2026

Introduction: The Analytical Paradox

Cyclic hydroxamic acids (cHAs)—such as benzoxazinoids (e.g., DIBOA), siderophores (e.g., ferrichromes), and N-hydroxy-lactam based HDAC inhibitors—present a unique "love-hate" scenario in drug discovery. While their ability to chelate metal ions (


, 

) makes them potent pharmacophores, this same property creates havoc in the mass spectrometer.

The Core Challenges:

  • Chelation Suppression: They scavenge trace metals from your LC system, forming stable complexes that are often invisible or split the signal.

  • Thermal Instability: The N-OH bond is labile; high source temperatures can induce Lossen-like rearrangements or radical fragmentation, creating "ghost peaks."

  • Ionization Polarity: While amphoteric, the acidity of the hydroxamic proton (

    
     8–9) often necessitates Negative Mode ESI, which many labs underutilize.
    

This guide provides self-validating workflows to isolate and resolve these issues.

Troubleshooting Decision Modules

Module A: Signal Loss & Ionization Mode Selection

Symptom: "I cannot see the parent mass


, or the signal is erratic."

Root Cause: Cyclic hydroxamic acids possess an acidic proton on the nitrogen-bound hydroxyl group (


). In Positive ESI (

), protonation occurs at the carbonyl oxygen. However, this is often energetically less favorable than deprotonation in Negative ESI (

), especially for electron-deficient rings [1, 17]. Furthermore,

is highly susceptible to sodium (

) and potassium (

) adduct formation, which disperses your signal.

The Protocol:

  • The "Polarity Switch" Test:

    • Inject a 1 µM standard in neat solvent (50:50 MeOH:H2O).

    • Acquire data in both

      
       and 
      
      
      
      simultaneously.[1]
    • Success Metric: If

      
       intensity is > 5x 
      
      
      
      , permanently switch to Negative Mode for this scaffold.
  • Mobile Phase pH Tuning:

    • For ESI(-): Use 0.02% Acetic Acid or 5mM Ammonium Acetate (pH ~6.5). Avoid strong acids (Formic Acid > 0.1%) as they suppress deprotonation [20].

    • For ESI(+): If you must use positive mode, add 0.1% Formic Acid to force protonation, but expect adducts.

Visualization: Ionization Logic Flow

IonizationLogic Start Start: Low Sensitivity CheckStructure Analyze Structure: Is N-OH proton acidic? Start->CheckStructure RunPolarity Run Polarity Switch Test (1µM Standard) CheckStructure->RunPolarity ResultNeg Signal [M-H]- > [M+H]+ RunPolarity->ResultNeg ResultPos Signal [M+H]+ > [M-H]- RunPolarity->ResultPos ActionNeg Adopt ESI(-) Buffer: 5mM NH4OAc ResultNeg->ActionNeg ActionPos Adopt ESI(+) Buffer: 0.1% Formic Acid ResultPos->ActionPos

Caption: Decision tree for selecting the optimal ionization polarity based on empirical signal intensity.

Module B: The "Iron Mask" (Metal Adducts)

Symptom: "I see peaks at


 or 

instead of my parent mass."

Root Cause: Hydroxamic acids have a formation constant (


) for 

that can exceed 30 [11]. They will strip iron from stainless steel LC tubing, glass ampoules, and even "high purity" solvents.
  • 
    : Iron complex (often appears as M+53 in positive mode).
    
  • 
    : Sodium adduct (M+22).
    

The Protocol: System Passivation Do not just "clean" the system; you must actively sequester metals.

  • The EDTA Spike (The "Gold Standard"):

    • Add 5–10 µM EDTA (disodium salt) directly to your aqueous mobile phase (Mobile Phase A).

    • Mechanism:[2][3][4][5][6] EDTA forms a thermodynamically stronger complex with

      
       than most cHAs, keeping the metal in the waste stream and leaving your analyte free to ionize [11].
      
  • Hardware Swap:

    • Replace stainless steel capillaries with PEEK tubing where possible.

    • Use polypropylene vials instead of glass (glass leaches

      
       and 
      
      
      
      ).

Data Summary: Common Adduct Shifts

Adduct TypeMass Shift (

)
Mass Shift (

)
CauseRemedy
Sodium

Da

Da (

)
Glassware, SolventsPlastic vials, High-grade MeOH
Potassium

Da

Da
Buffer saltsCheck water source
Iron (III)

Da (

)

Da (

)
Steel LC parts, Rust5 µM EDTA , PEEK tubing
Dimer


Concentration too highDilute sample 10x
Module C: Thermal Degradation (Ghost Peaks)

Symptom: "I see a peak at


 or 

that elutes at the same time as my parent."

Root Cause:

  • Lossen Rearrangement: Under high source heat, hydroxamic acids can undergo a Lossen-like rearrangement to an isocyanate (

    
    ), losing water/hydroxide equivalents [2, 4].
    
  • Deoxygenation: Reductive loss of the oxygen from the N-OH group (

    
    ) is common in ESI sources with high voltage discharge.
    

The Protocol: Thermal Profiling

  • Source Temperature Ramp:

    • Inject the sample repeatedly while stepping down the ESI Source Temp from

      
       to 
      
      
      
      in
      
      
      increments.
    • Observation: If the "ghost peak" decreases as temperature drops, it is a thermal artifact, not a metabolite or impurity.

  • Parameter Optimization:

    • Declustering Potential (DP): Lower the DP.[4] High DP accelerates in-source fragmentation.

    • Gas Flow: Increase desolvation gas flow to compensate for lower temperatures.

Visualization: Degradation Pathway

Degradation cHA Cyclic HA (Parent) Heat High Source Temp (>400°C) cHA->Heat Isocyanate Isocyanate (Lossen Rearrangement) Heat->Isocyanate -H2O equivalent Deoxy Amide (M-16, Reduction) Heat->Deoxy -O

Caption: Thermal artifacts generated in the ESI source. Reducing temperature minimizes these pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use APCI instead of ESI for cyclic hydroxamic acids? A: Generally, no . APCI requires high temperatures (often


) to vaporize the solvent. Given the thermal instability of the N-OH bond (risk of Lossen rearrangement), APCI often degrades the analyte before detection. Stick to ESI with optimized temperatures [2].

Q2: Why does my calibration curve flatten at high concentrations? A: This is likely dimerization . Cyclic hydroxamic acids can self-associate via hydrogen bonding between the N-OH and C=O groups.

  • Fix: Use a non-linear fit (quadratic) or dilute your high standards. Check for

    
     or 
    
    
    
    peaks to confirm.

Q3: My retention time is shifting. Why? A: cHA pKa values are typically 8–9. If your mobile phase pH is near this value (e.g., Ammonium Bicarbonate), small fluctuations in buffer preparation will shift the ionization state and retention time.

  • Fix: "Lock" the pH at least 2 units away from the pKa. Use pH 3 (Formic acid) or pH 6.5 (Ammonium Acetate) consistently [20].

References

  • Bowie, J. H., et al. (1969). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate.[7] Link

  • Alfa Chemistry. (n.d.). Lossen Rearrangement Overview and Mechanism. Alfa Chemistry. Link

  • Gledhill, M. (2001).[8] Electrospray ionisation-mass spectrometry of hydroxamate siderophores. Analyst (PubMed).[8] Link

  • Dubart, A., et al. (2013). The Lossen rearrangement from free hydroxamic acids.[7] ResearchGate.[7] Link

  • Wiley Analytical Science. (2017). Acetic acid additive best for negative ESI.[9] Wiley. Link

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.[6][10] NorthEast BioLab. Link

Sources

Reference Data & Comparative Studies

Validation

NMR Spectral Comparison: 1-Hydroxy-3-methylpyrazin-2(1H)-one vs. 3-methylpyrazin-2(1H)-one

Executive Summary & Strategic Significance This guide provides a technical comparison of the NMR spectral characteristics of 1-Hydroxy-3-methylpyrazin-2(1H)-one (Compound A) and its non-hydroxylated parent, 3-methylpyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This guide provides a technical comparison of the NMR spectral characteristics of 1-Hydroxy-3-methylpyrazin-2(1H)-one (Compound A) and its non-hydroxylated parent, 3-methylpyrazin-2(1H)-one (Compound B) .

For drug development professionals, distinguishing these two structures is critical. Compound A represents a cyclic hydroxamic acid moiety, often employed as a bioisostere for carboxylic acids or as a metal-chelating pharmacophore (e.g., in metalloenzyme inhibitors). Compound B is a classic cyclic amide (lactam), serving as a core scaffold in antivirals like Favipiravir (T-705).

The primary spectral differentiator lies in the tautomeric dynamics and the electronic influence of the N-hydroxy group , which induces significant deshielding on the pyrazine ring protons and alters the hydrogen-bonding network in solution.

Structural Dynamics & Tautomerism

The interpretation of NMR data for these compounds requires a fundamental understanding of their tautomeric equilibria. Unlike static molecules, these heterocycles exist in dynamic equilibrium heavily influenced by solvent polarity.

Tautomeric Pathways
  • Compound B (3-methylpyrazin-2(1H)-one): Exists primarily in the 2-oxo (lactam) form in polar aprotic solvents like DMSO-d6. In non-polar solvents, the 2-hydroxy (lactim) form may become detectable.

  • Compound A (1-Hydroxy-3-methylpyrazin-2(1H)-one): Exists as a cyclic hydroxamic acid . The equilibrium lies between the N-hydroxy-2-one form and the N-oxide-2-hydroxy form. In DMSO, the N-hydroxy-2-one form predominates, stabilized by strong intermolecular hydrogen bonding.

Tautomerism cluster_A Compound A: Cyclic Hydroxamic Acid Equilibrium cluster_B Compound B: Amide-Imidic Acid Equilibrium A_Keto 1-Hydroxy-2-one Form (Major in DMSO) N-OH / C=O A_Enol 2-Hydroxy-1-oxide Form (Minor/Trace) N-O- / C-OH A_Keto->A_Enol Tautomerization B_Keto 2-Oxo (Lactam) Form (Major in DMSO) N-H / C=O B_Enol 2-Hydroxy (Lactim) Form (Minor in CDCl3) N=C / C-OH B_Keto->B_Enol Proton Transfer

Figure 1: Tautomeric equilibria for N-hydroxy and N-H pyrazinones. The preferred forms in DMSO-d6 are highlighted in color.

Comparative NMR Data Analysis

The following data summarizes the characteristic chemical shifts observed in DMSO-d6. Note that while Compound B has well-established literature values, Compound A's values are derived from high-fidelity analog data (N-hydroxypyrazinones) and predictive shielding increments due to the rarity of the specific intermediate in open literature.

Table 1: H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Feature3-methylpyrazin-2(1H)-one (Compound B)1-Hydroxy-3-methylpyrazin-2(1H)-one (Compound A)Mechanistic Rationale
N-H / N-OH 12.20 - 12.50 ppm (br s, 1H)10.50 - 11.50 ppm (v br s, 1H)The N-OH proton is highly acidic and often appears broader due to rapid exchange. It is typically upfield of the amide N-H.
C5-H (Ring) 7.25 - 7.35 ppm (d, J ≈ 4-5 Hz)7.60 - 7.80 ppm (d, J ≈ 5 Hz)Key Differentiator: The N-hydroxy group is electron-withdrawing (inductive), deshielding the adjacent C5 proton.
C6-H (Ring) 7.65 - 7.75 ppm (d, J ≈ 4-5 Hz)8.00 - 8.20 ppm (d, J ≈ 5 Hz)The C6 proton, being beta to the N-OH, experiences significant deshielding compared to the N-H analog.
C3-Methyl 2.30 - 2.40 ppm (s, 3H)2.35 - 2.45 ppm (s, 3H)Minimal change. The methyl group is insulated from the N-substituent effects by the C3 carbon.
Table 2: C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
Carbon EnvironmentCompound B (δ ppm)Compound A (δ ppm)Notes
C=O (C2) 155.0 - 158.0 152.0 - 155.0 The hydroxamic acid carbonyl is typically slightly more shielded (upfield) than the amide carbonyl.
C3 (Methyl-bearing) 150.0 - 152.0 145.0 - 148.0
C5 (Ring) 128.0 - 130.0 115.0 - 120.0 Significant shift due to electronic resonance changes induced by the N-OH group.
C6 (Ring) 123.0 - 125.0 128.0 - 132.0
Methyl (CH3) 20.0 - 21.0 19.0 - 20.0 Diagnostic aliphatic signal.

Mechanistic Insights & Interpretation

The "N-Hydroxy Effect"

The substitution of the N-H proton with an N-OH group introduces two competing electronic effects:

  • Inductive Withdrawal (-I): The oxygen atom is more electronegative than hydrogen, pulling electron density away from the ring nitrogen. This generally deshields the ring protons (moving them downfield, to higher ppm).

  • Resonance Donation (+M): The oxygen lone pair can donate into the ring system, but in the 2-one tautomer, the carbonyl group dominates the electron withdrawal.

Diagnostic Tip: In a crude reaction mixture containing both compounds, look for the C5/C6 doublets . In the N-hydroxy product (A), these doublets will be shifted downfield by approximately 0.3 - 0.5 ppm relative to the starting material (B).

Solvent Effects (DMSO vs. CDCl3)
  • DMSO-d6: Strongly favors the keto (2-one) form for both compounds due to its ability to accept hydrogen bonds from the N-H or N-OH. This provides the sharpest, most interpretable spectra.

  • CDCl3: May lead to peak broadening or the appearance of minor tautomers (lactim forms). Compound A is often sparingly soluble in CDCl3 unless derivatized. Avoid CDCl3 for quantitative purity analysis.

Experimental Protocols

To ensure data integrity and reproducibility, follow this standardized workflow for NMR sample preparation.

Protocol: High-Fidelity NMR Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D) .

    • Reasoning: Ensures solubility and locks the tautomer in the major "keto" form for consistent integration.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may induce stacking interactions (aggregation), causing concentration-dependent chemical shift changes, particularly for the aromatic protons.

  • Water Suppression: If the sample is hygroscopic (common for hydroxamic acids), the water peak at ~3.33 ppm may overlap with ring signals. Use a D2O shake (add 1-2 drops D2O, shake, re-run) to identify exchangeable protons (N-H/N-OH will disappear; water peak will shift/broaden).

Workflow Diagram

NMR_Workflow Step1 Sample Isolation (Ensure removal of paramagnetic metal ions) Step2 Solvent Choice Select DMSO-d6 for Tautomer Stabilization Step1->Step2 Step3 Preparation 5-10 mg in 0.6 mL Filter if cloudy Step2->Step3 Step4 Acquisition 1H (16 scans), 13C (512 scans) Optional: D2O Shake Step3->Step4 Step5 Data Validation Check Integration (Methyl 3H vs Ring 1H) Verify N-OH/N-H Exchange Step4->Step5

Figure 2: Standardized NMR workflow for pyrazinone derivatives.

References

  • Tautomerism of Pyrazinones

    • Detailed analysis of the amide-imidic acid equilibrium in nitrogen heterocycles.
    • Holzer, W., et al. "Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations." Magnetic Resonance in Chemistry, 2009, 47(7), 617-624.[1] Link

  • Synthesis and Spectral Data of Pyrazinones: Foundational data on 3-substituted pyrazin-2(1H)-ones. Sato, N. "Pyrazines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry III, Elsevier, 2008.
  • Reference for the N-OH proton shift ranges.
  • Favipiravir Intermediate Chemistry

    • Contextualizes the 3-hydroxy/3-oxo pyrazine scaffold.
    • Furuta, Y., et al. "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research, 2009, 82(3), 95-102. Link

Sources

Comparative

UV-Vis absorption shifts of pyrazinone-Fe(III) complexes

Comparative Analysis of UV-Vis Absorption Shifts in Pyrazinone-Fe(III) Complexes The development of high-affinity iron chelators is a critical vector in the treatment of iron overload diseases (e.g., -thalassemia) and th...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of UV-Vis Absorption Shifts in Pyrazinone-Fe(III) Complexes

The development of high-affinity iron chelators is a critical vector in the treatment of iron overload diseases (e.g.,


-thalassemia) and the design of novel antimicrobial agents. While desferrioxamine B (DFO) remains a clinical standard, its poor oral bioavailability and short half-life have driven the exploration of synthetic alternatives. Among these, 

-hydroxydiazine-type heterocycles—specifically 1-hydroxy-2(1H)-pyrazinones (HOPR)—have emerged as highly efficient iron-sequestering agents.

As an Application Scientist evaluating chelator efficacy, understanding the spectroscopic behavior of these complexes is paramount. The provide direct, quantifiable insights into their coordination geometry, thermodynamic stability, and kinetic efficiency.

Mechanistic Basis of the LMCT Band

The hallmark of Fe(III) coordination by hydroxypyrazinone ligands is the emergence of a distinct Ligand-to-Metal Charge Transfer (LMCT) band in the visible spectrum. This absorption arises from the excitation of electrons from the oxygen/nitrogen lone pairs of the pyrazinone ligand into the partially filled


-orbitals of the high-spin Fe(III) center.

The wavelength maximum (


) and the molar absorptivity (

) of this LMCT band are highly sensitive to the ligand's denticity and the local pH. For instance, simple bidentate HOPR ligands form 3:1 (Ligand:Fe) complexes in acidic regions, exhibiting LMCT bands around 425–445 nm[1]. However, when HOPR units are incorporated into pre-organized hexadentate frameworks (e.g., tripodal amine backbones or hexapeptides), the chelate effect drives the formation of highly stable, intramolecular 1:1 complexes. These hexadentate structures typically red-shift the LMCT band to ~450–470 nm, signaling a highly stable, octahedral coordination environment[2][3].

Comparative Spectroscopic Data

To objectively evaluate pyrazinone derivatives against other azine-type heterocycles (like pyrimidinones, HOPY) and standard chelators, we must compare their UV-Vis absorption profiles. The table below summarizes the quantitative spectroscopic data for various Fe(III) complexes.

Chelator / LigandLigand TypeFe(III) StoichiometryAssay pHLMCT

(nm)

(M

cm

)
HOPR-Me (1-hydroxy-5,6-dimethyl-2(1H)-pyrazinone)Bidentate3:14.04254237
HOPR-H (1-hydroxy-2(1H)-pyrazinone)Bidentate3:12.24452980
HOPY (1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone)Bidentate3:16.04053470
Hexadentate HOPR (Chiral Ligand 1a/2a)Hexadentate1:17.4~4503580
Linear Hexapeptide HOPY (Ligand 8)Hexadentate1:15.44564700

Data derived from comparative studies on azine-type heterocyclic iron chelators[1][2][3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal validation mechanisms (such as isosbestic point monitoring and pseudo-first-order kinetic isolation) to characterize these complexes.

Protocol 1: Spectrophotometric Determination of Fe(III) Complexation

Causality: Fe(III) is highly prone to hydrolysis at physiological pH. Therefore, complexation must be validated using Job's Method of Continuous Variation to confirm stoichiometry before proceeding to functional biological assays.

  • Reagent Preparation: Prepare a 1.0 mM stock solution of the pyrazinone ligand in a buffered aqueous solution (e.g., Tris buffer, pH 7.4). Prepare a fresh 1.0 mM stock of Fe(NO

    
    )
    
    
    
    or Fe(ClO
    
    
    )
    
    
    in 0.1 M HCl to prevent premature precipitation of iron hydroxides.
  • Job's Method Mixing: In a series of cuvettes, mix the ligand and Fe(III) stocks to achieve varying molar fractions (from 0:1 to 1:0) while keeping the total concentration constant.

  • Equilibration & Spectral Acquisition: Allow the solutions to equilibrate for 15 minutes. Record the UV-Vis spectra from 350 nm to 600 nm.

  • Data Validation: Plot the absorbance at the anticipated

    
     (e.g., 450 nm) against the molar fraction of the ligand. A sharp inflection point at a 0.5 molar fraction validates a 1:1 intramolecular complex[2], while an inflection at 0.75 indicates a 3:1 complex[1].
    

G S1 Prepare Stock Solutions Fe(III) & Pyrazinone Ligand S2 Buffer to Target pH (e.g., pH 4.0 or 7.4) S1->S2 S3 Job's Method Mixing (Varying Molar Ratios) S2->S3 S4 Acquire UV-Vis Spectra (Scan 350 - 600 nm) S3->S4 S5 Analyze LMCT Band (Determine λ_max & ε) S4->S5

Experimental workflow for UV-Vis spectrophotometric analysis of Fe(III) chelators.
Protocol 2: Kinetics of Iron Removal from Human Transferrin

Causality: The ultimate test of an iron chelator is its ability to overcome the kinetic barrier of iron release from serum transferrin. By using a 5-fold excess of the ligand, we force the reaction into a pseudo-first-order regime, allowing us to isolate the ligand's specific kinetic efficiency[4].

  • Transferrin Preparation: Prepare a solution of human diferric transferrin (TfFe

    
    ) at a concentration of 0.0368 mmol dm
    
    
    
    in Tris buffer (pH 7.4)[4].
  • Reaction Initiation: Combine the TfFe

    
     solution with a 5-fold molar excess of the hexadentate pyrazinone ligand (e.g., 0.9 mmol dm
    
    
    
    stock)[4].
  • Real-Time Monitoring: Immediately monitor the change in absorbance at 460 nm over time.

  • Kinetic Calculation: Calculate the pseudo-first-order rate constant (

    
    ) from the slope of the plot: 
    
    
    
    versus time[4].

G Tf Diferric Transferrin (Tf-Fe2) Ternary Ternary Complex [Tf-Fe-Ligand] Tf->Ternary Ligand Attack Ligand Pyrazinone Ligand (Excess Concentration) Ligand->Ternary Binding ApoTf Apotransferrin (Iron-free) Ternary->ApoTf Conformational Change FeComplex Fe(III)-Pyrazinone Complex (Absorbance at 460 nm) Ternary->FeComplex Iron Release

Mechanistic pathway of iron removal from transferrin by pyrazinone chelators.

Kinetic Efficiency & Structural Causality

The data extracted from these UV-Vis kinetic assays reveal profound structure-activity relationships. The interaction between the chelator and transferrin involves the formation of a transient ternary complex, which induces a conformational change in the protein to expose the metal site[2].

Crucially, the chirality of the pyrazinone ligand dictates the kinetic efficiency of this process. Studies utilizing circular dichroism (CD) and UV-Vis spectroscopy have demonstrated that hexadentate HOPR ligands bearing L-amino acid residues remove iron from transferrin up to four times faster than their D-amino acid enantiomers[4]. Furthermore, linear hexapeptides containing pyrimidinone (HOPY) units have been shown to remove three times as much iron from transferrin as the clinical standard DFO[3]. This proves that strategic structural modifications to the azine heterocycle not only tune the LMCT absorption characteristics but directly translate to superior pharmacological kinetics.

References

  • The influence of the chirality of synthetic iron chelators bearing N-Hydroxy-2(1H)-pyrazinones and amino acid residues upon iron removal from human transferrin Source: imperial.ac.uk
  • The Influence of the Chirality of Synthetic Iron Chelators Bearing N-Hydroxy-2(1H)-pyrazinones and Amino Acid Residues Source: oup.com
  • SYNTHESIS OF LINEAR AND CYCLIC HEXAPEPTIDES WITH N-(1,2-DIHYDRO-1-HYDROXY-2-OXOPYRIMIDIN-4-YL) Source: clockss.org
  • Synthesis of Azine-type Heterocyclic Compounds Source: oup.com

Sources

Validation

X-ray Crystal Structure Validation of N-Hydroxy Tautomers: A Technical Comparison Guide

Executive Summary: The Proton Ambiguity Crisis In Structure-Based Drug Design (SBDD), particularly for metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), the N-hydroxy functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Proton Ambiguity Crisis

In Structure-Based Drug Design (SBDD), particularly for metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), the N-hydroxy functional group (hydroxamic acid) is a critical pharmacophore. However, its efficacy relies entirely on its ability to chelate metal ions (Zn²⁺, Fe³⁺), a property dictated by its tautomeric state.

The central challenge is that standard X-ray crystallography (1.5 Å – 2.5 Å) detects electron density, not nuclei. Hydrogen atoms—possessing only one electron—are often invisible, leading to the "Proton Ambiguity." Misassigning a keto-form (amide) as an enol-form (imide) can lead to incorrect binding energy calculations, flawed docking models, and dead-end lead optimization.

This guide objectively compares the three primary validation methodologies: Geometric Inference (Standard X-ray) , Neutron Diffraction , and Quantum Refinement (QM/MM) , providing a validated workflow for distinguishing N-hydroxy tautomers.

The Tautomeric Challenge

N-hydroxy compounds, specifically hydroxamic acids (


), exist in a delicate equilibrium.[1][2] The shift involves the migration of a proton between the Nitrogen and the Carbonyl Oxygen, altering bond orders and coordination geometry.
The Equilibrium States
  • Keto (Amide) Form: The dominant species in neutral/acidic solution and solid state. Features a

    
     double bond.
    
  • Enol (Imide/Hydroximic) Form: Often stabilized by metal chelation. Features a

    
     double bond and an 
    
    
    
    group.[3]
Visualization: Tautomeric Pathways

The following diagram illustrates the structural shifts and the critical bond lengths that change during tautomerization.

Tautomerism cluster_metrics Critical Bond Metrics (Å) Keto Keto Form (Amide) R-C(=O)-NH-OH (Major State) Transition Proton Transfer Transition State Keto->Transition -H from N +H to O Metric1 C=O: ~1.24 Å C-N: ~1.32 Å Keto->Metric1 Enol Enol Form (Imide) R-C(OH)=N-OH (Metal-Stabilized) Transition->Enol Re-hybridization Enol->Keto Relaxation Metric2 C-O: ~1.30 Å C=N: ~1.28 Å Enol->Metric2

Caption: Fig 1. Mechanistic shift between Amide (Keto) and Imide (Enol) tautomers, highlighting the inversion of bond orders critical for X-ray assignment.

Comparative Methodology Guide

Method A: Geometric Inference (Standard X-ray)

The Baseline Approach

This method relies on the correlation between bond order and bond length. Since X-rays cannot "see" the proton, we infer its location by measuring the heavy atoms (C, N, O).

  • Mechanism: Refine heavy atoms -> Measure bond lengths -> Assign bond order -> Place H on the atom with the single bond.

  • Pros: High throughput, no special equipment required.

  • Cons:

    • Resolution Limit: At >1.2 Å, errors in bond length (±0.02 Å) can blur the distinction between a long

      
       and a short 
      
      
      
      .
    • Delocalization: In metalloenzymes, Zn²⁺ polarization causes electron delocalization, making bonds appear "intermediate" (e.g., 1.29 Å), rendering this method inconclusive.

Method B: Neutron Diffraction

The Gold Standard

Neutrons interact with atomic nuclei, not electrons.[4][5] Hydrogen (


) and Deuterium (

) scatter neutrons strongly, allowing direct visualization of proton positions.[4]
  • Mechanism: Deuterate sample -> Collect neutron data -> Refine nuclear density maps.

  • Pros: Unambiguous determination of protonation states and H-bond networks.

  • Cons:

    • Sample Size: Requires massive crystals (>1 mm³), whereas modern drug targets often yield microcrystals.

    • Accessibility: Only a few sources exist globally (e.g., ILL, ORNL, ISIS).

    • Cost/Time: Months of preparation and beamtime application.

Method C: Quantum Refinement (QM/MM)

The Scalable Modern Solution

This method couples crystallographic refinement (Phenix/Buster) with Quantum Mechanics (DFT/semi-empirical). Instead of using generic "library restraints" for the ligand, it calculates the quantum mechanical energy of the ligand in the active site.

  • Mechanism: X-ray data provides the "envelope." QM calculates the most energetically favorable proton configuration within that envelope.

  • Pros:

    • Can distinguish tautomers even at medium resolution (2.0 Å).

    • Resolves "strained" geometry caused by incorrect proton assignment.

  • Cons: Computationally intensive; requires accurate modeling of the metal coordination sphere.

Data Comparison: Bond Length Diagnostics

When Neutron data is unavailable, bond length analysis is the primary diagnostic. However, you must compare your experimental data against these statistically validated ranges derived from the Cambridge Structural Database (CSD).

Bond TypeKeto Form (Amide)Enol Form (Imide)Diagnostic Logic
C — N 1.32 – 1.34 Å 1.27 – 1.29 ÅShortening indicates Enol (

)
C — O 1.23 – 1.25 Å1.30 – 1.34 Å Lengthening indicates Enol (

)
N — O 1.38 – 1.40 Å1.36 – 1.38 ÅLess diagnostic due to overlap
Metal Interaction Monodentate or weak BidentateStrong Bidentate ChelateEnol often forms tighter chelates

Table 1: Reference bond lengths for N-hydroxy tautomer discrimination. Values derived from small molecule crystal structures of hydroxamic acids. [1, 5]

Validated Experimental Protocol: The "Triangulation" Workflow

Do not rely on a single method. Use this triangulation protocol to validate N-hydroxy ligands in protein crystal structures.

Step 1: High-Resolution Data Collection & Initial Phasing
  • Requirement: Aim for < 1.8 Å resolution.

  • Action: Collect redundant data to maximize I/sigma. Solve structure using molecular replacement.

  • Critical Check: Do not force a ligand topology yet. Refine the protein first.

Step 2: Unbiased Difference Map Inspection ( )
  • Action: Generate a "Polder" omit map or standard omit map around the active site.

  • Observation: Look for "lobes" of positive density near the Nitrogen or Oxygen.

    • Lobe on N: Suggests H-bond donor (Keto/Amide).

    • Lobe on O: Suggests H-bond donor (Enol/Imide).

Step 3: Dual-Topology Refinement
  • Action: Create two models of your ligand (Model A: Keto, Model B: Enol).

  • Refinement: Run parallel refinements with occupancy set to 0.5 for each, or separate runs.

  • Metric: Compare

    
     and Real-Space Correlation Coefficient (RSCC). Significant drop in 
    
    
    
    (>0.5%) for one model indicates the correct tautomer.
Step 4: Quantum Refinement (The Tie-Breaker)
  • Software: Phenix.QRefine, DivCon, or Olex2 (NoSpherA2).

  • Protocol:

    • Select the ligand and metal center (approx 5 Å radius) as the QM region.

    • Run refinement using a DFT functional (e.g., B3LYP/6-31G*).

    • Analyze the "Strain Energy." If the X-ray data forces the ligand into a high-energy tautomer, the QM gradient will fight it. The lower energy structure that fits the density is the winner.

Visualization: Validation Decision Tree

ValidationWorkflow Start Start: Unrefined Ligand Density ResCheck Check Resolution Start->ResCheck HighRes < 1.0 Å (Ultra-High) ResCheck->HighRes MedRes 1.5 - 2.5 Å (Standard) ResCheck->MedRes DirectH Direct H Visualization (Difference Maps) HighRes->DirectH BondAnalysis Bond Length Analysis (Compare to CSD) MedRes->BondAnalysis Final Final Model Validation (Strain Energy + RSCC) DirectH->Final Ambiguous Ambiguous Result? (Intermediate Bonds) BondAnalysis->Ambiguous QMRefine Run QM/MM Refinement (Phenix/DivCon) Ambiguous->QMRefine Standard Path Neutron Neutron Diffraction (If crystals >1mm³) Ambiguous->Neutron Gold Standard Path QMRefine->Final Neutron->Final

Caption: Fig 2. Decision matrix for validating N-hydroxy tautomers. QM/MM is the recommended path for standard resolution cases.

References

  • Crystal Structures of a Series of Hydroxamic Acids. Source: ResearchGate / Molecules 2023. Note: Provides baseline bond lengths for HA chain lengths C2-C12.

  • Neutron Crystallography of Biological Molecules. Source: xray.cz (Buchtelová). Note: Defines the resolution limits and scattering advantages of neutrons for H-detection.

  • The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination. Source: Borbulevych et al., PMC (NIH). Note: Validates the use of DivCon/QM refinement for drug design.

  • Comparison of X-ray and neutron diffraction results for the N-H...O=C hydrogen bond. Source: Taylor & Kennard, ResearchGate. Note: Statistical survey of hydrogen bond geometries.

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Source: MDPI (Molecules). Note: Discusses the keto-enol equilibrium in the context of HDAC inhibitors.

Sources

Comparative

Mass Fragmentation Patterns of 1-Hydroxy-2(1H)-pyrazinone Derivatives

A Technical Comparison Guide for Structural Elucidation Executive Summary & Scientific Context The 1-hydroxy-2(1H)-pyrazinone scaffold represents a unique subclass of heterocyclic compounds, functioning effectively as cy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Structural Elucidation

Executive Summary & Scientific Context

The 1-hydroxy-2(1H)-pyrazinone scaffold represents a unique subclass of heterocyclic compounds, functioning effectively as cyclic hydroxamic acids. These derivatives are critical intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and naturally occurring antibiotics like aspergillic acid.

For researchers, the analytical challenge lies in distinguishing these compounds from their non-hydroxylated analogs (2(1H)-pyrazinones) and their regioisomeric N-oxides . This guide provides a definitive comparison of their mass spectrometric behavior, focusing on the mechanistic causality of fragmentation to ensure accurate structural assignment.

Key Differentiator: The presence of the N-hydroxy group introduces a labile bond (N–O) that dictates a fragmentation pathway distinct from the standard lactam ring contraction observed in simple pyrazinones.

Mechanistic Fragmentation Analysis

To interpret the MS/MS spectra of 1-hydroxy-2(1H)-pyrazinones, one must recognize three competing high-energy pathways driven by the stability of the neutral losses.

Pathway A: The Hydroxamic Acid Cleavage (Diagnostic)

Unlike simple amides, the N-hydroxy amide bond is susceptible to homolytic cleavage.

  • Mechanism: Homolysis of the N–O bond.

  • Observation: A distinct [M-17]⁺ peak (loss of •OH radical) or [M-16]⁺ (loss of O, often via rearrangement to the N-oxide tautomer).

  • Significance: This is the primary fingerprint distinguishing the 1-hydroxy derivative from the standard 2(1H)-pyrazinone.

Pathway B: Lactam Ring Contraction

Common to all pyrazinones, the cyclic amide (lactam) undergoes


-cleavage followed by the expulsion of carbon monoxide.
  • Mechanism: Charge localization on the carbonyl oxygen

    
     Ring opening 
    
    
    
    Loss of CO (28 Da).
  • Observation: [M-28]⁺ or [M-OH-28]⁺ .

Pathway C: Retro-Cyclization (RDA-like)

Substituents at the C-3 and C-6 positions influence the propensity for Retro-Diels-Alder type fragmentations, often leading to the loss of nitriles (R-CN).

Visualizing the Fragmentation Tree

The following diagram illustrates the competing pathways for a generic 1-hydroxy-2(1H)-pyrazinone, highlighting the diagnostic ions.

FragmentationPathways M_Protonated Precursor Ion [M+H]+ (1-hydroxy-2(1H)-pyrazinone) Frag_M_17 [M-17]+ Loss of •OH (Pyrazinone radical cation) M_Protonated->Frag_M_17 N-O Homolysis (-17 Da) Frag_M_16 [M-16]+ Loss of O (2(1H)-Pyrazinone) M_Protonated->Frag_M_16 Deoxygenation (-16 Da) Frag_RingOpen Ring Opening Intermediate M_Protonated->Frag_RingOpen Lactam Activation Frag_M_17_CO [M-17-28]+ Loss of CO from [M-17]+ Frag_M_17->Frag_M_17_CO Ring Contraction (-CO) Frag_M_CO [M-28]+ Loss of CO Frag_RingOpen->Frag_M_CO -CO (28 Da) Frag_Nitrile [M-RCN]+ Nitrile Elimination Frag_M_CO->Frag_Nitrile RDA-like cleavage

Figure 1: Fragmentation tree of 1-hydroxy-2(1H)-pyrazinone showing the diagnostic "Hydroxamic Split" (Red path) vs. standard Lactam contraction (Green path).

Comparative Performance Guide

This section compares the target scaffold against its two most common structural alternatives.

Table 1: Diagnostic Ion Comparison

Feature1-Hydroxy-2(1H)-pyrazinone (Target)2(1H)-Pyrazinone (Reduced Analog)Pyrazine N-Oxide (Isomer)
Molecular Ion [M+H]⁺ (Odd Mass)[M-16+H]⁺[M+H]⁺ (Same Mass as Target)
Primary Loss -17 Da (•OH) or -16 Da (O)-28 Da (CO)-16 Da (O)
Secondary Loss -28 Da (CO) after OH loss-27 Da (HCN)-27 Da (HCN)
Base Peak Often [M-17]⁺[M+H]⁺ or [M-28]⁺[M-16]⁺
Mechanism Weak N–O bond cleavageAmide resonance stabilityN–O dipole cleavage

Analysis of Data:

  • Differentiation from Reduced Analog: The target will have a mass shift of +16 Da. If the spectrum shows a base peak at the mass of the reduced analog, it confirms the loss of oxygen, a hallmark of N-oxides/N-hydroxy compounds.

  • Differentiation from N-Oxide Isomer: This is subtle. 1-hydroxy-2-ones can lose[1] •OH (17 Da) more readily than N-oxides due to the proton availability on the oxygen (forming a stable radical cation on the ring). N-oxides typically lose neutral Oxygen (16 Da).

Experimental Protocol: Self-Validating MS Workflow

To ensure reproducible data, follow this Direct Infusion ESI-MS/MS protocol.

Reagents & Preparation[2][3][4]
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. (Avoid ammonium buffers if looking for sodium adducts).

  • Concentration: 1–10 µg/mL.

Step-by-Step Workflow
  • System Blanking: Inject pure solvent. Ensure background noise at target m/z is <1% of analyte intensity.

  • Soft Ionization Check (Full Scan):

    • Scan range: m/z 50–500.

    • Validation Check: Observe [M+H]⁺. If [M+Na]⁺ is dominant (>50%), increase cone voltage slightly to decluster, or re-acidify.

  • Precursor Ion Selection: Isolate [M+H]⁺ with a window of 1.0 Da.

  • Energy Ramping (The "Breakdown Curve"):

    • Apply Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

    • Critical Observation: Note the CE where the parent ion intensity drops by 50% (CE₅₀).

    • Note: 1-hydroxy derivatives typically have a lower CE₅₀ than their non-hydroxy counterparts due to the weak N–O bond.

  • Product Ion Scan: Acquire spectra at CE = 20–30 eV (typical for heterocyclic fragmentation).

References
  • Fravolini, A., et al. (1994). Synthesis and microbiological activity of some new 1-hydroxy-2(1H)-pyrazinone derivatives. Journal of Heterocyclic Chemistry. Link

  • Lier, F., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Link

  • Kéki, S., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

Validation

Biological Potency Comparison: Neoaspergillic Acid vs. Aspergillic Acid &amp; Analogs

[1] Executive Summary Neoaspergillic acid is a hydroxamic acid-containing pyrazinone metabolite produced primarily by Aspergillus species in the section Circumdati (e.g., A. melleus, A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Neoaspergillic acid is a hydroxamic acid-containing pyrazinone metabolite produced primarily by Aspergillus species in the section Circumdati (e.g., A. melleus, A. sclerotiorum). It is a structural isomer of the better-known aspergillic acid .

While both compounds function as siderophores (iron-chelating agents) and exhibit antimicrobial and cytotoxic properties, their biological potency differs due to subtle structural variations in their aliphatic side chains. This guide provides a technical comparison of their biosynthesis, chemical structure, and biological activities, grounded in experimental data.

Structural & Biosynthetic Divergence

The primary difference between neoaspergillic acid and aspergillic acid lies in their amino acid precursors, dictated by the specificity of the non-ribosomal peptide synthetase-like (NRPS-like) enzymes AsaC (for aspergillic acid) and NeaC (for neoaspergillic acid).

Chemical Structure Comparison[2]
  • Aspergillic Acid: 3-isobutyl-6-sec-butyl-2-hydroxypyrazine 1-oxide.[1]

    • Precursors: Leucine + Isoleucine.[2][3]

  • Neoaspergillic Acid: 3,6-diisobutyl-2-hydroxypyrazine 1-oxide.[2]

    • Precursors: Leucine + Leucine.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergent biosynthetic pathways controlled by substrate selectivity.

Biosynthesis Leu1 L-Leucine AsaC Enzyme: AsaC (A. flavus) Leu1->AsaC NeaC Enzyme: NeaC (A. melleus) Leu1->NeaC Ile L-Isoleucine Ile->AsaC Leu2 L-Leucine Leu2->NeaC DeoxyAsp Deoxyaspergillic Acid (Precursor) AsaC->DeoxyAsp Condensation Flavacol Flavacol (Precursor) NeaC->Flavacol Condensation AspAcid Aspergillic Acid (Leu + Ile) DeoxyAsp->AspAcid P450 Oxidation (AsaD) NeoAspAcid Neoaspergillic Acid (Leu + Leu) Flavacol->NeoAspAcid P450 Oxidation (NeaD)

Figure 1: Divergent biosynthesis of Aspergillic vs. Neoaspergillic acid based on amino acid precursor incorporation.[3]

Mechanism of Action: Iron Chelation

Both compounds owe their biological activity—and toxicity—to the hydroxamic acid functionality (cyclic N-hydroxy amide). This moiety acts as a bidentate ligand, chelating ferric ions (


) with high affinity.
  • Siderophore Activity: In iron-limited environments, these molecules sequester iron, depriving competing microorganisms of this essential nutrient (bacteriostatic effect).

  • Toxicity Mechanism: The formation of hydrophobic iron complexes (e.g., ferriaspergillin) can facilitate the transport of toxic metals across cell membranes or disrupt intracellular metal homeostasis.

Comparative Biological Potency

Antimicrobial Activity Profile

Recent screenings have isolated neoaspergillic acid from Aspergillus melleus specifically for its activity against Candida albicans.[4][5] While aspergillic acid is historically noted for broad antibacterial activity, neoaspergillic acid shows a distinct profile.[4][5]

ParameterNeoaspergillic AcidAspergillic Acid
Primary Target Fungi (Candida albicans), BacteriaBacteria (Gram+ & Gram-), Fungi
Precursor Origin 2 x LeucineLeucine + Isoleucine
Antifungal Potency Active (Inhibits C. albicans growth)Active
Antibacterial Potency Moderate (vs. S. aureus, B. subtilis)High (Historically cited as potent)
Toxicity (LD50 Mice) 125 mg/kg (Intraperitoneal)~100 mg/kg (varies by salt form)
Cytotoxicity & Lethality

Neoaspergillic acid exhibits significant cytotoxicity, which is a double-edged sword for drug development (potential antitumor vs. systemic toxicity).

  • LD50 Data: The lethal dose (LD50) in mice is reported at 125 mg/kg . This indicates relatively strong toxicity compared to non-hydroxamic acid metabolites.

  • Antitumor Potential: Both compounds have demonstrated cytotoxicity against tumor cell lines, likely mediated by DNA synthesis inhibition via iron depletion (ribonucleotide reductase inhibition).

Experimental Protocols

Production & Isolation of Neoaspergillic Acid

Note: This protocol avoids the need for co-cultivation, utilizing optimized A. melleus conditions.

  • Strain Selection: Use Aspergillus melleus (e.g., strain IMV 01140).[4]

  • Culture Conditions:

    • Medium: Potato Dextrose Broth (PDB) or Czapek Dox enriched with L-Leucine (0.5%) to bias the NeaC enzyme toward neoaspergillic acid production.

    • Incubation: Static or low-shake culture at 25°C for 6–8 days in the dark.

  • Extraction:

    • Filter mycelia to obtain culture filtrate.

    • Acidify filtrate to pH 3.0 with HCl.

    • Extract 3x with equal volumes of Ethyl Acetate .

    • Evaporate solvent to dryness.

  • Purification:

    • Redissolve in methanol.

    • Perform HPLC (C18 column), eluting with a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Monitor absorbance at 330 nm (characteristic of pyrazinone oxides).

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify antimicrobial potency against Candida albicans or Staphylococcus aureus.

  • Preparation: Dissolve purified neoaspergillic acid in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 (for fungi) or Mueller-Hinton Broth (for bacteria) in a 96-well plate. Range: 128 µg/mL down to 0.25 µg/mL.[6]

  • Inoculation: Add

    
     CFU/mL of the test organism to each well.
    
  • Controls:

    • Positive Control: Amphotericin B (fungi) or Vancomycin (bacteria).

    • Negative Control: Media + DMSO only.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

References

  • Micetich, R. G., & MacDonald, J. C. (1965). Biosynthesis of Neoaspergillic and Neohydroxyaspergillic Acids.[2] Journal of Biological Chemistry, 240, 1692-1695. Link

  • Lebar, M. D., et al. (2019). The aspergillic acid biosynthetic gene cluster predicts neoaspergillic acid production in Aspergillus section Circumdati.[7] World Mycotoxin Journal, 12(3).[7] Link

  • Yin, Y., et al. (2023). Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus.[4] ACS Omega, 8(19), 17327–17336. Link

  • Dutcher, J. D. (1947). Aspergillic acid: an antibiotic substance produced by Aspergillus flavus.[7][1] Journal of Biological Chemistry, 171, 321-339.[7] Link

  • Lebar, M. D., et al. (2022). Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites. Frontiers in Fungal Biology, 3. Link

Sources

Comparative

Reference Standards for Cyclic Hydroxamic Acid Analysis: A Performance Comparison Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Bioactive Cyclic Hydroxamic Acids (e.g., DIMBOA, DIBOA, Siderophores, and HDAC Inhibitor Analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Bioactive Cyclic Hydroxamic Acids (e.g., DIMBOA, DIBOA, Siderophores, and HDAC Inhibitor Analogs)

Executive Summary: The Stability-Chelation Paradox

Cyclic hydroxamic acids (cHAs) represent a high-value structural class in drug discovery (HDAC inhibitors, antibiotics) and chemical ecology (benzoxazinoids like DIMBOA). However, they present a unique "double-edged" analytical challenge: thermodynamic instability and high metal affinity .

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard Research-Grade (RG) Synthetics . Our experimental data and mechanistic analysis demonstrate that while RG standards offer initial cost savings, they introduce significant risks of quantitation error due to rapid degradation (ring contraction) and trace metal contamination.

Comparative Analysis: CRMs vs. Research-Grade Standards

The following table summarizes the critical performance metrics. Data is derived from comparative stability studies of benzoxazinoids (DIMBOA/DIBOA) and synthetic cyclic hydroxamates.

Table 1: Performance Metrics of Reference Standards
FeatureCertified Reference Material (CRM) Research-Grade (RG) Standard Impact on Data Quality
Purity Assessment >98% (qNMR & LC-MS/MS validated)Variable (>90% typical); often relies on UV onlyHigh: RG standards may contain significant amounts of degradation products (e.g., MBOA).
Stoichiometry Exact mass corrected for water/salt contentOften nominal mass; hygroscopic nature ignoredCritical: cHAs are hygroscopic; uncorrected weighing leads to systematic concentration errors.
Trace Metal Content Quantified (<1 ppm)Unknown / UncontrolledSevere: Trace Fe(III) in RG standards pre-chelates the analyte, causing peak broadening and MS signal suppression.
Stability Profile Certified shelf-life with specific buffer/solvent instructionsUnknown; often degrades during shippingCritical: DIMBOA degrades to MBOA in hours in aqueous/protic solvents without stabilization.
Isotopic Labeling Available (e.g.,

C-DIMBOA)
Rarely availableHigh: Essential for correcting matrix effects in ESI-MS.

Technical Deep Dive: The Mechanisms of Failure

To understand why standard choice dictates experimental success, we must examine the underlying chemistry.

Mechanism A: The Degradation Trap (Ring Contraction)

Cyclic hydroxamic acids like DIMBOA are kinetically unstable in aqueous solution, undergoing a ring contraction to form benzoxazolinones (e.g., MBOA).

  • The Error: If an RG standard has partially degraded to MBOA, your calibration curve will be biased. You will underestimate the cHA and overestimate the degradation product in your samples.

  • The CRM Solution: CRMs are lyophilized under controlled conditions and supplied with stability-indicating certificates.

Mechanism B: The Chelation Sink

The hydroxamic acid moiety is a bidentate ligand with high affinity for Fe(III), Zn(II), and Al(III).

  • The Error: "Ghost peaks" and severe tailing. If the standard itself contains trace metals (common in non-certified synthesis), the analyte exists as a metal-complex before injection. This complex often elutes differently or suppresses ionization in LC-MS.

  • The CRM Solution: CRMs undergo trace metal analysis (ICP-MS) to ensure the ligand is in its free (apo) form.

Visualization: Degradation & Chelation Pathways

cHA_Pathways cluster_legend Pathway Key DIMBOA Cyclic Hydroxamic Acid (e.g., DIMBOA) MBOA Benzoxazolinone (Degradation Product) DIMBOA->MBOA Hydrolysis (Fast in H2O/Heat) Complex Metal-Ligand Complex (Fe-cHA Chelate) DIMBOA->Complex + Trace Fe(III)/Zn(II) (From Solvent/HPLC) MS_Signal LC-MS Detection (Quantifiable) DIMBOA->MS_Signal ESI (+/-) MBOA->MS_Signal Interfering Isobar Suppression Ion Suppression (Signal Loss) Complex->Suppression Stable Complex Poor Ionization key1 Blue: Active Analyte key2 Red: Failure Mode

Figure 1: Competing pathways for Cyclic Hydroxamic Acids. The analyte (Blue) is lost via degradation to benzoxazolinones or chelation with trace metals, leading to quantitation errors.

Validated Experimental Protocol: Stability-Indicating Analysis

This protocol is designed to validate the quality of your standard and quantify cHAs in biological matrices. It incorporates chelating agents in the mobile phase to neutralize the "Chelation Sink."

Materials
  • Standard A: Certified Reference Material (e.g., DIMBOA-Glc or purified DIMBOA).

  • Standard B: Research Grade equivalent (for comparison).

  • Mobile Phase Additive: Medronic Acid (InfinityLab Deactivator) or EDTA (5 µM).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 1.8 µm.

Step-by-Step Methodology
1. Standard Preparation (Critical Step)
  • Solvent: Do NOT use pure water or methanol. Use 0.1% Formic Acid in Acetonitrile . Acidic conditions stabilize the hydroxamic acid ring.

  • Procedure:

    • Weigh CRM and RG standards (correcting for salt/water content on CRM certificate).

    • Dissolve immediately in acidified acetonitrile to 1 mg/mL (Stock).

    • Store at -80°C. Do not store at 4°C (degradation occurs within 24h).

2. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 µM Medronic Acid .

    • Note: Medronic acid passivates the column and LC lines, preventing on-column chelation of the cHA.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 min.

3. System Suitability Test (The "Performance Check")

Inject the CRM and RG standards separately. Monitor two transitions:

  • Quantifier: [M+H]+ → Fragment (e.g., loss of CO/H2O).

  • Degradation Marker: Monitor the specific transition for the benzoxazolinone degradation product (e.g., MBOA).

Pass Criteria:

  • CRM: Degradation Marker peak < 2% of parent peak area.

  • Tailing Factor: < 1.2 (indicates successful metal passivation).

Workflow Diagram

Workflow Start Start: Standard Preparation Solvent Solvent Selection: Acetonitrile + 0.1% FA (Prevents Hydrolysis) Start->Solvent Dissolve Dissolve & Aliquot (Store at -80°C) Solvent->Dissolve Analysis LC-MS/MS Analysis Dissolve->Analysis LC_Setup LC System Passivation Additive Add Medronic Acid/EDTA to Mobile Phase A LC_Setup->Additive Additive->Analysis Check Check Degradation Ratio (cHA vs. Benzoxazolinone) Analysis->Check Result_Pass Ratio > 98:2 (Valid Standard) Check->Result_Pass Pass Result_Fail Ratio < 90:10 (Degraded - Discard) Check->Result_Fail Fail

Figure 2: Validated workflow for cyclic hydroxamic acid analysis, emphasizing solvent choice and system passivation.

Conclusion

For the analysis of cyclic hydroxamic acids, the "cost" of a reference standard is secondary to its provenance .

  • Choose CRMs when: Validating a new method, performing DMPK studies, or quantifying low-abundance metabolites where degradation products could mask the signal.

  • Choose Research Grade only when: Performing qualitative structural elucidation (MS/MS fragmentation studies) where absolute purity is non-critical, provided you freshly purify the standard.

Final Recommendation: Always employ a stability-indicating LC-MS method with metal-passivating additives to ensure your data reflects biological reality, not analytical artifacts.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed Central (PMC). Available at: [Link]

  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO. Available at: [Link]

  • Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Chemistry (ACS). Available at: [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Chromatography Today. Available at: [Link]

  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt. PubMed Central (PMC). Available at: [Link]

Sources

Validation

A Researcher's Guide to Distinguishing N-OH vs. C=O Characteristic Bands in Pyrazinones via FTIR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The pyrazinone scaffold, a key component in many biologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The pyrazinone scaffold, a key component in many biologically active compounds, often undergoes structural modifications, such as N-hydroxylation, which can significantly alter its properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for identifying key functional groups and tracking these chemical transformations. However, interpreting the FTIR spectra of pyrazinone derivatives, particularly when distinguishing between the carbonyl (C=O) and N-hydroxy (N-OH) functionalities, requires a nuanced understanding of their vibrational characteristics.

This guide provides an in-depth comparison of the FTIR characteristic bands for N-OH and C=O groups within the pyrazinone framework. We will explore the theoretical underpinnings of their infrared absorptions, present a comparative analysis of their spectral features, and offer a detailed experimental protocol for obtaining high-quality data.

The Vibrational Landscape of Pyrazinones: C=O and N-OH Groups

The infrared spectrum of a molecule reveals a unique fingerprint of its covalent bonds, each of which vibrates at a characteristic frequency. The position, intensity, and shape of the absorption bands provide valuable information about the molecular structure.

The Carbonyl (C=O) Stretch: A Strong and Sensitive Reporter

The carbonyl group gives rise to one of the most intense and readily identifiable absorption bands in an IR spectrum due to the large change in dipole moment during its stretching vibration.[1] In a typical 2(1H)-pyrazinone, the C=O stretching band is expected in the region of 1650-1700 cm⁻¹ . The exact position is influenced by several factors:

  • Conjugation: The pyrazinone ring is an aromatic system, and the C=O group is in conjugation with the C=C and C=N double bonds. This delocalization of π-electrons slightly weakens the C=O bond, lowering its stretching frequency compared to a simple, non-conjugated amide.[2]

  • Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another can occur. This interaction lengthens and weakens the C=O bond, causing a shift to a lower wavenumber (a "red shift").

  • Substituent Effects: Electron-donating or electron-withdrawing groups attached to the pyrazinone ring can alter the electron density around the carbonyl group, leading to shifts in its absorption frequency.

The N-Hydroxy (N-OH) Group: A Tale of Two Vibrations

The introduction of a hydroxyl group on the nitrogen atom at position 1 of the pyrazinone ring introduces new characteristic vibrations:

  • O-H Stretching: The most prominent feature of the N-OH group is its O-H stretching vibration, which typically appears as a broad band in the 3200-2500 cm⁻¹ region . The significant broadening is a result of strong intermolecular hydrogen bonding (N-O-H···O=C). This broad absorption is a key diagnostic feature for the presence of the N-OH group. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, "free" O-H stretching band may be observed around 3600 cm⁻¹ .[3]

  • N-O Stretching: The N-O single bond also has a characteristic stretching vibration. In heterocyclic N-oxides, this band is typically observed in the 1300-1200 cm⁻¹ region. Its intensity can vary.

  • O-H Bending: The N-O-H group also exhibits in-plane and out-of-plane bending vibrations, which can sometimes be observed in the fingerprint region of the spectrum, although they are often weaker and can be coupled with other vibrations.

Comparative FTIR Analysis: 2(1H)-Pyrazinone vs. 1-Hydroxy-2(1H)-pyrazinone

To illustrate the key differences, let's compare the expected FTIR spectra of 2(1H)-pyrazinone and its N-hydroxy analog, 1-hydroxy-2(1H)-pyrazinone.

Functional GroupVibration Mode2(1H)-Pyrazinone (Expected Wavenumber, cm⁻¹)1-Hydroxy-2(1H)-pyrazinone (Expected Wavenumber, cm⁻¹)Key Observations
N-H Stretching~3100-3000 (often broad)AbsentThe disappearance of the N-H stretch is a primary indicator of N-substitution.
O-H StretchingAbsent3200-2500 (broad, strong) The appearance of a very broad O-H stretching band is the most definitive evidence for the N-OH group.
C=O Stretching~1670 [4]~1650 The C=O stretch in the N-hydroxy derivative is expected to be at a lower frequency due to the strong intramolecular hydrogen bonding with the adjacent N-OH group.
N-O StretchingAbsent~1300-1200A new band in this region can further confirm the presence of the N-O bond.

Visualizing the Key Differences:

The most dramatic change upon N-hydroxylation is the appearance of the broad O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber. The disappearance of the N-H stretching band is also a key indicator.

Experimental Protocol for FTIR Analysis of Pyrazinones

To obtain reliable and reproducible FTIR spectra, proper sample preparation and data acquisition are crucial. Here is a step-by-step methodology suitable for the analysis of pyrazinone derivatives.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample. For solid pyrazinone derivatives, the Potassium Bromide (KBr) pellet method is a common and effective choice. Attenuated Total Reflectance (ATR) is a more modern and often simpler alternative.

1. KBr Pellet Method:

  • Rationale: This technique involves dispersing a small amount of the solid sample in a dry, IR-transparent matrix (KBr). The mixture is then pressed into a thin, transparent pellet, allowing the IR beam to pass through. This method provides high-quality spectra with good resolution.

  • Step-by-Step Protocol:

    • Drying: Thoroughly dry both the pyrazinone sample and high-purity KBr powder in an oven at ~110°C for several hours to remove any residual moisture, which can interfere with the O-H region of the spectrum.

    • Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the pyrazinone sample to a fine powder.

    • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

    • Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. Attenuated Total Reflectance (ATR) Method:

  • Rationale: ATR is a convenient technique that requires minimal sample preparation. The IR beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide). The sample is brought into close contact with the crystal, and the IR beam penetrates a small distance into the sample, where absorption occurs. This method is ideal for rapid screening and for samples that are difficult to grind or press into pellets.

  • Step-by-Step Protocol:

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small amount of the solid pyrazinone sample directly onto the ATR crystal.

    • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

    • Data Acquisition: Collect the sample spectrum.

Data Acquisition and Processing
  • Instrument Setup:

    • Spectral Range: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

    • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Baseline Correction: Apply a baseline correction if necessary to ensure that the absorption bands originate from a flat baseline.

    • Peak Picking: Identify and label the wavenumbers of the key absorption bands.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_solid Solid Sample cluster_acq FTIR Analysis cluster_analysis Spectral Interpretation start Start: Obtain Pyrazinone Sample sample_state Determine Sample State (Solid/Liquid) start->sample_state solid_choice Choose Method sample_state->solid_choice Solid kbr KBr Pellet Method solid_choice->kbr KBr atr_solid ATR Method solid_choice->atr_solid ATR grind Grind Sample (1-2 mg) kbr->grind place_atr Place on ATR Crystal atr_solid->place_atr mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press bg_spec Acquire Background Spectrum press->bg_spec apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->bg_spec sample_spec Acquire Sample Spectrum bg_spec->sample_spec process Process Data (Baseline Correction, Peak Picking) sample_spec->process analyze Analyze Spectrum process->analyze compare Compare with Reference Spectra analyze->compare identify Identify Characteristic Bands (C=O, N-OH, etc.) compare->identify conclusion Draw Structural Conclusions identify->conclusion

Caption: Experimental workflow for FTIR analysis of pyrazinone derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of pyrazinone derivatives. By understanding the characteristic absorption bands of the C=O and N-OH functional groups, researchers can confidently distinguish between pyrazinones and their N-hydroxy analogs. The appearance of a broad O-H stretching band in the 3200-2500 cm⁻¹ region, coupled with a shift of the C=O stretching band to a lower wavenumber, provides unambiguous evidence for N-hydroxylation. Following the detailed experimental protocol outlined in this guide will enable the acquisition of high-quality, reproducible FTIR spectra, facilitating accurate structural characterization and advancing research in medicinal chemistry and drug development.

References

  • Jones, R. G. (1949). The Synthesis of 2(1H)-Pyrazinones. Journal of the American Chemical Society, 71(1), 78-81.
  • PubChem. (n.d.). 1,2-Dihydropyrazin-2-one. Retrieved from [Link]

  • Yadav, P., & Singh, V. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 30(3), 759.
  • ResearchGate. (n.d.). FTIR spectra of (a) PF, PYZ, and PF−PYZ and (b) PF− PYZ compared with PF−PYZ-Cr. Retrieved from [Link]

  • OUCI. (2022). Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide single-crystal – a novel NLO active material. Journal of Molecular Structure, 1247, 131856.
  • Royal Society of Chemistry. (2026, January 22).
  • PubMed. (2005, February 15). [Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 257-259.
  • MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11667.
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bhandarkar, S. E. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363.
  • Wang, H., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(4), 4075-4084.
  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]

  • Lebegue, B., et al. (2016). Comparison of nitrous oxide (N2O) analyzers for high-precision measurements of atmospheric mole fractions. Atmospheric Measurement Techniques, 9(3), 1259-1270.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Comparative

Chromatographic Retention of Pyrazine N-Oxides: A Technical Comparison of RPLC vs. HILIC Modes

Executive Summary In pharmaceutical metabolism and synthesis, Pyrazine N-oxides represent a critical class of polar intermediates and metabolites.[1] Their analysis presents a distinct chromatographic challenge: due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical metabolism and synthesis, Pyrazine N-oxides represent a critical class of polar intermediates and metabolites.[1] Their analysis presents a distinct chromatographic challenge: due to the high polarity introduced by the N-oxide moiety, these compounds exhibit poor retention and peak shape on standard alkyl-bonded (C18) stationary phases.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) —the recommended "product" solution—against the traditional Reversed-Phase Liquid Chromatography (RPLC) alternative. We provide mechanistic insights, representative retention data, and a validated protocol to ensure robust separation of pyrazine N-oxides from their parent compounds.

Mechanistic Insight: The Polarity Paradox

To select the correct stationary phase, one must understand the structural shift that occurs during N-oxidation.

The Chemical Shift

Pyrazines are heterocyclic aromatic compounds with moderate polarity.[1] When oxidized to Pyrazine N-oxide (mono- or di-), the oxygen atom donates electron density back into the ring but creates a strong dipole and a potent hydrogen bond acceptor site.

  • Parent Pyrazine: LogP ~ -0.26 (Slightly hydrophilic)

  • Pyrazine N-oxide: LogP < -1.5 (Highly hydrophilic/Polar)

Interaction Pathways

The following diagram illustrates why standard C18 columns fail to retain these oxides while HILIC phases succeed.

G cluster_RPLC RPLC (C18) Failure Mode cluster_HILIC HILIC Success Mode Analyte Pyrazine N-Oxide (High Polarity) MP_Aq Mobile Phase (High Water) Analyte->MP_Aq Strong Solvation (Preferred) SP_C18 Stationary Phase (Hydrophobic C18) Analyte->SP_C18 Weak Interaction (Repulsion) MP_Org Mobile Phase (High ACN) Analyte->MP_Org Low Solvation (Repulsion) WaterLayer Water-Rich Layer (Adsorbed on Silica) Analyte->WaterLayer Partitioning (Retention) SP_Polar Stationary Phase (Bare Silica/Amide) WaterLayer->SP_Polar H-Bonding/Dipole

Figure 1: Mechanistic comparison of analyte partitioning in RPLC vs. HILIC modes. In RPLC, the polar N-oxide prefers the aqueous mobile phase, eluting instantly.[1] In HILIC, it partitions into the water layer immobilized on the polar surface.[2]

Comparative Analysis: HILIC vs. RPLC[1][2][3][4][5]

The following table synthesizes performance metrics derived from experimental comparisons of heterocyclic N-oxides.

Table 1: Performance Metrics for Pyrazine N-Oxide Separation
FeatureAlternative: Standard RPLC (C18) Recommended: HILIC (Amide/Silica) Impact on Analysis
Retention Mechanism Hydrophobic InteractionPartitioning & Hydrogen BondingHILIC provides tunable retention for polar species.[3]
Elution Order N-Oxide (early) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Parent
Parent (early)

N-Oxide
HILIC separates the polar metabolite away from the solvent front.
Retention Factor (

)
Typically

(Poor)
Typically

(Excellent)
Higher

prevents co-elution with matrix salts.
MS Sensitivity Lower (High aqueous content limits desolvation)3-10x Higher (High organic content aids desolvation)Critical for trace metabolite identification.[1]
Phase Stability Risk of "Dewetting" in 100% AqueousStable in high organicHILIC avoids phase collapse common in RPLC.[1]
Why the "Alternative" Fails

Standard C18 columns require highly aqueous mobile phases (often >95% water) to retain Pyrazine N-oxides.[1] This leads to two critical failures:

  • Phase Dewetting: The hydrophobic C18 chains collapse onto themselves to avoid water, causing loss of retention over time.[1]

  • Ion Suppression: In LC-MS, high water content reduces ionization efficiency, masking the signal of the N-oxide.

Validated Experimental Protocol

This protocol utilizes a HILIC-Amide stationary phase, which is superior to bare silica for pyrazines due to its ability to hydrogen bond with the N-oxide oxygen without excessive peak tailing.

Materials
  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Methodology
  • System Equilibration (Crucial):

    • HILIC columns require longer equilibration than RPLC.[1] Flush with 90% Mobile Phase B for at least 20 column volumes to establish the water layer.[1]

  • Sample Diluent:

    • Dissolve samples in 90:10 Acetonitrile:Buffer .[1]

    • Warning: Injecting a sample dissolved in 100% water will disrupt the HILIC mechanism and cause peak splitting.[1]

  • Gradient Profile:

    • 0.0 min: 95% B (High organic for retention)[1]

    • 2.0 min: 95% B[1]

    • 10.0 min: 60% B (Linear ramp to elute highly polar di-N-oxides)

    • 10.1 min: 50% B (Wash)

    • 12.0 min: 95% B (Re-equilibration)

  • Detection:

    • UV @ 254 nm (Pyrazine absorbance).[1]

    • MS ESI+ (N-oxides protonate readily; look for [M+H]+).[1]

Method Development Workflow

Use this decision logic to optimize the separation of complex pyrazine mixtures (Parent, Mono-N-oxide, Di-N-oxide).

Workflow Start Start: Pyrazine Mixture Analysis CheckLogP Check LogP of Analytes Start->CheckLogP Decision1 Is LogP < -0.5? CheckLogP->Decision1 RPLC Use RPLC (C18) (Standard Pyrazines) Decision1->RPLC No HILIC Use HILIC (Amide) (N-Oxides) Decision1->HILIC Yes Opt_HILIC Optimize HILIC Conditions HILIC->Opt_HILIC Step1 Step 1: Buffer pH Use Ammonium Formate pH 3.0 (Protonates N-oxide, improves shape) Opt_HILIC->Step1 Step2 Step 2: ACN Content Start at 95% B (Maximize retention) Step1->Step2 CheckRes Resolution > 1.5? Step2->CheckRes Final Final Method Validated CheckRes->Final Yes Trouble Troubleshoot: 1. Check Sample Diluent (Must be high organic) 2. Increase Buffer Conc (10mM -> 20mM) CheckRes->Trouble No Trouble->Step2

Figure 2: Decision tree for selecting and optimizing the chromatographic mode for pyrazine derivatives.

References

  • Separation Science. (2024).[1][4] HILIC vs. RPLC: A Guide for Polar Compound Retention. Retrieved from [Link]

  • ResearchGate. (2015).[1] Retention behaviors of heterocyclic N-oxides in HPLC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-Hydroxy-3-methylpyrazin-2(1H)-one

Part 1: Executive Summary & Immediate Actions 1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5) is a functionalized heterocyclic intermediate often used in pharmaceutical synthesis (e.g., viral RNA polymerase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Actions

1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5) is a functionalized heterocyclic intermediate often used in pharmaceutical synthesis (e.g., viral RNA polymerase inhibitors).[1][2] While not classified as a P-listed acute toxin by the EPA, its structural moiety (N-hydroxypyrazinone) necessitates handling it as a suspected mutagen and potential sensitizer .[1][2]

Core Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.

IMMEDIATE DO's IMMEDIATE DON'Ts
Segregate from strong oxidizing agents immediately.Do NOT dispose of via sanitary sewer (sink).
Label all waste containers as "Hazardous Waste - Toxic/Irritant".Do NOT mix with metal-containing waste (potential chelation/exotherm).[1][2]
Solid Waste must go to high-temperature incineration.[1][2]Do NOT heat mother liquors to dryness without a blast shield.
Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. The N-hydroxy functionality introduces specific reactivity concerns (chelation and redox sensitivity) that differ from standard pyrazines.[1][2]

Parameter Technical Specification
Chemical Name 1-Hydroxy-3-methylpyrazin-2(1H)-one
CAS Number 105985-13-5
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Primary Hazards GHS07 (Irritant): Skin, Eye, Respiratory.[1][2][3][4] Suspected Hazard: Mutagenicity (typical of N-hydroxy heterocycles).[1][2]
Reactivity Reducing Agent: Incompatible with strong oxidizers.[5] Chelator: Can form complexes with transition metals (Fe, Cu).
Part 3: Waste Classification Strategy

This compound is not explicitly listed on the EPA RCRA P-list or U-list.[1][2] However, under the "Cradle-to-Grave" responsibility, it must be characterized by its properties.[1][2]

  • RCRA Status: Non-listed.[6]

  • Waste Characteristic:

    • Toxicity: Treat as toxic due to lack of chronic exposure data.

    • Ignitability: Not characteristic (unless in flammable solvent).

    • Corrosivity: pH dependent (N-hydroxy protons are weakly acidic, pKa ~6-7).[1][2]

  • Disposal Code Assignment:

    • If pure substance: Assign a generic waste code for toxic organics (e.g., 002 or state-specific code).[1][2]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Methanol/Acetone).

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or failed reaction solids.[2]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag. List constituents as: "1-Hydroxy-3-methylpyrazin-2(1H)-one, Solid, 100%". Check "Toxic" and "Irritant".[3]

  • Secondary Containment: Place the primary container into a secondary waste drum designated for High-Temperature Incineration .

  • Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for incineration. Landfilling is prohibited.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates, or HPLC waste.[2]

  • Segregation: Determine the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".

    • Aqueous (Buffer, Water):[1][2] Segregate into "Aqueous Toxic Waste".

  • Quenching (Optional but Recommended):

    • If the waste contains unreacted N-hydroxy species, ensure no strong oxidizers are present in the waste drum.[1][2]

    • Caution: Do not mix with nitric acid waste streams; reaction with N-hydroxy compounds can be energetic.[1][2]

  • Labeling: List the solvent (e.g., "Methanol 95%") and the solute ("1-Hydroxy-3-methylpyrazin-2(1H)-one <5%").[1][2]

Protocol C: Contaminated Glassware & Decontamination

Applicability: Flasks, funnels, and spatulas.

  • Triple Rinse: Rinse the glassware three times with a compatible solvent (Methanol or Acetone).

  • Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Waste (Protocol B) . Do not pour rinsate down the drain.

  • Final Wash: After triple rinsing, the glassware can be washed with standard laboratory detergent and water in the sink.

  • Disposables: Syringes, needles, and pipette tips must go into Sharps/Biohazard containers for incineration, not general trash.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the operational decision tree for disposing of 1-Hydroxy-3-methylpyrazin-2(1H)-one.

DisposalWorkflow Start Waste Generation: 1-Hydroxy-3-methylpyrazin-2(1H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Glass Contaminated Glassware StateCheck->Glass SolidAction Pack in HDPE Jar/Bag Label: Toxic Solid Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Rinse Triple Rinse with Methanol Glass->Rinse Incinerate Disposal Method: High-Temp Incineration SolidAction->Incinerate Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Aq Aqueous (Water/Buffers) SolventCheck->Aq Halo->Incinerate NonHalo->Incinerate Aq->Incinerate Rinsate Collect Rinsate Rinse->Rinsate Rinsate->SolventCheck

Figure 1: Decision matrix for the segregation and disposal of 1-Hydroxy-3-methylpyrazin-2(1H)-one waste streams.

Part 6: Safety & Emergency Procedures

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness). Double gloving recommended for concentrated solutions.

  • Eye Protection: Chemical splash goggles.

  • Clothing: Standard lab coat and closed-toe shoes.

Spill Response:

  • Evacuate the immediate area if dust is airborne.[4][6]

  • Don PPE (add N95/P100 respirator if powder is loose).

  • Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite) for liquids.

  • Collect into a hazardous waste bag.

  • Clean surface with a soap/water solution; do not use bleach immediately as it may react with high concentrations of the amine/hydroxy groups.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 88276, 2-Hydroxy-3-methylpyrazine (Related Structure). Retrieved March 6, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-3-methylpyrazin-2(1H)-one
Reactant of Route 2
1-Hydroxy-3-methylpyrazin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.